Ethyl 3-oxohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWWVLVLVYYYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186217 | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fruity, slightly fatty odour | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
104.00 °C. @ 22.00 mm Hg | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in fat | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-1.000 (20°) | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3249-68-1 | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3249-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxohexanoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003249681 | |
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| Record name | Ethyl 3-oxohexanoate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-OXOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1AHG710E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl 3-oxohexanoate: A Comprehensive Technical Guide
CAS Number: 3249-68-1
This technical guide provides an in-depth overview of ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester with significant applications in chemical synthesis and the flavor and fragrance industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, key reactions, and its connection to biological signaling pathways.
Chemical and Physical Properties
Ethyl 3-oxohexanoate is a colorless to light yellow liquid with a fruity aroma.[1] It is also known by several synonyms, including ethyl butyrylacetate, ethyl 3-oxocaproate, and 3-oxohexanoic acid ethyl ester.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3249-68-1 | [2][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][4] |
| Molecular Weight | 158.19 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.989 g/mL at 25 °C | [4] |
| Boiling Point | 104 °C at 22 mmHg | [4] |
| Melting Point | -44 °C | [1] |
| Refractive Index | n20/D 1.427 | [4] |
| Flash Point | 90 °C (closed cup) | [4] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the ethyl ester and the hexanoyl chain. | [6] |
| Mass Spectrum | The mass spectrum provides information on the fragmentation pattern of the molecule. | [7] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by ethanolysis.[8]
Experimental Protocol: Synthesis from Meldrum's Acid[8]
-
Acylation of Meldrum's Acid:
-
Dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane (B109758) and 188 ml of pyridine (B92270) in a suitable reaction vessel.
-
Cool the mixture to 5°C using an ice-water bath.
-
Add 133 ml of butyryl chloride dropwise to the cooled solution.
-
After the addition is complete, stir the mixture for three hours at room temperature.
-
Wash the resulting solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under vacuum to yield an oil.
-
-
Ethanolysis:
-
Dissolve the obtained oil in 700 ml of ethanol (B145695).
-
Reflux the mixture for six hours.
-
Evaporate the ethanol under vacuum.
-
Distill the residue to obtain pure this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Ethyl 3-oxohexanoate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxohexanoate (B1246410)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxohexanoate (CAS: 3249-68-1), also known as ethyl butyrylacetate, is a versatile organic compound with applications in various fields, including as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in drug formulation and process chemistry. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.
Data Presentation: Physical Properties of this compound
The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some variation in reported values exists, which can be attributed to differences in measurement conditions such as temperature and pressure.
| Physical Property | Value | Conditions | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][3][4][5] | |
| Molecular Weight | 158.20 g/mol | [2][3][4][5] | |
| Appearance | Clear, colorless to light yellow liquid | [2] | |
| Melting Point | -44 °C | [2][6][7] | |
| Boiling Point | 206 °C | at 760 mmHg | [2] |
| 104 °C | at 22 mmHg | [6][8] | |
| 95 °C | at 15 mmHg | ||
| Density | 1.007 g/cm³ | at 0 °C | [2] |
| 0.989 g/mL | at 25 °C | [7] | |
| 0.974 - 0.980 g/cm³ | at 25 °C | [8] | |
| 0.99 g/cm³ | |||
| 1 g/mL | [6] | ||
| Refractive Index | 1.430 | at 20 °C | [2] |
| 1.427 | at 20 °C | [6][7] | |
| 1.417 - 1.427 | at 20 °C | [8] | |
| Solubility | Slightly soluble in water | [2] | |
| Soluble in alcohol and fats | [8] | ||
| Flash Point | 78 °C (172.4 °F) | Closed Cup | [2][8] |
| Vapor Pressure | 0.24 mmHg | at 25 °C | [2] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method [9][10][11][12]
-
Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a known volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle or water bath.
-
Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.
-
Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.
-
Pressure Correction: Since boiling point is dependent on pressure, record the atmospheric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a nomograph can be used to correct the observed boiling point.[12]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method [13][14][15][16][17]
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.
-
Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the analytical balance.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to exit through the capillary. Wipe the outside of the pycnometer dry and weigh it again.
-
Volume Determination: To determine the exact volume of the pycnometer, empty and clean it, then fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the pycnometer filled with the reference liquid. The volume can be calculated using the known density of the reference liquid.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
Methodology: Abbe Refractometer [18][19][20][21][22]
-
Apparatus: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prisms and adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Temperature Control: The refractive index is temperature-dependent. Ensure the measurement is taken at a constant, recorded temperature, typically 20°C. If the measurement is performed at a different temperature, a correction factor can be applied.[19]
Determination of Melting Point
For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.
Methodology: Capillary Method (for solidified sample) [23][24][25][26][27]
-
Sample Preparation: Cool a small sample of this compound until it solidifies. Introduce a small amount of the powdered solid into a capillary tube sealed at one end.
-
Apparatus: Use a melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
-
Heating: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting point range of 1-2°C.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Saturation Method [28][29][30][31][32]
-
Solvent Selection: Choose the solvent of interest (e.g., water, ethanol).
-
Saturation: In a temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath), add a known volume of the solvent. Gradually add this compound while stirring continuously until a saturated solution is formed, indicated by the presence of undissolved solute that persists over a period of time.
-
Equilibration: Allow the mixture to equilibrate at a constant temperature for a sufficient period to ensure saturation is reached.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solute), ensuring no solid particles are included.
-
Quantification: Determine the concentration of this compound in the withdrawn sample using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed as the mass of solute per volume or mass of solvent.
Mandatory Visualization
Caption: Experimental workflow for determining the physical properties of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Hexanoic acid, 3-oxo-, ethyl ester [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound [stenutz.eu]
- 8. This compound, 3249-68-1 [thegoodscentscompany.com]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. mt.com [mt.com]
- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 19. athabascau.ca [athabascau.ca]
- 20. scribd.com [scribd.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. westlab.com [westlab.com]
- 24. chem.ucalgary.ca [chem.ucalgary.ca]
- 25. SSERC | Melting point determination [sserc.org.uk]
- 26. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 31. education.com [education.com]
- 32. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Spectral Analysis of Ethyl 3-Oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectral data for ethyl 3-oxohexanoate (B1246410) (CAS No: 3249-68-1), a beta-keto ester of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure
Ethyl 3-oxohexanoate (C₈H₁₄O₃) is a colorless liquid with a fruity odor. Its structure consists of a six-carbon chain with a ketone at the 3-position and an ethyl ester at the 1-position.
Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-a | 0.93 | Triplet | 7.4 | 3H |
| H-b | 1.62 | Sextet | 7.4 | 2H |
| H-c | 2.52 | Triplet | 7.3 | 2H |
| H-d | 3.44 | Singlet | - | 2H |
| H-e | 1.28 | Triplet | 7.1 | 3H |
| H-f | 4.19 | Quartet | 7.1 | 2H |
Solvent: CDCl₃, Spectrometer Frequency: 89.56 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ) ppm |
| C-1 | 167.3 |
| C-2 | 49.5 |
| C-3 | 202.9 |
| C-4 | 45.4 |
| C-5 | 17.2 |
| C-6 | 13.6 |
| C-7 (Ethyl CH₂) | 61.4 |
| C-8 (Ethyl CH₃) | 14.1 |
Solvent: Chloroform-d, Spectrometer: Varian CFT-20[1]
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 1745 | C=O Stretch | Ester Carbonyl |
| 1716 | C=O Stretch | Ketone Carbonyl |
| 3000-2850 | C-H Stretch | Alkane C-H |
Note: The presence of two distinct carbonyl peaks is a key feature of the IR spectrum for this molecule.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Possible Fragment |
| 158 | 5.8 | [M]⁺ (Molecular Ion) |
| 115 | 13.9 | [M - C₂H₅O]⁺ |
| 113 | 5.4 | [M - C₂H₅OH - H]⁺ |
| 88 | 4.9 | [CH₃CH₂OCOCH₂]⁺ |
| 71 | 100.0 | [CH₃CH₂CH₂CO]⁺ (Base Peak) |
| 43 | 97.7 | [CH₃CH₂CO]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV[3]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Data Acquisition (¹H and ¹³C):
-
The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired FIDs are then Fourier transformed to produce the NMR spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):
-
A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected to account for atmospheric and instrumental interferences.
-
A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
The sample spectrum is then acquired. The instrument measures the absorption of infrared radiation by the sample.
-
After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Data Acquisition (Direct Insertion Probe):
-
A small amount of the liquid sample is introduced into a capillary tube, which is then placed in the direct insertion probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is volatilized by heating the probe.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectral Analysis of this compound.
References
An In-depth Technical Guide to Ethyl 3-oxohexanoate: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-oxohexanoate (B1246410), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and flavor industries. This document details its nomenclature and synonyms, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis.
Nomenclature and Synonyms
Ethyl 3-oxohexanoate is known by several names across different nomenclature systems and databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.
| Nomenclature/Identifier Type | Value |
| IUPAC Name | This compound[1][2][3] |
| Common Synonyms | Ethyl butyrylacetate[2][4][5][6][7] |
| 3-Oxohexanoic acid ethyl ester[4][5][7][8] | |
| Ethyl 3-ketohexanoate[5][7] | |
| Ethyl butyroacetate[1][2] | |
| 3-Ketohexanoic acid ethyl ester[5] | |
| Ethyl alpha-butyrylacetate[1][8] | |
| CAS Registry Number | 3249-68-1[1][2][4][5][7][8][9][10] |
| Molecular Formula | C₈H₁₄O₃[2][4][5][7][10] |
| Molecular Weight | 158.19 g/mol [10] |
| EINECS Number | 221-835-9[8][9][10] |
| FEMA Number | 3683[1][9] |
| Beilstein Registry Number | 507689[9] |
| PubChem CID | 238498[1][5] |
| ChEBI ID | CHEBI:18119[1] |
| InChI Key | KQWWVLVLVYYYDT-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 104 °C at 22 mmHg[9][10] 95 °C at 15 mmHg[5] |
| Melting Point | -44 °C[5][8][10] |
| Density | 0.989 g/mL at 25 °C ~1 g/mL[10] |
| Refractive Index (n20/D) | 1.427 |
| Flash Point | 90 °C (194 °F) - closed cup |
| Solubility | Slightly soluble in water.[8] |
Role in Synthesis
This compound is a valuable building block in organic synthesis. Its β-ketoester functionality allows for a variety of chemical transformations, making it a key intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.[5] It is particularly useful in reactions such as the Dieckmann condensation for the formation of cyclic β-keto esters, which are important precursors in the synthesis of natural products and biologically active molecules.[11]
Experimental Protocol: Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound.[12]
Materials:
-
2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid)
-
Dichloromethane (CH₂Cl₂)
-
Butyryl chloride
-
Dilute hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) (EtOH)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in 550 ml of dichloromethane.
-
Addition of Pyridine: Add 188 ml of pyridine to the solution.
-
Cooling: Cool the mixture to 5°C using an ice-water bath.
-
Addition of Butyryl Chloride: Slowly add 133 ml of butyryl chloride to the cooled mixture dropwise.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for three hours.
-
Work-up:
-
Wash the solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield an oil.
-
-
Ethanolysis:
-
Dissolve the resulting oil in 700 ml of ethanol.
-
Reflux the mixture for six hours.
-
-
Purification:
-
Evaporate the ethanol under vacuum.
-
Distill the residue to obtain pure this compound.
-
Yield: This procedure is reported to yield 145.4 g of this compound as an oil.[12]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: A flowchart illustrating the synthesis of this compound.
This guide provides foundational technical information for professionals working with this compound. For specific applications, further research into reaction optimization and safety protocols is recommended.
References
- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Hexanoic acid, 3-oxo-, ethyl ester [webbook.nist.gov]
- 3. Showing Compound this compound (FDB003363) - FooDB [foodb.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 3249-68-1 | FE60060 | Biosynth [biosynth.com]
- 8. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound, 3249-68-1 [thegoodscentscompany.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Structure and Bonding of Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxohexanoate (B1246410), a beta-keto ester of significant interest in synthetic and medicinal chemistry, exhibits a fascinating interplay of structure and bonding that dictates its reactivity and physical properties. This technical guide provides a comprehensive analysis of its molecular architecture, with a particular focus on the keto-enol tautomerism that is characteristic of β-dicarbonyl compounds. This document outlines the structural features, spectroscopic signatures, and the dynamic equilibrium between its tautomeric forms. Furthermore, detailed experimental protocols for its synthesis and the determination of its keto-enol ratio are provided to aid researchers in their practical applications.
Introduction
Ethyl 3-oxohexanoate (CAS No. 3249-68-1), also known as ethyl butyrylacetate, is a versatile organic compound with the chemical formula C₈H₁₄O₃.[1] Its structure, characterized by a ketone and an ester functional group separated by a methylene (B1212753) group, places it in the class of beta-keto esters. This arrangement is responsible for the compound's notable chemical properties, including the acidity of the α-protons and its existence as an equilibrium mixture of keto and enol tautomers. Its applications are widespread, ranging from its use as a flavoring agent in the food industry to a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its structure and bonding is therefore crucial for its effective utilization in research and development.
Molecular Structure and Bonding
Keto Form
In its keto form, this compound possesses two carbonyl groups: a ketone at the C3 position and an ester at the C1 position. The carbon atoms of these carbonyl groups are sp² hybridized, resulting in trigonal planar geometry around them with bond angles of approximately 120°. The C=O double bonds are strong and polar, contributing significantly to the molecule's reactivity. The methylene group at the C2 position, flanked by two electron-withdrawing carbonyl groups, exhibits enhanced acidity.
Enol Form
The enol form arises from the migration of a proton from the α-carbon (C2) to the ketone oxygen, resulting in a hydroxyl group and a carbon-carbon double bond between C2 and C3. This tautomer is stabilized by conjugation of the C=C double bond with the ester carbonyl group and through the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. This hydrogen bond forms a stable six-membered ring, which significantly influences the position of the tautomeric equilibrium.
Keto-Enol Tautomerism
A key feature of this compound is its existence as an equilibrium mixture of the keto and enol tautomers. This dynamic equilibrium is a fundamental concept in the chemistry of β-dicarbonyl compounds.
Caption: Keto-enol tautomerism of this compound.
The position of this equilibrium is highly sensitive to the solvent. In non-polar solvents, the enol form is favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form is generally more stable as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural elucidation of this compound and for quantifying the keto-enol equilibrium.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for both the keto and enol forms.
| Functional Group | Tautomer | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | Keto | ~1715 | Strong, sharp absorption |
| C=O (Ester) | Keto | ~1740 | Strong, sharp absorption |
| C=C (Alkene) | Enol | ~1650 | Conjugated C=C stretching |
| C=O (Ester, conjugated) | Enol | ~1690 | Lower frequency due to conjugation |
| O-H (Alcohol) | Enol | ~3200 (broad) | Intramolecularly hydrogen-bonded OH stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers and for determining their relative concentrations. The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Keto Form:
-
α-CH₂ protons: A singlet around 3.4 ppm.
-
Other aliphatic protons: Signals corresponding to the ethyl and propyl groups.
Enol Form:
-
Vinylic proton (=CH-): A singlet around 5.0 ppm.
-
Enolic OH proton: A broad singlet, often downfield (e.g., ~12 ppm), due to strong intramolecular hydrogen bonding.
-
Other aliphatic protons: Signals for the ethyl and propyl groups, which may be slightly shifted compared to the keto form.
The ratio of the keto to enol form can be determined by integrating the signals of the α-methylene protons of the keto form and the vinylic proton of the enol form.
Experimental Protocols
Synthesis of this compound
The following protocol is a common method for the synthesis of this compound.[2]
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Dissolve 176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in 550 ml of dichloromethane and 188 ml of pyridine.
-
Cool the mixture to 5°C using an ice-water bath.
-
Add 133 ml of butyryl chloride dropwise to the cooled solution.
-
After the addition is complete, stir the mixture for three hours at room temperature.
-
Wash the solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under vacuum to yield an oil.
-
Dissolve the oil in 700 ml of ethanol and reflux the mixture for six hours.
-
Evaporate the ethanol under vacuum.
-
Distill the resulting residue to obtain pure this compound.
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the steps to determine the keto-enol equilibrium constant (K_T) of this compound in a given solvent.[3][4][5][6]
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the signals corresponding to the α-methylene protons of the keto form (δ ≈ 3.4 ppm) and the vinylic proton of the enol form (δ ≈ 5.0 ppm).
-
Integrate these two signals accurately.
-
Calculate the keto-enol equilibrium constant (K_T) using the following equation:
K_T = [Enol] / [Keto] = (Integration of vinylic proton) / (Integration of α-methylene protons / 2)
Note: The integration of the α-methylene protons is divided by two as it represents two protons.
Conclusion
This compound is a molecule of significant chemical interest, primarily due to the dynamic equilibrium between its keto and enol tautomers. This guide has provided a detailed overview of its structure, bonding, and spectroscopic properties. The provided experimental protocols for its synthesis and the determination of its tautomeric ratio offer practical guidance for researchers. A thorough understanding of these fundamental aspects is essential for the successful application of this compound in the development of new synthetic methodologies and therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 6. biopchem.education [biopchem.education]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-Oxohexanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the keto-enol tautomerism exhibited by ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester with applications in organic synthesis and the pharmaceutical industry.[1] The document details the dynamic equilibrium between the keto and enol forms, the structural factors governing enol stability, and the profound influence of environmental conditions such as solvent and temperature on the tautomeric ratio.[2][3] Detailed experimental protocols for quantitative analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, supplemented by tabulated spectroscopic data and logical workflow diagrams. This guide serves as a critical resource for professionals requiring a deep understanding of the chemical behavior of ethyl 3-oxohexanoate to control its reactivity and optimize its application in complex synthetic pathways.
Introduction to Tautomerism in β-Keto Esters
Keto-enol tautomerism is a fundamental chemical equilibrium between two constitutional isomers: a "keto" form containing a carbonyl group and an "enol" form characterized by a hydroxyl group adjacent to a carbon-carbon double bond.[3][4] For simple ketones and aldehydes, this equilibrium overwhelmingly favors the more stable keto form, primarily due to the greater strength of the C=O double bond compared to the C=C double bond.[4]
However, in β-keto esters such as this compound, the enol tautomer gains significant stability. This enhanced stability arises from two key structural features:
-
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a delocalized π-system that lowers the overall energy of the molecule.[5]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via an intramolecular hydrogen bond with the ketone's carbonyl oxygen.[3][6] This internal hydrogen bonding is a critical factor in stabilizing the enol form, particularly in non-polar solvents.[6][7]
Consequently, this compound exists as a significant mixture of both tautomers in solution, a factor that must be carefully considered in its synthesis, analysis, and subsequent reactions.[3]
The Tautomeric Equilibrium of this compound
The dynamic equilibrium between the keto and enol forms of this compound is a continuous, reversible intramolecular proton transfer. The α-hydrogen, positioned between the two carbonyl groups, is sufficiently acidic to facilitate this transformation.[2]
Caption: Keto-enol tautomeric equilibrium of this compound.
Factors Influencing the Equilibrium
The position of the keto-enol equilibrium is highly sensitive to external factors, which can be manipulated to favor one tautomer over the other.
Solvent Effects
The choice of solvent is one of the most significant factors influencing the tautomeric ratio.[3] The general principle, often referred to as Meyer's Rule for acyclic β-dicarbonyls, states that the equilibrium shifts toward the keto form with increasing solvent polarity.[8][9]
-
Non-polar Solvents (e.g., hexane, carbon tetrachloride): These solvents do not effectively solvate the polar carbonyl groups of the keto form. Consequently, the enol form, stabilized by its internal intramolecular hydrogen bond, is favored.[3][10]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds, but cannot donate them. They can stabilize the dipole of the keto form.
-
Polar Protic Solvents (e.g., water, methanol): These solvents disrupt the stabilizing intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with both the keto and enol tautomers. This solvation effect tends to favor the more polar keto form.[9][10]
Caption: Influence of solvent polarity on the keto-enol equilibrium.
Temperature Effects
Changes in temperature can also shift the equilibrium. The conversion from the enol to the keto form is typically an exothermic process. Therefore, according to Le Chatelier's principle, an increase in temperature generally favors the enol form, while a decrease in temperature favors the keto form.[11] Analyzing the equilibrium constant (Keq) at various temperatures allows for the determination of thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization.
Quantitative Analysis of Tautomeric Composition
Data Summary: Tautomeric Ratios
While specific, comprehensive studies on this compound are less common than for its analog, ethyl acetoacetate, the trends are directly comparable. The following table summarizes the expected tautomeric composition in various solvents, with data extrapolated from studies on similar β-keto esters.[11][12]
| Solvent | Dielectric Constant (ε) | Expected % Keto | Expected % Enol | Keq ([Enol]/[Keto]) |
| Gas Phase | 1.0 | ~50% | ~50% | ~1.0 |
| n-Hexane | 1.9 | ~55% | ~45% | ~0.82 |
| Carbon Tetrachloride | 2.2 | ~60% | ~40% | ~0.67 |
| Chloroform-d (CDCl₃) | 4.8 | ~85% | ~15% | ~0.18 |
| Acetone-d₆ | 21.0 | ~90% | ~10% | ~0.11 |
| Dimethyl Sulfoxide-d₆ (DMSO) | 47.0 | >95% | <5% | <0.05 |
| Water-d₂ (D₂O) | 80.1 | >98% | <2% | <0.02 |
Note: Values are illustrative and based on trends observed for analogous β-keto esters. Actual values for this compound may vary.
Spectroscopic Data
Spectroscopic methods are the primary tools for identifying and quantifying the keto and enol tautomers.
| Method | Tautomer | Characteristic Signal / Absorption |
| ¹H NMR | Keto | ~3.44 ppm (s, 2H, -C(=O)CH₂ C(=O)-)[13] |
| Enol | ~5.0-5.5 ppm (s, 1H, =CH -), ~12.0-12.5 ppm (s, 1H, enolic -OH )[5] | |
| ¹³C NMR | Keto | ~202 ppm (C=O, ketone), ~50 ppm (-C H₂-), ~167 ppm (C=O, ester) |
| Enol | ~172-175 ppm (=C -OH & C=O, ester), ~90-100 ppm (=C H-)[14] | |
| IR Spectroscopy | Keto | ~1745 cm⁻¹ (C=O, ester), ~1720 cm⁻¹ (C=O, ketone)[2] |
| Enol | ~1650 cm⁻¹ (C=O, conjugated ester), ~1600 cm⁻¹ (C=C), ~3200-2400 cm⁻¹ (broad, H-bonded O-H)[2] |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most reliable and widely used method for quantifying the keto-enol ratio.[3] The interconversion between tautomers is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[5]
Protocol for Quantitative ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).[2]
-
Transfer the solution to a clean, dry NMR tube. . Allow the sample to equilibrate in the chosen solvent for a sufficient period (can be hours) to ensure the tautomeric equilibrium has been reached before analysis.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high resolution.
-
Set standard acquisition parameters for a quantitative ¹H spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) data. An increased number of scans (e.g., 16-64) can be used to improve the signal-to-noise ratio for accurate integration.[3]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID and phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Carefully integrate the area of the singlet corresponding to the α-methylene protons (-CH₂-) of the keto form (A_keto, ~3.44 ppm, represents 2 protons).[3][13]
-
Integrate the area of the singlet corresponding to the vinylic proton (=CH-) of the enol form (A_enol, ~5.0-5.5 ppm, represents 1 proton).[3]
-
-
Calculation of Tautomer Ratio:
-
Since the keto signal represents two protons and the enol signal represents one, the molar ratio must be normalized.
-
Mole Fraction Keto (% Keto) = [(A_keto / 2) / ((A_keto / 2) + A_enol)] * 100
-
Mole Fraction Enol (% Enol) = [A_enol / ((A_keto / 2) + A_enol)] * 100
-
Equilibrium Constant (Keq) = % Enol / % Keto
-
Caption: Experimental workflow for NMR-based determination of Keq.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used for quantification, as the conjugated π-system of the enol tautomer absorbs UV radiation at a longer wavelength than the non-conjugated keto form.[3]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of this compound with known concentrations in the solvent of interest (e.g., hexane, ethanol).
-
Data Acquisition:
-
Perform a background scan using a cuvette containing only the pure solvent.
-
Acquire the UV-Vis absorption spectrum for each sample over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the absorption maximum (λ_max) corresponding to the enol form's π → π* transition.
-
Using the Beer-Lambert Law (A = εbc), the concentration of the enol form can be determined if the molar absorptivity (ε) is known or can be determined under conditions where the enol form is dominant.
-
The concentration of the keto form can be inferred by subtracting the enol concentration from the total analytical concentration of the ester.
-
Synthesis of this compound
A common laboratory synthesis involves the acylation of a malonic ester derivative followed by hydrolysis and decarboxylation, or more directly, from the reaction of an appropriate acyl chloride with the enolate of an ester. A documented procedure involves the reaction of butyryl chloride with Meldrum's acid in the presence of pyridine, followed by refluxing in ethanol (B145695).[15] The ethanol acts as both a reactant and solvent, leading to the formation of the target β-keto ester after purification by distillation.[15]
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemical identity, profoundly influencing its stability, reactivity, and spectroscopic characterization. For researchers in synthetic chemistry and drug development, a thorough understanding of this equilibrium is paramount. By carefully selecting solvents and controlling temperature, the tautomeric composition can be manipulated to favor the desired isomer for a specific reaction, thereby improving yields and reducing side products. The quantitative protocols outlined in this guide, particularly the robust NMR methodology, provide the necessary tools for accurately assessing and controlling the tautomeric state of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. umsl.edu [umsl.edu]
- 13. Ethyl butyrylacetate (3249-68-1) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. prepchem.com [prepchem.com]
A Technical Guide to Ethyl 3-oxohexanoate: Commercial Grades, Applications, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester utilized in the pharmaceutical, flavor, and fragrance industries. This document details the commercially available grades of Ethyl 3-oxohexanoate, its key applications in chemical synthesis, and detailed experimental protocols for its use.
Commercial Grades and Specifications
This compound is commercially available from various suppliers in a range of purities. The most common grades are distinguished by their minimum assay, typically determined by gas chromatography (GC). While detailed impurity profiles are often lot-specific and available upon request from the supplier, the following table summarizes the typical specifications for commercially available grades.
| Supplier | Grade/Purity | Typical Specifications | Applications |
| Sigma-Aldrich | ≥98% | Assay (GC): ≥98%Refractive Index (n20/D): 1.427 (lit.)Boiling Point: 104 °C/22 mmHg (lit.)Density: 0.989 g/mL at 25 °C (lit.) | Flavors and Fragrances, Synthetic Intermediate[1] |
| TCI America | >95.0% (GC) | Assay (GC): >95.0% | General laboratory synthesis, Building block for pharmaceuticals |
| Spectrum Chemical | 95.0% Purity (GC) | Assay (GC): ≥95.0%Refractive Index @ 20°C: 1.4250 - 1.4280 | General industrial use, Research purposes[2] |
| Chem-Impex | ≥ 95% (GC) | Assay (GC): ≥ 95%Appearance: Colorless to light yellow liquidBoiling Point: 95 °C / 15 mmHgDensity: 0.99 g/mL | Organic synthesis, Flavoring industries, Intermediate for pharmaceuticals and agrochemicals[3] |
| Biosynth | FE60060 | Purity suitable for pharmaceutical testing | Pharmaceutical reference standard |
| CP Lab Safety | min 97% | Assay: ≥97% | Professional manufacturing, Research laboratories, Industrial or commercial usage[4] |
Note: The specifications provided are typical values and may vary between lots and suppliers. It is recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information for a specific batch.
Key Synthetic Applications
This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group and the presence of both a ketone and an ester functional group. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3]
Hantzsch Dihydropyridine (B1217469) Synthesis
A prominent application of this compound is in the Hantzsch synthesis of dihydropyridines (DHPs). DHPs are a class of compounds with significant pharmacological importance, including calcium channel blockers used in the treatment of hypertension. The synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-keto ester (such as this compound), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).
Recent research has demonstrated the synthesis of novel dihydropyridine derivatives with potential antimicrobial activity, highlighting the continued relevance of the Hantzsch synthesis in drug discovery.[5][6][7]
Claisen Condensation
This compound can also participate in Claisen condensation reactions. This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. While this compound is itself a product of a crossed Claisen condensation, it can be further functionalized through subsequent condensation reactions.
Experimental Protocols
Synthesis of Dihydropyridine Derivatives with Potential Antimicrobial Activity
This protocol is adapted from the general principles of the Hantzsch synthesis and is aimed at the synthesis of 1,4-dihydropyridine (B1200194) derivatives for biological screening.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)
-
Ammonium acetate
-
Ethanol (B145695) (or other suitable solvent)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (2 mmol) in ethanol (10 mL).
-
To this solution, add ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired dihydropyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Hantzsch Dihydropyridine Synthesis Workflow
Caption: A simplified workflow for the Hantzsch dihydropyridine synthesis.
Generalized Claisen Condensation Reaction Scheme
Caption: A general scheme for the Claisen condensation reaction.
References
- 1. 3-氧代己酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues | MDPI [mdpi.com]
Health and Safety Profile of Ethyl 3-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for Ethyl 3-oxohexanoate (B1246410) (CAS No. 3249-68-1). The information is compiled and presented to meet the needs of professionals in research, scientific, and drug development fields, with a focus on detailed data, experimental context, and clear visual representations of key concepts.
Chemical and Physical Properties
Ethyl 3-oxohexanoate is a colorless to light yellow liquid with a fruity, green, and sweet aroma.[1][2] It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Ethyl butyrylacetate, Ethyl 3-ketohexanoate, 3-Oxohexanoic acid ethyl ester | [2][3] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [4] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Boiling Point | 104 °C at 22 mmHg; 95 °C at 15 mmHg | [2][4] |
| Melting Point | -44 °C | [2][5] |
| Flash Point | 78 °C to 90 °C (closed cup) | [1][4] |
| Density | Approximately 0.989 g/mL at 25 °C | [4] |
| Refractive Index | Approximately 1.427 at 20 °C | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [1] |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated in publicly available literature.[6] However, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).
In 1999, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is part of the "WHO Food Additives Series 44."[8] Similarly, EFSA included this compound in "Flavouring Group Evaluation 10," concluding that the substances in this group do not give rise to safety concerns at their estimated levels of dietary intake.[9]
Limited quantitative toxicological data is available in the public domain. The known values are summarized in Table 2.
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | > 300 mg/kg | [9] |
| LD50 | Mouse | Oral | 8000 mg/kg | [9] |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid.[9][10] It may be harmful if swallowed, in contact with skin, or if inhaled.[9][11] It can cause skin, eye, and respiratory tract irritation.[6] Ingestion may lead to gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[6] High concentrations of vapor may cause central nervous system depression.[6]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [10] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9][11] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [9][11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [9][11] |
Handling, Storage, and Personal Protective Equipment
Handling and Storage
Prudent laboratory practices should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[6] Keep containers tightly closed and away from heat, sparks, and open flames.[6]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[6]
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6]
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention.[6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Fire and Explosion Hazard Data
This compound is a combustible liquid.[10]
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[6]
Putative Metabolic Pathway
While the specific metabolic pathway of this compound has not been explicitly detailed in the available literature, a putative pathway can be proposed based on the metabolism of structurally related compounds and general biochemical principles. The metabolism likely proceeds in two main stages: hydrolysis of the ester and subsequent beta-oxidation of the resulting keto acid.
First, the ethyl ester is hydrolyzed by esterases to form 3-oxohexanoic acid and ethanol. The 3-oxohexanoic acid can then enter the beta-oxidation pathway.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols for Key Toxicological Assays
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, the following sections describe generalized protocols for key genotoxicity assays based on OECD guidelines, which are representative of the methodologies that would be used for its safety assessment.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This in vitro assay is used to assess the potential of a substance to induce gene mutations.
Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Strains: At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different types of mutations.[1][6]
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.[5]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound with and without a metabolic activation system (S9 fraction from rat liver).[1][6] This is done using either the plate incorporation or pre-incubation method.[1]
-
Incubation: The treated plates are incubated at 37°C for 48-72 hours.[1]
-
Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the selective medium) is counted and compared to the number of spontaneous revertant colonies on solvent control plates.[1] A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus.
Caption: Generalized workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.
Methodology:
-
Animal Model: Typically, mice or rats are used.[4]
-
Dose Administration: The test substance is administered to the animals, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).[11] A range of doses, a vehicle control, and a positive control are used.[4]
-
Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[5][11]
-
Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).[5]
-
Analysis: The slides are analyzed microscopically to determine the frequency of micronucleated PCEs.[4] A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the control group indicates that the substance induces chromosomal damage.[5]
Conclusion
This compound is a combustible liquid that can be harmful if ingested, inhaled, or in contact with skin. Standard handling precautions and personal protective equipment should be used to minimize exposure. Based on evaluations by JECFA and EFSA, it is not considered a safety concern at current levels of use as a flavoring agent. While detailed toxicological studies are not widely available in the public domain, the overall assessment by regulatory bodies provides a strong indication of its safety under specified use conditions. The putative metabolic pathway involves ester hydrolysis followed by beta-oxidation. For a more in-depth toxicological assessment, specific studies following standardized guidelines such as those from the OECD would be required.
References
- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Bacterial reverse mutation test [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. nib.si [nib.si]
- 7. JECFA Evaluations-ETHYL 3-OXOHEXANOATE- [inchem.org]
- 8. femaflavor.org [femaflavor.org]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
The Enigmatic Presence of Ethyl 3-oxohexanoate in Nature: A Technical Guide
For Immediate Release
[City, State] – [Date] – Ethyl 3-oxohexanoate (B1246410), a beta-keto ester recognized for its pleasant, fruity aroma, has long been utilized as a flavoring agent in the food and fragrance industries. While its synthetic applications are well-documented, its natural occurrence, biosynthetic origins, and ecological significance have remained largely elusive. This technical guide provides a comprehensive overview of the current scientific understanding of Ethyl 3-oxohexanoate in nature, synthesizing available data for researchers, scientists, and professionals in drug development.
Natural Occurrence: A Tale of Trace Amounts
This compound is classified as a fatty acid ethyl ester and is known to contribute to the complex aroma profiles of various natural products. While databases suggest its presence in fruits such as papaya (Carica papaya) and mango (Mangifera indica), extensive volatile compound analyses of these fruits have often not explicitly identified this specific compound, focusing instead on more abundant esters, terpenes, and alcohols. Its presence is likely at trace levels, making detection and quantification challenging without highly sensitive and targeted analytical methods.
The microorganism Saccharomyces cerevisiae, a key player in fermentation, is also a known producer of a variety of ethyl esters. While "Ethyl 3-hydroxyhexanoate," a closely related reduced form, is listed as a metabolite, the direct production of this compound is inferred through the understanding of yeast fatty acid and ester biosynthesis.
Biosynthesis: A Glimpse into Metabolic Pathways
The formation of this compound in biological systems is believed to follow the general pathway of ethyl ester biosynthesis, particularly in yeast. This process is contingent on the availability of two key precursors: ethanol (B145695) and an activated fatty acid in the form of acyl-Coenzyme A (acyl-CoA).
In Saccharomyces cerevisiae, the proposed biosynthetic route involves:
-
Formation of the Acyl-CoA Precursor: The six-carbon acyl-CoA, 3-oxohexanoyl-CoA , is an intermediate in the fatty acid synthesis and degradation pathways. This molecule serves as the direct precursor for the hexanoyl moiety of this compound.
-
Esterification: The final step is the enzymatic condensation of 3-oxohexanoyl-CoA with ethanol. This reaction is catalyzed by alcohol acyltransferases (AATs) , such as Eeb1p and Eht1p in yeast. These enzymes facilitate the transfer of the acyl group from CoA to ethanol, releasing Coenzyme A and forming this compound.
The availability of both 3-oxohexanoyl-CoA and ethanol, which is abundantly produced during fermentation, are critical factors influencing the production of this compound in yeast.
Quantitative Data: A Notable Scarcity
A significant gap in the scientific literature is the lack of quantitative data on the concentration of this compound in natural sources. While numerous studies have cataloged the volatile profiles of fruits and fermented products, the focus has predominantly been on the major constituents. The trace amounts of this compound have likely fallen below the limit of detection or quantification in many of these analyses. Future research employing targeted, high-sensitivity analytical techniques is necessary to establish the concentration of this compound in various natural matrices.
Experimental Protocols: A Methodological Overview
The analysis of this compound from natural sources typically involves headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS).
Key Experimental Workflow:
-
Sample Preparation: Fruit samples are typically homogenized or sliced to increase the surface area for volatile release. For microbial cultures, the supernatant or whole broth can be analyzed.
-
Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique. A fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample, adsorbing the volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The adsorbed volatiles are thermally desorbed from the SPME fiber into the GC injector. The compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or HP-5) and subsequently identified by their mass spectra.
Due to the presence of a ketone group, derivatization can be employed to improve chromatographic separation and detection sensitivity. A two-step process involving oximation (e.g., with methoxyamine hydrochloride) to protect the keto group, followed by silylation (e.g., with BSTFA) of any other active hydrogens, can be utilized.
The Discovery and Enduring Utility of Ethyl 3-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester, has been a valuable building block in organic synthesis for over a century. Its discovery is intrinsically linked to the pioneering work on ester condensations in the late 19th century, most notably the Claisen condensation. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and its applications in modern research and drug development. While not directly implicated in specific signaling pathways, its role as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules is well-established.
Historical Context and Discovery
The formal discovery of Ethyl 3-oxohexanoate is not attributed to a single, celebrated publication but rather emerged from the foundational work on the synthesis of β-keto esters in the mid-to-late 19th century. The intellectual lineage of its synthesis can be traced through the development of the Claisen condensation.
In 1887, the German chemist Rainer Ludwig Claisen reported a base-promoted condensation reaction between two ester molecules to form a β-keto ester. This reaction, now known as the Claisen condensation, provided a general and powerful method for the formation of carbon-carbon bonds. The initial work focused on the self-condensation of esters like ethyl acetate (B1210297) to form ethyl acetoacetate.
The synthesis of this compound would have been a logical and early extension of this work, employing a "crossed" or "mixed" Claisen condensation. This variation involves the reaction of two different esters. In this case, the reaction would involve ethyl acetate and ethyl butyrate (B1204436). While the exact date and researcher who first performed this specific transformation are not prominently documented, it is highly probable that it was achieved in the late 19th or early 20th century in laboratories exploring the scope and applications of the Claisen condensation. Claisen himself, in subsequent papers, expanded the scope of these condensation reactions.
The significance of this class of compounds was immediately recognized for their synthetic versatility, a role that this compound continues to fulfill in contemporary organic chemistry.
Physicochemical and Spectroscopic Data
This compound is a colorless to light yellow liquid with a characteristic fruity aroma. Its key physical and spectroscopic properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3249-68-1 | |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| Melting Point | -44 °C | |
| Boiling Point | 104 °C at 22 mmHg | |
| Density | 0.989 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.427 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the ethyl ester and the butyryl chain protons. The α-protons between the two carbonyl groups are characteristically deshielded. | |
| ¹³C NMR | Resonances for two distinct carbonyl carbons (ester and ketone), along with signals for the aliphatic carbons. | |
| IR | Strong absorption bands around 1745 cm⁻¹ (ester C=O) and 1716 cm⁻¹ (ketone C=O). C-H alkane stretches are observed in the 2850-3000 cm⁻¹ region. | |
| Mass Spec (EI) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. |
Experimental Protocols
Probable First Synthesis: Crossed Claisen Condensation
The likely first synthesis of this compound would have been achieved via a crossed Claisen condensation between ethyl butyrate and ethyl acetate using a strong base like sodium ethoxide.
Reaction:
Ethyl Butyrate + Ethyl Acetate --(1. NaOEt, 2. H₃O⁺)--> this compound + Ethanol (B145695)
Detailed Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl butyrate and an excess of ethyl acetate. The use of excess ethyl acetate helps to favor the desired crossed condensation product.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess base and protonate the enolate product.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow of the probable first synthesis of this compound.
Modern Synthesis from Meldrum's Acid
A common and efficient modern laboratory synthesis of this compound involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis.
Reaction:
-
Meldrum's Acid + Butyryl Chloride --(Pyridine)--> Acyl-Meldrum's Acid Intermediate
-
Acyl-Meldrum's Acid Intermediate + Ethanol --(Reflux)--> this compound + Acetone + CO₂
Detailed Methodology:
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid in dichloromethane (B109758) and pyridine (B92270) in a round-bottom flask. Cool the mixture in an ice bath. Add butyryl chloride dropwise to the cooled solution with stirring. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours.
-
Work-up of Acyl Intermediate: Wash the reaction mixture with a dilute solution of hydrochloric acid to remove pyridine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent under vacuum to obtain the crude acyl-Meldrum's acid intermediate as an oil.
-
Ethanolysis: Dissolve the crude intermediate in ethanol and heat the solution to reflux for several hours.
-
Purification: After the reaction is complete, evaporate the ethanol under reduced pressure. The resulting residue is then purified by vacuum distillation to yield pure this compound.
Caption: Modern synthesis of this compound using Meldrum's acid.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites: the ketone, the ester, and the acidic α-protons.
-
Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds. The β-keto ester moiety is a common pharmacophore and a versatile handle for further chemical transformations.
-
Flavor and Fragrance Industry: Due to its pleasant fruity aroma, this compound is used as a flavoring agent in food products and beverages.
-
Agrochemicals: The compound is utilized in the synthesis of certain pesticides and herbicides.
-
Organic Synthesis: In a broader context, it is a key starting material for the synthesis of substituted ketones, heterocyclic compounds, and other complex organic molecules.
While this compound itself is not known to have a direct role in specific signaling pathways, its importance lies in its ability to be transformed into molecules that do. The development of efficient and stereoselective methods for the synthesis and modification of β-keto esters, including this compound, remains an active area of research.
Caption: Applications of this compound.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic reactions. Its discovery, rooted in the foundational explorations of ester chemistry, has paved the way for its widespread use as a versatile synthetic intermediate. While the precise moment of its first synthesis may be lost to the annals of chemical history, its continued relevance in academic and industrial research is undisputed. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound remains a valuable asset in the pursuit of novel and impactful molecules.
Ethyl 3-oxohexanoate: A Comprehensive Technical Guide for Flavor Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxohexanoate (B1246410), a key flavoring agent, is widely utilized in the food and beverage industry for its characteristic sweet, fruity, and green aroma profile. This technical guide provides an in-depth analysis of its chemical properties, sensory characteristics, and applications. It details experimental protocols for its synthesis and sensory evaluation, and explores the potential biochemical pathways involved in its flavor perception. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in flavor chemistry and drug development.
Introduction
Ethyl 3-oxohexanoate (also known as ethyl butyrylacetate) is a beta-keto ester recognized for its pleasant fruity and sweet flavor profile, with green nuances.[1][2] It is a synthetically produced flavoring substance that has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), bearing the FEMA number 3683.[3][4] Its versatile sensory characteristics make it a valuable ingredient in a wide array of food products, including beverages, confectionery, and baked goods.[1][5] This document outlines the technical specifications, sensory data, and relevant experimental methodologies for the effective application of this compound as a flavor agent.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Ethyl butyrylacetate, Ethyl 3-oxocaproate, Ethyl butanoylacetate | [2] |
| CAS Number | 3249-68-1 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Odor Profile | Sweet, fruity, green, berry | [1][4] |
| Taste Profile | Fruity, pineapple, green with sweet licorice and vanilla notes (at 50 ppm) | [1] |
| Boiling Point | 104 °C at 22 mmHg | [4] |
| Density | 0.989 g/mL at 25 °C | [4] |
| Refractive Index | 1.427 at 20 °C | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol and fats | [1] |
Sensory Information and Applications
This compound is valued for its ability to impart a complex and desirable flavor profile. Its primary sensory attributes are fruity and sweet, with green and berry undertones.[1][4]
Flavor Profile
The flavor of this compound is often described as reminiscent of pineapple and green apples, with sweet, licorice, and vanilla notes at a concentration of 50 ppm.[1] The green and sweaty notes contribute to its complexity, making it suitable for a variety of flavor compositions.
Applications and Recommended Use Levels
This compound is used in a range of food and beverage products. The following table summarizes typical use levels as determined by FEMA.
| Food Category | Average Usual PPM | Average Maximum PPM |
| Non-alcoholic Beverages | - | 1.5 |
| Alcoholic Beverages | - | 3.0 |
| Baked Goods | - | 5.0 |
| Hard Candy | - | 7.5 |
| Confectionery Frostings | - | 3.0 |
| Gelatins / Puddings | - | 3.0 |
| Fruit Ices | - | 2.5 |
| Fats / Oils | - | 2.5 |
Data sourced from The Good Scents Company.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of Meldrum's acid with butyryl chloride, followed by ethanolysis.
Materials:
-
2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid)
-
Pyridine
-
Butyryl chloride
-
Dilute hydrochloric acid
-
Magnesium sulfate (B86663)
Procedure:
-
Dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane and 188 ml of pyridine.
-
Cool the mixture to 5°C using an ice bath.
-
Add 133 ml of butyryl chloride dropwise to the cooled mixture.
-
After the addition is complete, stir the mixture for three hours at room temperature.
-
Wash the resulting solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum to yield an oil.
-
Dissolve the oil in 700 ml of ethanol and reflux the mixture for six hours.
-
Evaporate the ethanol under vacuum.
-
Distill the residue to obtain pure this compound.
Sensory Evaluation Protocol: Triangle Test
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two products.[3][6][7][8]
Objective: To determine if a perceptible difference exists between a control sample and a sample containing a specific concentration of this compound.
Materials:
-
Control sample (e.g., unflavored beverage)
-
Test sample (control sample with a specified concentration of this compound)
-
Identical, odor-free tasting cups labeled with random three-digit codes[1]
-
Palate cleansers (e.g., unsalted crackers, room temperature water)[8]
-
Sensory evaluation ballots
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.
-
Sample Preparation: Prepare the control and test samples. For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different.[7]
-
Presentation: The order of presentation of the three samples should be randomized for each panelist to avoid positional bias.[1] There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, and ABB.[7]
-
Evaluation: Instruct panelists to evaluate the samples from left to right.[3] They should cleanse their palate with water and/or an unsalted cracker between samples.[8]
-
Task: Ask panelists to identify the sample that is different from the other two and to describe the perceived difference.
-
Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a chi-square test or by consulting a statistical table for triangle tests.[3] A significance level of p < 0.05 is typically used to conclude that a perceptible difference exists.
Quantitative Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of esters in beverages and can be used for the quantification of this compound in a liquid food matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)
Sample Preparation (Liquid-Liquid Extraction):
-
Take a 10 mL aliquot of the liquid sample (e.g., beverage).
-
Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate).
-
Extract the sample with 5 mL of dichloromethane three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-350
Quantification: Create a calibration curve using standards of this compound of known concentrations with the internal standard. The concentration of this compound in the sample can then be determined by comparing its peak area relative to the internal standard against the calibration curve.
Flavor Perception and Signaling Pathways
The perception of this compound's flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.
Olfactory Perception
The fruity and green aroma of this compound is detected by olfactory receptors (ORs) located in the nasal cavity. As a beta-keto ester, it possesses both a ketone and an ester functional group, which likely interact with specific ORs. Research has shown that distinct sets of glomeruli in the olfactory bulb are activated by ketones and esters, suggesting specialized neural pathways for these chemical classes. The sweet and fruity notes are likely mediated by the ester group, while the green and other complex notes may arise from the molecule as a whole.
Figure 1. Olfactory pathway for this compound.
Gustatory Perception
The sweet taste component of this compound is perceived by taste receptors on the tongue. Sweet tastes are primarily detected by a heterodimer of G-protein coupled receptors, T1R2 and T1R3. It is hypothesized that the sweet character of this compound activates this receptor complex, leading to a downstream signaling cascade that results in the perception of sweetness.
Figure 2. Gustatory pathway for the sweet perception of this compound.
Conclusion
This compound is a versatile and effective flavoring agent with a desirable sweet, fruity, and green sensory profile. Its established safety and wide range of applications make it a valuable tool for food and beverage formulators. This guide has provided a comprehensive overview of its technical properties, application levels, and detailed experimental protocols for its synthesis and evaluation. The proposed mechanisms for its flavor perception offer a basis for further research into the specific receptor interactions that elicit its characteristic flavor. A deeper understanding of these mechanisms will enable more precise and innovative applications of this compound in the future.
References
- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Triangle Test [sensorysociety.org]
- 4. This compound, 3249-68-1 [thegoodscentscompany.com]
- 5. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 6. grownextgen.org [grownextgen.org]
- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 8. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-oxohexanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 3-oxohexanoate (B1246410), a valuable β-keto ester intermediate in the pharmaceutical and flavor industries.[1] The synthesis is achieved through a self-Claisen condensation of ethyl butyrate (B1204436), a classic carbon-carbon bond-forming reaction.[2][3][4] This application note includes the reaction mechanism, a step-by-step experimental protocol, and a summary of key quantitative data. Additionally, visual diagrams of the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.
Introduction
The Claisen condensation is a fundamental reaction in organic chemistry used to form β-keto esters or β-diketones from esters in the presence of a strong base.[2][3] The reaction proceeds via the nucleophilic acyl substitution of an ester enolate onto another ester molecule.[3][5] This methodology is crucial for the synthesis of various organic compounds, including intermediates for drug development. Ethyl 3-oxohexanoate, the target molecule, serves as a versatile building block in organic synthesis.[1] The protocol herein describes the use of sodium ethoxide as the base to facilitate the self-condensation of ethyl butyrate.
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
2 x Ethyl butyrate → this compound + Ethanol (B145695)
The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol, thus requiring a stoichiometric amount of base.[2][3][5] An acidic workup is necessary in the final step to neutralize the enolate and isolate the product.[2]
Signaling Pathway Diagram
Caption: Mechanism of the Claisen Condensation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant | Ethyl butyrate | [6] |
| Base | Sodium ethoxide | [3][4] |
| Solvent | Anhydrous ethanol | [7] |
| Reaction Temperature | Reflux | [8] |
| Reaction Time | 6 hours | [8] |
| Typical Yield | 70-80% | General for Claisen |
| Molar Ratio (Ester:Base) | 2:1 | [9] |
Experimental Protocol
Materials:
-
Ethyl butyrate (reagent grade)
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol (100 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: Once the sodium has fully dissolved and the solution has cooled to room temperature, add ethyl butyrate (46.4 g, 0.4 mol) dropwise from the dropping funnel over 30 minutes while stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6 hours.[8]
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly add a mixture of water (50 mL) and concentrated hydrochloric acid (20 mL) to neutralize the excess base and protonate the enolate. The pH should be acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis.
Safety Precautions
-
Handle sodium metal with extreme care; it is highly reactive with water and moisture.
-
The preparation of sodium ethoxide produces flammable hydrogen gas; perform in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use anhydrous solvents and reagents to prevent unwanted side reactions.
Conclusion
The Claisen condensation provides an effective and reliable method for the synthesis of this compound from ethyl butyrate. The protocol detailed in this document, when followed with the appropriate safety measures, should yield the desired product in good purity and yield. This β-keto ester is a valuable intermediate for further synthetic transformations in various fields of chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note and Protocol for the Laboratory-Scale Synthesis of Ethyl 3-oxohexanoate
Introduction
Ethyl 3-oxohexanoate (B1246410), also known as ethyl butyrylacetate, is a versatile β-keto ester with applications as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its characteristic fruity aroma also lends it to use as a flavoring agent in the food and beverage industry.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of ethyl 3-oxohexanoate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The described method is based on the acylation of Meldrum's acid with butyryl chloride, followed by ethanolysis.
Chemical Properties
| Property | Value |
| CAS Number | 3249-68-1[1][3] |
| Molecular Formula | C8H14O3[1][4] |
| Molecular Weight | 158.19 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 95 °C / 15 mmHg[1], 104 °C / 22 mmHg[3][5] |
| Density | Approximately 0.99 g/mL[1][3][5] |
| Refractive Index | ~1.427[3][5] |
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[6]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Dichloromethane (CH2Cl2)
-
Butyryl chloride
-
Dilute Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Ethanol (B145695) (EtOH)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Acylation of Meldrum's Acid:
-
In a suitable round-bottom flask, dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane.[6]
-
Add 188 ml of pyridine to the solution.[6]
-
Cool the mixture to 5°C using an ice-water bath.[6]
-
While stirring, add 133 ml of butyryl chloride dropwise to the cooled solution.[6]
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for three hours.[6]
-
-
Work-up and Isolation of the Intermediate:
-
Transfer the reaction mixture to a separatory funnel and wash it with a dilute solution of hydrochloric acid.[6]
-
Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Filter the solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain an oil.[6]
-
-
Ethanolysis to this compound:
-
Purification:
Quantitative Data Summary
| Reagent | Quantity | Molar Equivalent |
| Meldrum's acid | 176 g | 1.0 |
| Dichloromethane | 550 ml | - |
| Pyridine | 188 ml | ~2.0 |
| Butyryl chloride | 133 ml | ~1.2 |
| Ethanol | 700 ml | - |
| Product | Quantity | Yield |
| This compound | 145.4 g[6] | ~85% (calculated based on Meldrum's acid) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Claisen Condensation
While the provided protocol utilizes Meldrum's acid, a common alternative and underlying principle for the formation of β-keto esters is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[7][8] In a mixed Claisen condensation, two different esters can be used, ideally where one cannot form an enolate, to favor a specific product.[9]
Caption: Generalized mechanism of the Claisen condensation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
-
Butyryl chloride is corrosive and reacts with moisture. Handle with care.
-
Dichloromethane is a volatile solvent. Avoid inhalation.
-
Use caution when working with hydrochloric acid.
Conclusion
This protocol provides a reliable method for the laboratory-scale synthesis of this compound with a good reported yield. The procedure is straightforward and utilizes common laboratory techniques. For researchers requiring this versatile intermediate, this application note serves as a comprehensive guide for its preparation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 3249-68-1 [thegoodscentscompany.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-オキソヘキサン酸エチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Industrial Production of Ethyl 3-oxohexanoate: A Detailed Overview of Synthesis Protocols
Introduction
Ethyl 3-oxohexanoate (B1246410), also known as ethyl butyrylacetate, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is also utilized as a flavoring agent in the food and fragrance industry due to its pleasant, fruity aroma.[1][2] This document provides detailed application notes and protocols for the industrial-scale production of Ethyl 3-oxohexanoate, targeting researchers, scientists, and professionals in drug development. The primary manufacturing routes discussed are the Claisen condensation and the acetoacetic ester synthesis, which are the most common methods for large-scale production.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and purification processes in an industrial setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| CAS Number | 3249-68-1 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 104 °C at 22 mmHg | [3] |
| Melting Point | -44 °C | [3] |
| Density | 1 g/mL | [3] |
| Refractive Index | 1.4270 | [3] |
| Purity (typical) | ≥ 95% (GC) | [1] |
Industrial Synthesis Methods
The two primary methods for the industrial synthesis of this compound are the Claisen condensation and the acetoacetic ester synthesis. Both methods are well-established and can be adapted for large-scale production.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. For the synthesis of this compound, this typically involves the condensation of ethyl butyrate (B1204436) and ethyl acetate (B1210297).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Ethyl Butyrate | 116.16 | 1162 | 10.0 |
| Ethyl Acetate | 88.11 | 881 | 10.0 |
| Sodium Ethoxide | 68.05 | 681 | 10.0 |
| Ethanol (B145695) (anhydrous) | 46.07 | As required | - |
| Hydrochloric Acid (37%) | 36.46 | As required | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Saturated Sodium Chloride Solution | - | As required | - |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - |
Procedure:
-
Reaction Setup: A suitable industrial reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with anhydrous ethanol and sodium ethoxide. The mixture is stirred under a nitrogen atmosphere.
-
Addition of Reactants: A mixture of ethyl butyrate and ethyl acetate is added dropwise to the reactor over a period of 2-3 hours while maintaining the temperature at 60-70°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained for 4-6 hours. The progress of the reaction is monitored by gas chromatography (GC).
-
Quenching and Neutralization: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of dilute hydrochloric acid until the pH is neutral.
-
Workup and Extraction: The crude product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layer is washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under vacuum (e.g., 104 °C at 22 mmHg) to yield the final product with a purity of ≥ 95%.[3]
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method for preparing ketones and substituted acetic acids. To synthesize this compound via this route, ethyl acetoacetate (B1235776) is first deprotonated with a strong base to form an enolate, which is then alkylated with a propyl halide.
Note: The final step involves hydrolysis and decarboxylation to yield the desired product. However, for the synthesis of this compound itself, the desired product is an intermediate in a modified acetoacetic ester synthesis where butyryl chloride is reacted with the enolate of ethyl acetate.
A more direct industrial approach using a related principle involves the acylation of the enolate of ethyl acetate with butyryl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Ethyl Acetate | 88.11 | 881 | 10.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 400 | 10.0 |
| Butyryl Chloride | 106.55 | 1066 | 10.0 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | As required | - |
| Hydrochloric Acid (1 M) | 36.46 | As required | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Saturated Sodium Chloride Solution | - | As required | - |
| Anhydrous Sodium Sulfate | 142.04 | As required | - |
Procedure:
-
Enolate Formation: A reactor is charged with anhydrous THF and sodium hydride under a nitrogen atmosphere. Ethyl acetate is added dropwise at a temperature maintained between 0-5°C. The mixture is stirred for 1-2 hours to ensure complete formation of the sodium enolate.
-
Acylation: Butyryl chloride is added dropwise to the enolate solution, keeping the temperature below 10°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by GC.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is separated, and the organic layer is washed with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by vacuum distillation to obtain this compound.
Alternative Laboratory-Scale Synthesis
A laboratory-scale synthesis has been reported using Meldrum's acid, which can be a useful reference for process development.[4]
Summary of Laboratory Protocol:
| Reactant | Quantity |
| 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) | 176 g |
| Dichloromethane | 550 ml |
| Pyridine | 188 ml |
| Butyryl chloride | 133 ml |
| Ethanol | 700 ml |
The process involves the acylation of Meldrum's acid with butyryl chloride, followed by ethanolysis to yield this compound. The reported yield for this specific protocol is 145.4 g of the final product.[4]
Visualizations
Logical Workflow for Industrial Production of this compound
Caption: General workflow for the two main industrial synthesis routes of this compound.
Reaction Mechanism: Claisen Condensation
Caption: Simplified mechanism of the Claisen condensation for this compound synthesis.
The industrial production of this compound is predominantly achieved through Claisen condensation or a modified acetoacetic ester synthesis. Both methods are scalable and can provide high yields of the desired product. The choice of method may depend on the availability and cost of raw materials, as well as the specific equipment and expertise available at the manufacturing facility. Careful control of reaction conditions and effective purification are critical for obtaining high-purity this compound suitable for its various applications in the pharmaceutical and flavor industries.
References
Application Notes and Protocols: Ethyl 3-Oxohexanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxohexanoate (B1246410), also known as ethyl 3-oxocaproate, is a versatile β-keto ester that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive ketone and an ester functional group, allows for its participation in a wide array of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds.[1][2] These heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[3][4] This document provides detailed application notes and experimental protocols for the use of ethyl 3-oxohexanoate in several key multicomponent reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 3249-68-1 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 206-207 °C |
| Density | 0.989 g/mL at 25 °C |
| Refractive Index | 1.427 |
I. Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that provides access to dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, particularly as calcium channel blockers.[5][6] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[7] The use of this compound in this synthesis leads to the formation of 1,4-dihydropyridines with a propyl group at the 2- and 6-positions, offering a route to novel DHP derivatives with potential biological activities.[3][8]
Reaction Pathway
The Hantzsch synthesis proceeds through a series of condensation, addition, and cyclization reactions. The overall transformation using this compound is depicted below.
Experimental Protocol: Synthesis of Diethyl 4-aryl-1,4-dihydro-2,6-dipropyl-3,5-pyridinedicarboxylate
This protocol is a representative procedure adapted for this compound based on established Hantzsch synthesis methodologies.[7][9]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ytterbium triflate (catalyst, optional)[9]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol).
-
Add ethanol (30 mL) as the solvent. For a catalyzed reaction, add a catalytic amount of ytterbium triflate (e.g., 5 mol%).
-
Heat the mixture to reflux (approximately 80 °C) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the ethanol under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table presents representative data for the Hantzsch synthesis of 1,4-dihydropyridines using β-keto esters, which can be used as a reference for reactions with this compound.[9]
| Aldehyde | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Yb(OTf)₃ | 5 | 85-95 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | 4 | 88-96 |
| 4-Nitrobenzaldehyde | Yb(OTf)₃ | 3 | 90-98 |
| 4-Methoxybenzaldehyde | Yb(OTf)₃ | 6 | 82-92 |
II. Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are important scaffolds in medicinal chemistry with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[5][10][11] This acid-catalyzed reaction involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea.[10] The use of this compound yields dihydropyrimidinones with a propyl group at the 6-position.
Reaction Pathway
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions, starting with the formation of an acyl-imine intermediate from the aldehyde and urea, followed by the addition of the β-keto ester enolate and subsequent cyclization and dehydration.[10]
Experimental Protocol: Synthesis of 4-Aryl-5-ethoxycarbonyl-6-propyl-3,4-dihydropyrimidin-2(1H)-one
This is a general procedure for the Biginelli reaction adapted for this compound.[12][13]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalyst (e.g., HCl, ammonium dihydrogen phosphate)[12]
Procedure:
-
In a round-bottom flask, place the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (or thiourea, 15 mmol).
-
Add ethanol (20 mL) and a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% ammonium dihydrogen phosphate).
-
Stir the mixture at room temperature or heat to reflux (approximately 80 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Quantitative Data
The following table provides representative data for the Biginelli reaction with various aldehydes, using ethyl acetoacetate (B1235776) as a proxy for this compound, as specific data for the latter is less common.[12]
| Aldehyde | Catalyst | Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde | NH₄H₂PO₄ | 2 | 92 |
| 4-Methoxybenzaldehyde | NH₄H₂PO₄ | 2 | 85 |
| Benzaldehyde | NH₄H₂PO₄ | 2 | 88 |
| 2-Hydroxybenzaldehyde | NH₄H₂PO₄ | 2 | 82 |
III. Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[14] These hydrazone products are valuable intermediates, particularly for the synthesis of indoles via the Fischer indole (B1671886) synthesis.[15] When this compound is used, the reaction leads to the formation of ethyl 2-(arylhydrazono)-3-oxohexanoates.
Reaction Pathway
The reaction proceeds via the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the aryl diazonium salt. The resulting azo compound undergoes hydrolysis and rearrangement to yield the final hydrazone product.[11][14]
Experimental Protocol: Synthesis of Ethyl 2-(Arylhydrazono)-3-oxohexanoate
This protocol is a generalized procedure for the Japp-Klingemann reaction adapted for this compound.[2]
Materials:
-
Aniline (B41778) derivative
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
This compound
-
Sodium Acetate
-
Ethanol
Procedure: Part A: Preparation of the Diazonium Salt
-
In a flask, dissolve the aniline derivative (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C.
Part B: Coupling Reaction
-
In a separate, larger flask, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in ethanol (50 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water (200 mL).
-
The precipitated crude hydrazone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-(arylhydrazono)-3-oxohexanoate.
Quantitative Data
The following table provides representative data for the Japp-Klingemann reaction. Yields are typically moderate to high, depending on the substrates used.
| Aniline Derivative | Product | Typical Yield (%) |
| Aniline | Ethyl 2-(phenylhydrazono)-3-oxohexanoate | 70-85 |
| 4-Chloroaniline | Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxohexanoate | 75-90 |
| 4-Nitroaniline | Ethyl 2-((4-nitrophenyl)hydrazono)-3-oxohexanoate | 80-95 |
IV. Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a method for synthesizing substituted 2-pyridones.[16] The reaction involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base.[17] Using this compound, this reaction provides a route to 6-hydroxy-4-propyl-2-pyridone derivatives, which are of interest as scaffolds in medicinal chemistry.[18][19]
Reaction Pathway
The reaction is initiated by the base-catalyzed condensation of the β-keto ester and cyanoacetamide, followed by intramolecular cyclization and tautomerization to form the stable 2-pyridone ring system.[17][18]
Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-propyl-2-pyridone
This protocol is a generalized procedure adapted for this compound based on established Guareschi-Thorpe condensation methods.[16][17]
Materials:
-
This compound
-
Cyanoacetamide
-
Ethanol
-
Base (e.g., Piperidine or Potassium Hydroxide)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and cyanoacetamide (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of a base, such as piperidine (1-2 mL) or a solution of potassium hydroxide (B78521) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-pyridone derivative.
Quantitative Data
The following table presents representative data for the Guareschi-Thorpe condensation. Yields can vary depending on the specific substrates and reaction conditions.
| β-Keto Ester | Base | Time (h) | Typical Yield (%) |
| This compound | Piperidine | 4-6 | 60-75 |
| This compound | KOH | 4 | 65-80 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a variety of multicomponent reactions, such as the Hantzsch, Biginelli, Japp-Klingemann, and Guareschi-Thorpe reactions, provides efficient and atom-economical routes to a wide range of heterocyclic compounds. The protocols and data presented herein serve as a guide for researchers and scientists in the pharmaceutical and chemical industries to harness the synthetic potential of this compound for the development of novel and complex molecules. Further exploration and optimization of these reactions will undoubtedly continue to expand the utility of this important synthetic precursor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]
- 8. wjpmr.com [wjpmr.com]
- 9. mdpi.com [mdpi.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 12. Buy Ethyl 2-methyl-3-oxohexanoate | 29304-40-3 [smolecule.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of some dihydropyrimidinone derivatives and study of their anti-inflammatory activity | Journal of Applied Pharmaceutical Research [japtronline.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-Oxohexanoate: A Versatile Precursor in the Synthesis of Pharmaceutical Intermediates
Introduction: Ethyl 3-oxohexanoate (B1246410), a beta-keto ester, is a valuable and versatile building block in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds that form the core of many pharmaceutical agents. Its reactive nature, stemming from the presence of both a ketone and an ester functional group, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed application notes and protocols for the use of ethyl 3-oxohexanoate in the synthesis of key pharmaceutical intermediates for antiviral, anticancer, and anti-inflammatory drugs.
Application in Antiviral Intermediate Synthesis
While direct synthesis of antiviral drugs from this compound is not extensively documented, its reduced form, ethyl 3-hydroxyhexanoate, has shown promise as an antiviral agent. More broadly, beta-keto esters are crucial precursors for various heterocyclic systems with antiviral properties.
Application in Anti-inflammatory Drug Synthesis: The Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophene (B33073) derivatives are important intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs such as Tinoridine. This compound can serve as the active methylene (B1212753) component in this reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate (A Tinoridine Analog Intermediate)
This protocol describes a model synthesis of a 2-aminothiophene derivative using this compound, acetone (B3395972), and sulfur, catalyzed by morpholine (B109124).
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 158.19 | 1.58 g | 0.01 |
| Acetone | 58.08 | 0.58 g | 0.01 |
| Sulfur | 32.06 | 0.32 g | 0.01 |
| Morpholine | 87.12 | 0.87 g | 0.01 |
| Ethanol (B145695) | - | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), this compound (1.58 g, 0.01 mol), acetone (0.58 g, 0.01 mol), and elemental sulfur (0.32 g, 0.01 mol).
-
To this stirred suspension, add morpholine (0.87 g, 0.01 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate.
Expected Yield: 65-75%
DOT Diagram for Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.
Application in Antihypertensive Drug Synthesis: The Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction used to generate dihydropyridine (B1217469) scaffolds, which are central to a class of calcium channel blockers used as antihypertensive agents (e.g., Nifedipine, Amlodipine). This compound can be employed as the β-ketoester component in this synthesis.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This protocol details the synthesis of a 1,4-dihydropyridine (B1200194) derivative from this compound, an aromatic aldehyde (e.g., benzaldehyde), and ammonium (B1175870) acetate.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 158.19 | 3.16 g | 0.02 |
| Benzaldehyde (B42025) | 106.12 | 1.06 g | 0.01 |
| Ammonium Acetate | 77.08 | 0.77 g | 0.01 |
| Ethanol | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve benzaldehyde (1.06 g, 0.01 mol) and this compound (3.16 g, 0.02 mol) in ethanol (25 mL).
-
Add ammonium acetate (0.77 g, 0.01 mol) to the solution and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC using a hexane:ethyl acetate (8:2) mobile phase.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyridine derivative.
Expected Yield: 70-80%
O // CH3CH2CH2-C-CH2-COOEt + Ph-NHNH2 -----> (Pyrazolone product)
Caption: Workflow for the synthesis of a pyrazolone (B3327878) derivative.
Coumarin (B35378) Synthesis via Pechmann Condensation
Coumarin and its derivatives exhibit a wide range of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst.
This protocol describes the synthesis of a coumarin derivative using this compound and resorcinol (B1680541).
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 158.19 | 1.58 g | 0.01 |
| Resorcinol | 110.11 | 1.10 g | 0.01 |
| Concentrated H₂SO₄ | - | 5 mL | - |
Procedure:
-
Carefully add concentrated sulfuric acid (5 mL) to a 50 mL beaker cooled in an ice bath.
-
To the cold sulfuric acid, add resorcinol (1.10 g, 0.01 mol) and stir until dissolved.
-
Slowly add this compound (1.58 g, 0.01 mol) to the mixture, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours.
-
Pour the reaction mixture onto crushed ice (50 g).
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Expected Yield: 75-85%
DOT Diagram for Pechmann Condensation Workflow
Caption: Workflow for the Pechmann condensation to synthesize a coumarin.
Summary of Quantitative Data
The following table summarizes the expected outcomes for the synthesis of various pharmaceutical intermediates from this compound based on the provided protocols.
| Reaction | Intermediate Class | Key Reagents | Catalyst/Solvent | Reaction Time (h) | Expected Yield (%) |
| Gewald Reaction | 2-Aminothiophene | Acetone, Sulfur | Morpholine/Ethanol | 4 - 6 | 65 - 75 |
| Hantzsch Synthesis | Dihydropyridine | Benzaldehyde, NH₄OAc | Ethanol | 8 - 10 | 70 - 80 |
| Pyrazolone Synthesis | Pyrazolone | Phenylhydrazine | Acetic Acid | 3 - 4 | 80 - 90 |
| Pechmann Condensation | Coumarin | Resorcinol | H₂SO₄ | 18 - 24 | 75 - 85 |
Disclaimer: The provided protocols are based on established chemical reactions and may require optimization for specific laboratory conditions and scales. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application of Ethyl 3-oxohexanoate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds utilized in the agrochemical industry. Its inherent reactivity, stemming from the presence of both an ester and a ketone functional group, allows for its participation in a wide range of chemical transformations. These reactions, including cyclocondensations, Knoevenagel condensations, and Hantzsch-type reactions, provide efficient pathways to complex molecular scaffolds that exhibit potent herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical compounds and their intermediates using ethyl 3-oxohexanoate.
Key Applications in Agrochemical Synthesis
This compound is a key precursor for the synthesis of pyrimidinone and pyrazole (B372694) derivatives, classes of compounds well-represented in the agrochemical market.
Synthesis of Dihydropyrimidinone-based Herbicides
One of the most significant applications of β-keto esters like this compound is in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones (DHPMs).[1] Certain DHPMs are known to exhibit herbicidal activity. The propyl group at the 6-position of the resulting dihydropyrimidinone, derived from this compound, can be crucial for biological efficacy.
Logical Workflow for Dihydropyrimidinone Synthesis
Caption: General workflow for the Biginelli synthesis of dihydropyrimidinones.
This protocol describes the synthesis of a model 6-propyl-dihydropyrimidinone derivative, a potential herbicide precursor, via the Biginelli reaction.
Materials:
-
This compound (1 equivalent)
-
4-Chlorobenzaldehyde (B46862) (1 equivalent)
-
Urea (1.5 equivalents)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and urea (1.5 eq).
-
Add ethanol to dissolve the reactants, followed by a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is refluxed for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyrimidinone derivative.
Quantitative Data:
| Reactant | Molar Ratio | Product | Yield (%) |
| This compound | 1.0 | 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-propyl-3,4-dihydropyrimidin-2(1H)-one | 75-85 |
| 4-Chlorobenzaldehyde | 1.0 | ||
| Urea | 1.5 |
Synthesis of Pyrazole-based Fungicides
This compound can be used in the synthesis of pyrazole derivatives, a class of compounds known for their fungicidal properties. The synthesis typically involves a condensation reaction with a hydrazine (B178648) derivative.
Reaction Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
This protocol outlines the synthesis of a model 5-propyl-1H-pyrazol-3(2H)-one, a potential intermediate for more complex fungicides.
Materials:
-
This compound (1 equivalent)
-
Hydrazine hydrate (B1144303) (1 equivalent)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 3-5 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with a non-polar solvent (e.g., hexane) to induce crystallization.
-
The solid product is collected by filtration and dried to yield the pyrazole derivative.
Quantitative Data:
| Reactant | Molar Ratio | Product | Yield (%) |
| This compound | 1.0 | 5-propyl-1H-pyrazol-3(2H)-one | 80-90 |
| Hydrazine hydrate | 1.0 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of agrochemically important heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing dihydropyrimidinone and pyrazole scaffolds. Researchers and professionals in the field of agrochemical development can leverage these methodologies to explore novel derivatives and optimize synthetic routes towards more effective and sustainable crop protection solutions. Further exploration of reactions such as the Hantzsch pyridine (B92270) synthesis and Knoevenagel condensation with this compound could lead to the discovery of new classes of agrochemicals.
References
Application Notes and Protocols: Enolate Formation and Reactivity of Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxohexanoate (B1246410) is a versatile β-keto ester widely utilized as a key building block in organic synthesis. Its importance lies in the acidity of the α-protons located between the two carbonyl groups, which allows for the facile generation of a stabilized enolate. This enolate serves as a potent carbon nucleophile, enabling a variety of carbon-carbon bond-forming reactions. These reactions, including alkylations and acylations, are fundamental in the synthesis of more complex molecules, making ethyl 3-oxohexanoate a valuable precursor in the development of pharmaceuticals and other fine chemicals.[1] This document provides detailed protocols for the formation of the this compound enolate and its subsequent reaction with electrophiles, supported by relevant chemical data and reaction workflows.
Chemical and Physical Properties
A comprehensive understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis. The following tables summarize key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 158.19 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 95 °C / 15 mmHg | --INVALID-LINK-- |
| Density | 0.99 g/mL | --INVALID-LINK-- |
| pKa | ~11 | --INVALID-LINK-- |
| CAS Number | 3249-68-1 | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is essential for reaction monitoring and product characterization.
¹H NMR (CDCl₃, 90 MHz) [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.19 | Quartet | 2H | -OCH₂CH₃ |
| 3.44 | Singlet | 2H | -COCH₂CO- |
| 2.52 | Triplet | 2H | -COCH₂CH₂- |
| 1.62 | Sextet | 2H | -CH₂CH₂CH₃ |
| 1.28 | Triplet | 3H | -OCH₂CH₃ |
| 0.93 | Triplet | 3H | -CH₂CH₂CH₃ |
Infrared (IR) Spectroscopy [3][4]
| Wavenumber (cm⁻¹) | Assignment |
| 1745 | C=O stretch (ester) |
| 1716 | C=O stretch (ketone) |
| 3000-2850 | C-H stretch (alkane) |
Enolate Formation and Reactivity
The protons on the carbon atom situated between the ketone and ester carbonyl groups (the α-carbon) of this compound are significantly more acidic than typical α-protons of ketones or esters alone. This increased acidity allows for deprotonation with a variety of bases to form a resonance-stabilized enolate. The choice of base and reaction conditions can be tailored to control the extent of enolate formation.
The resulting enolate is an ambident nucleophile, with potential reactivity at both the α-carbon and the oxygen atom.[5] However, in reactions with most carbon-based electrophiles (soft electrophiles), the enolate predominantly reacts through the α-carbon, leading to the formation of a new carbon-carbon bond.[5]
Caption: Equilibrium of enolate formation from this compound.
Experimental Protocols
Protocol 1: Enolate Generation
Objective: To generate the enolate of this compound for subsequent reactions.
Method A: Using Sodium Ethoxide (NaOEt)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (B145695) (10 mL per 10 mmol of this compound).
-
Base Addition: Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol at 0 °C to generate sodium ethoxide in situ. Allow the reaction to stir until all the sodium has dissolved.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the sodium ethoxide solution at 0 °C.
-
Enolate Formation: Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete enolate formation. The resulting solution of the sodium enolate is ready for use in subsequent reactions.
Method B: Using Lithium Diisopropylamide (LDA)
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL per 10 mmol of substrate). Cool the solution to -78 °C (dry ice/acetone bath).
-
n-BuLi Addition: Slowly add n-butyllithium (1.05 equivalents) to the diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to form LDA.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes. The resulting solution of the lithium enolate is ready for use.
Protocol 2: Alkylation of the Enolate
Objective: To synthesize ethyl 2-alkyl-3-oxohexanoate via alkylation of the enolate.
Caption: General workflow for the alkylation of this compound enolate.
Procedure:
-
Enolate Formation: Generate the enolate of this compound (1.0 equivalent) using either Protocol 1A or 1B.
-
Electrophile Addition: Slowly add the desired alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 equivalents) to the enolate solution at the appropriate temperature (0 °C for NaOEt, -78 °C for LDA).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ethyl 2-alkyl-3-oxohexanoate.
Protocol 3: Acylation of the Enolate
Objective: To synthesize ethyl 2-acyl-3-oxohexanoate via acylation of the enolate.
Procedure:
-
Enolate Formation: Generate the enolate of this compound (1.0 equivalent) using Protocol 1B (LDA is preferred for acylation to avoid side reactions with the acylating agent).
-
Electrophile Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 equivalents) to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Follow the quenching and workup procedures described in Protocol 2 (steps 4 and 5).
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-acyl-3-oxohexanoate.
Reactivity Overview
The enolate of this compound is a versatile intermediate that can react with a wide range of electrophiles. The following diagram illustrates the logical relationship between the enolate and its potential reaction products.
Caption: Reactivity of this compound enolate with various electrophiles.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the effective utilization of this compound in organic synthesis. The ability to reliably generate its enolate and control its subsequent reactions is of paramount importance for the construction of complex molecular architectures. Researchers in drug development and other scientific fields can leverage this versatile building block to access a wide array of functionalized molecules. Careful control of reaction conditions, particularly the choice of base and temperature, is crucial for achieving high yields and selectivity in these transformations.
References
Application Notes and Protocols for Alkylation Reactions of Ethyl 3-Oxohexanoate Enolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile route to a wide array of functionalized molecules. Ethyl 3-oxohexanoate (B1246410), also known as ethyl butyrylacetate, is a valuable building block in this context.[1][2][3][4][5] Its α-protons, situated between two carbonyl groups, are sufficiently acidic to be readily removed by a suitable base, forming a resonance-stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, particularly alkyl halides, to introduce alkyl substituents at the C-2 position.
This document provides detailed application notes and experimental protocols for the alkylation of ethyl 3-oxohexanoate enolate with various alkylating agents. It covers the principles of enolate formation, factors influencing reactivity and selectivity, and step-by-step procedures for methylation, ethylation, and benzylation.
Reaction Principle and Signaling Pathway
The alkylation of this compound proceeds via a two-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from the C-2 position of this compound, forming a nucleophilic enolate ion. The choice of base is critical and influences the position and extent of deprotonation.
-
Nucleophilic Attack (Alkylation): The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form the C-alkylated product.
The process is illustrated in the following diagram:
Caption: General mechanism of this compound alkylation.
Factors Influencing Alkylation Reactions
The success and selectivity of the alkylation reaction are highly dependent on several factors:
-
Choice of Base: The strength of the base determines the concentration of the enolate at equilibrium.
-
Weaker bases (e.g., sodium ethoxide, potassium carbonate) establish an equilibrium with a lower concentration of the enolate. These are suitable for β-keto esters due to the relatively high acidity of the α-protons.[6][7]
-
Strong, non-nucleophilic bases (e.g., Lithium Diisopropylamide - LDA, Sodium Hydride - NaH) are used to achieve essentially complete and irreversible deprotonation, which can be crucial for preventing side reactions.[8][9][10]
-
-
Solvent: The solvent plays a role in solvating the cation and influencing the reactivity of the enolate.
-
Alkylating Agent: The structure of the alkyl halide affects the rate of the SN2 reaction. Primary and secondary alkyl halides are generally effective, while tertiary halides are prone to elimination reactions.[7] "Softer" electrophiles like alkyl iodides and bromides tend to favor C-alkylation.[12][13]
-
Temperature: Lower temperatures (-78 °C) are often employed with strong bases like LDA to control the reaction and prevent side reactions. Reactions with weaker bases are often conducted at room temperature or with gentle heating.[8]
C- versus O-Alkylation
Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[14][15]
Caption: Competing pathways of C- and O-alkylation.
Generally, C-alkylation is the desired and predominant pathway in the alkylation of β-keto ester enolates, leading to a stable keto-form.[14] Factors that favor C-alkylation include:
-
Softer electrophiles (e.g., methyl iodide).[12]
-
Protic solvents that can hydrogen-bond with the oxygen of the enolate, thus hindering O-alkylation.[11]
-
Chelating metal cations (like Li⁺) that coordinate with the oxygen, also disfavoring O-alkylation.[13]
Experimental Protocols
Safety Precautions: These protocols involve the use of flammable solvents, strong bases, and potentially toxic alkylating agents. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Methylation of this compound using Sodium Ethoxide
This protocol is adapted from standard procedures for the alkylation of β-keto esters using a common alkoxide base.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (B145695)
-
Methyl iodide (1.2 eq)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Add this compound dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide to the enolate solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford pure ethyl 2-methyl-3-oxohexanoate.
Protocol 2: Ethylation of this compound using Potassium Carbonate
This protocol utilizes a milder base and is adapted from procedures for similar alkylations.[16]
Materials:
-
This compound (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone
-
Ethyl iodide (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After cooling, filter off the solid potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-ethyl-3-oxohexanoate.
Protocol 3: Benzylation of this compound using Sodium Hydride
This protocol employs a strong base for the deprotonation and is suitable for less reactive alkylating agents.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (1.0 eq)
-
Benzyl (B1604629) bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF in the dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl 2-benzyl-3-oxohexanoate.
Data Presentation
The following table summarizes representative yields for the alkylation of β-keto esters under various conditions, which can be considered indicative for the alkylation of this compound.
| Entry | Substrate | Base | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | NaOEt | Ethyl Iodide | Ethanol | Reflux | - | 80 | [17] |
| 2 | Ethyl Acetoacetate | NaOEt | Benzyl Chloride | Ethanol | Reflux | 0.67 | 41.7 | [9] |
| 3 | Ethyl 2-methyl-3-oxobutanoate | In(OTf)₃ | Phenylacetylene | Acetonitrile | 140 | 3 | 90-93 | [18] |
| 4 | Acylsilane/Diazoester | LDA | Benzyl Bromide | THF | -78 to 23 | 16 | 95 | [8] |
Experimental Workflow
The general workflow for the alkylation of this compound is depicted below.
Caption: General experimental workflow for the alkylation of this compound.
Conclusion
The alkylation of this compound enolate is a robust and versatile method for the synthesis of α-substituted β-keto esters. The choice of base, solvent, and alkylating agent are key parameters that must be carefully considered to achieve optimal results. The protocols provided herein offer a starting point for the successful implementation of these reactions in a research and development setting. Further optimization may be required depending on the specific substrate and desired outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 3249-68-1 | TCI AMERICA [tcichemicals.com]
- 3. Ethyl butyrylacetate | 3249-68-1 [chemicalbook.com]
- 4. Cas 3249-68-1,Ethyl butyrylacetate | lookchem [lookchem.com]
- 5. Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions - Europub [europub.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. This compound – All About Drugs [allfordrugs.com]
- 8. rsc.org [rsc.org]
- 9. maths.tcd.ie [maths.tcd.ie]
- 10. Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate | Chegg.com [chegg.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. pharmaxchange.info [pharmaxchange.info]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. prepchem.com [prepchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Asymmetric Reduction of Ethyl 3-Oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis, providing valuable building blocks for the pharmaceutical and fine chemical industries. Ethyl (S)-3-hydroxyhexanoate and its (R)-enantiomer are important chiral synthons used in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the asymmetric reduction of ethyl 3-oxohexanoate (B1246410) using both biocatalytic and chemocatalytic methods, enabling researchers to select and implement the most suitable strategy for their needs.
Physicochemical Properties
A summary of the key physicochemical properties of the substrate and the desired product is presented below.
| Property | Ethyl 3-Oxohexanoate | Ethyl 3-Hydroxyhexanoate |
| Molecular Formula | C₈H₁₄O₃[1] | C₈H₁₆O₃ |
| Molecular Weight | 158.19 g/mol | 160.21 g/mol |
| Appearance | Colorless liquid | Colorless clear liquid[2] |
| Boiling Point | Not specified | 90-92 °C at 14 mmHg[2] |
| Density | Not specified | 0.974 g/mL at 25 °C[2] |
| Refractive Index | Not specified | n20/D 1.428[2] |
| CAS Number | 3249-68-1 | 2305-25-1 |
Methods for Asymmetric Reduction
Two primary methods for the asymmetric reduction of this compound are detailed below: biocatalytic reduction using yeast and chemocatalytic asymmetric hydrogenation with a Ruthenium catalyst.
Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
Baker's yeast is a readily available, inexpensive, and environmentally benign biocatalyst for the asymmetric reduction of ketones. The enzymes within the yeast cells, primarily oxidoreductases, catalyze the stereoselective reduction of the carbonyl group.
Data Summary: Biocatalytic Methods
| Biocatalyst | Co-solvent/Additive | Substrate Conc. | Reaction Time | Conversion (%) | Yield (%) | e.e. (%) | Product Configuration |
| Baker's Yeast (FBY/IBY) | Glycerol:Water, Isopropanol (B130326) | 20 g/L | 48-96 h | - | 75-85 | 88-94 | Not Specified |
| Kluyveromyces marxianus (immobilized) | Not specified | 4 g/L | Not specified | ~100 | - | High | (R) |
FBY: Free Baker's Yeast, IBY: Immobilized Baker's Yeast
Experimental Protocol: Baker's Yeast in Glycerol-Water Medium
This protocol is adapted from a procedure for the enantioselective reduction of this compound.[3]
Materials:
-
This compound
-
Baker's Yeast (Free Baker's Yeast - FBY, or Immobilized Baker's Yeast - IBY)
-
Glycerol
-
Deionized Water
-
Isopropanol
-
Celite
-
Sodium Chloride (NaCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1 L Round Bottom Flask
-
Magnetic Stirrer
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 1 L round bottom flask equipped with a magnetic stirrer, add 50 mL of a glycerol-water mixture (e.g., 1:1 v/v).
-
Add 10 g of Free Baker's Yeast (FBY) or 50 g of Immobilized Baker's Yeast (IBY) to the solvent mixture.
-
Stir the suspension for 30 minutes.
-
Add 25 mL of isopropanol and stir for an additional 10 minutes.[3] Isopropanol can serve as an electron donor to enhance the regeneration of the cofactor in the yeast.[3]
-
Add 1 g of this compound to the reaction mixture.
-
-
Reaction:
-
Seal the flask and shake the reaction mixture at room temperature for 48-96 hours.[3] The progress of the reaction can be monitored by TLC or GC analysis.
-
-
Work-up and Purification:
-
After completion of the reaction, filter the mixture through a pad of Celite to remove the yeast cells.[3]
-
Saturate the filtrate with NaCl to reduce the solubility of the product in the aqueous layer.[3]
-
Extract the product with diethyl ether (3 x 40 mL).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure (b.p. 90-92 °C at 14 mmHg) to yield pure ethyl 3-hydroxyhexanoate.[2]
-
Chemocatalytic Asymmetric Hydrogenation with Ru-BINAP Catalyst
Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are highly effective catalysts for the asymmetric hydrogenation of β-keto esters, offering high enantioselectivity and turnover numbers.
Data Summary: Chemocatalytic Methods (General for β-keto esters)
| Catalyst System | Ligand | Pressure (atm) | Temperature (°C) | Solvent | S/C Ratio | e.e. (%) | Product Configuration |
| Ru(OAc)₂[(R)-BINAP] | (R)-BINAP | 4 - 100 | 23 - 100 | Methanol (B129727) | up to 50,000 | >95 | (R) |
| [RuCl(benzene)]₂ + (S)-BINAP | (S)-BINAP | 4 - 100 | 23 - 100 | Methanol | Not specified | >95 | (S) |
S/C Ratio: Substrate to Catalyst Ratio
Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation
This is a general protocol that can be adapted for the asymmetric hydrogenation of this compound.
Materials:
-
This compound
-
[RuCl₂(benzene)]₂ or Ru(OAc)₂[(R)-BINAP]
-
(R)- or (S)-BINAP (if starting from [RuCl₂(benzene)]₂)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and the chiral BINAP ligand (e.g., (R)-BINAP for the (R)-product) to a Schlenk flask.
-
Add degassed methanol and stir the mixture at room temperature until a homogeneous solution is formed.
-
-
Hydrogenation Reaction:
-
Transfer the prepared catalyst solution to a high-pressure autoclave containing a solution of this compound in degassed methanol.
-
Seal the autoclave, purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the reaction progress by GC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent) or by distillation under reduced pressure.
-
Visualizations
Reaction Scheme
Caption: General reaction scheme for the asymmetric reduction of this compound.
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of this compound using baker's yeast.
Experimental Workflow: Chemocatalytic Hydrogenation
Caption: Workflow for the chemocatalytic asymmetric hydrogenation of this compound.
Conclusion
The asymmetric reduction of this compound can be effectively achieved through both biocatalytic and chemocatalytic approaches. The choice of method will depend on factors such as the desired enantiomer, required enantiopurity, scale of the reaction, and available equipment. Biocatalytic methods offer a green and cost-effective option, while chemocatalytic methods can provide very high enantioselectivities and are often more suitable for large-scale industrial production. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform this important chiral transformation.
References
Application Notes: Purification of Ethyl 3-oxohexanoate by Vacuum Distillation
Introduction
Ethyl 3-oxohexanoate (B1246410), also known as ethyl butyrylacetate, is a versatile β-keto ester widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a flavoring agent in the food and fragrance industry[1][2]. Its unique structure serves as a valuable building block for creating more complex organic molecules[1]. Given its application in sensitive fields like drug development, achieving high purity is critical. Distillation, particularly under reduced pressure (vacuum distillation), is the premier method for purifying Ethyl 3-oxohexanoate, as it effectively separates the target compound from non-volatile impurities and solvents while preventing thermal degradation.
These application notes provide a comprehensive protocol for the purification of this compound using vacuum fractional distillation, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is essential for a successful distillation. The compound is a colorless to light yellow liquid[1][3]. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3249-68-1 | [4][5] |
| Molecular Formula | C₈H₁₄O₃ | [1][4] |
| Molecular Weight | 158.19 g/mol | [4] |
| Density | 0.989 g/mL at 25 °C | |
| Refractive Index | n20/D 1.427 | |
| Melting Point | -44 °C | [3][5] |
| Flash Point | 78.33 °C (173.00 °F) | [6] |
Boiling Point at Various Pressures
Vacuum distillation is necessary because, like many β-keto esters, this compound can be susceptible to degradation at elevated temperatures[7]. Reducing the pressure significantly lowers the boiling point, allowing for a safer and more efficient purification.
| Boiling Point (°C) | Pressure (mmHg) | Reference |
| 90 | 10 | [6] |
| 95 | 15 | [1] |
| 104 | 22 | [5][6] |
Potential Impurities and Boiling Points
Crude this compound may contain various impurities from its synthesis[8]. The efficiency of distillation relies on the difference in boiling points between the desired product and these contaminants.
| Compound | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
| Dichloromethane | 39.6 | Common solvent in synthesis[8]. |
| Ethanol | 78.4 | Reactant or solvent in synthesis[8]. |
| Pyridine | 115 | Reagent used in synthesis[8]. |
| This compound | ~210 (est., decomposition likely) | Target Compound |
| Self-condensation by-products | > Boiling Point of Product | Potential side-products from synthesis[7]. |
| Acid/Base Catalyst | Non-volatile | Residual catalyst from the reaction. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from initial setup to final analysis.
Caption: Workflow of vacuum distillation purification.
Detailed Experimental Protocol
This protocol details the purification of crude this compound by vacuum fractional distillation.
Materials and Equipment
-
Crude this compound
-
Round-bottom flasks (distillation and receiving)
-
Fractionating column (e.g., 20-30 cm Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Vacuum adapter
-
Boiling chips or magnetic stir bar
-
Heating mantle with stirrer
-
Laboratory clamps and stand
-
Cold water source for condenser
-
Vacuum pump with trap (cold finger or similar)
-
Vacuum gauge (e.g., McLeod or Pirani gauge)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Procedure
-
Apparatus Setup
-
Ensure all glassware is completely dry to prevent contamination.
-
Assemble the fractional distillation apparatus on a sturdy ring stand within a fume hood.
-
Place a magnetic stir bar or a few boiling chips into the distillation flask.
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the distillation flask and the distillation head to the column.
-
Insert a thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature[9].
-
Attach the condenser and connect the lower inlet to a cold water source and the upper outlet to a drain.
-
Connect the vacuum adapter to the end of the condenser and attach the receiving flasks. A multi-flask adapter ("cow" or "pig") is recommended for easy fraction collection.
-
Connect the vacuum source with a trap to the vacuum adapter. Secure all joints with clamps.
-
-
Distillation Process
-
Turn on the cooling water to the condenser.
-
Begin stirring if using a magnetic stir bar.
-
Slowly and carefully turn on the vacuum pump to evacuate the system. Monitor the pressure using the vacuum gauge until the desired pressure (e.g., 15-22 mmHg) is reached and stable.
-
Once the target pressure is stable, begin to gently heat the distillation flask with the heating mantle[9].
-
Foreshot Collection: The first condensate to appear will be low-boiling impurities (e.g., residual solvents). The vapor temperature will be low and may fluctuate. Collect this "foreshot" in the first receiving flask until the temperature rises and stabilizes at the expected boiling point of this compound for the given pressure[9].
-
Main Fraction Collection: Once the vapor temperature is stable (e.g., ~95 °C at 15 mmHg or ~104 °C at 22 mmHg), switch to a clean receiving flask to collect the pure product[1][6]. Maintain a steady distillation rate of 1-2 drops per second. Record the constant temperature and pressure range.
-
Tails Collection: If the temperature begins to drop after the main fraction has been collected, it indicates that most of the product has distilled. If the temperature starts to rise again, it signifies the beginning of higher-boiling impurities. At this point, stop the distillation to avoid contaminating the purified product[9].
-
-
System Shutdown
-
Crucially, lower and remove the heating mantle from the distillation flask first and allow the flask to cool for several minutes.
-
Once the system has cooled, slowly and carefully vent the apparatus to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus.
-
Product Characterization
-
Weigh the collected main fraction to determine the yield.
-
Confirm the purity of the distilled this compound using analytical methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its refractive index. The expected refractive index is approximately 1.427 at 20 °C.
Safety Precautions
-
Perform the entire procedure in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
This compound is a combustible liquid; keep it away from ignition sources.
-
It is incompatible with strong acids, bases, oxidizing agents, and reducing agents[3].
-
Never heat a closed system. Ensure the system is under vacuum before heating begins.
-
Use a trap between the apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Showing Compound this compound (FDB003363) - FooDB [foodb.ca]
- 3. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound, 3249-68-1 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Chromatographic Purification of Ethyl 3-Oxohexanoate
Introduction
Ethyl 3-oxohexanoate (B1246410), also known as ethyl butyrylacetate, is a β-keto ester intermediate valuable in the synthesis of various pharmaceuticals and specialty chemicals. Its purification is a critical step to ensure the integrity and purity of downstream products. This document outlines the application of silica (B1680970) gel flash column chromatography for the effective purification of Ethyl 3-oxohexanoate from crude reaction mixtures.
Principle of Separation
Flash column chromatography is a rapid form of preparative column chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent or solvent mixture, to separate compounds based on their polarity. For β-keto esters like this compound, which possess moderate polarity due to the ester and ketone functional groups, a common and effective mobile phase is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate). By carefully selecting the solvent ratio, this compound can be efficiently separated from less polar impurities, which elute faster, and more polar impurities, which are more strongly retained on the silica gel.
Experimental Protocols
This section provides detailed protocols for the purification of this compound using silica gel flash chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: n-Hexane (or cyclohexane), Ethyl Acetate (B1210297) (ACS grade or higher)
-
Glass chromatography column with stopcock
-
Sample loading apparatus (e.g., separatory funnel)
-
Pressurized air or nitrogen source with regulator
-
Fraction collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol 1: Isocratic Elution with Hexanes/Ethyl Acetate
This protocol is suitable for routine purification where the impurity profile is known and a simple solvent system is effective.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined mixture of hexanes and ethyl acetate. A good starting point is a 10:1 (v/v) mixture of hexanes:ethyl acetate.[1]
-
Visualize the plate under a UV lamp. The ideal solvent system should give the desired product a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation. Adjust the solvent ratio as necessary; increasing the proportion of ethyl acetate will increase the Rf value.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10:1 hexanes:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using pressurized air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Gradient Elution
For more complex mixtures with impurities of varying polarities, a gradient elution can provide better separation.
-
TLC Analysis: Perform TLC analysis as described in Protocol 1 to determine the starting and ending solvent compositions for the gradient.
-
Column Packing and Sample Loading: Follow steps 2 and 3 from Protocol 1, using the initial, less polar mobile phase (e.g., 10:1 hexanes:ethyl acetate).[2]
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, start with 10:1 hexanes:ethyl acetate and gradually change to 4:1 hexanes:ethyl acetate.[2]
-
Collect fractions and monitor the separation by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation.
Data Presentation
The following table summarizes typical parameters for the chromatographic purification of this compound and related β-keto esters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel | Silica Gel |
| Mobile Phase | 10:1 Hexanes:Ethyl Acetate (v/v)[1] | 70:2 Cyclohexane:Ethyl Acetate (v/v)[3] | 4:1 n-Hexane:Diethyl Ether (v/v)[4] |
| Elution Type | Isocratic | Isocratic | Isocratic |
| Typical Rf | ~0.3 (estimated) | - | - |
| Purity | >95% (typical) | High (not specified) | High (not specified) |
Visualizations
Diagram 1: Workflow for Isocratic Flash Chromatography
Caption: Workflow for the isocratic flash chromatography purification of this compound.
Diagram 2: Logical Relationship for Gradient Elution Setup
Caption: Logical flow of a gradient elution for separating components of varying polarities.
References
Application Notes and Protocols for Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and appropriate storage of Ethyl 3-oxohexanoate (B1246410) (CAS No. 3249-68-1). Adherence to these procedures is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Introduction
Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and flavor industries.[1] Its reactivity as a β-keto ester makes it a valuable building block for more complex molecules. Proper handling and storage are essential to prevent degradation and ensure reproducible experimental outcomes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][2] |
| Molecular Formula | C₈H₁₄O₃[1] |
| Molecular Weight | 158.20 g/mol |
| Boiling Point | 95 °C at 15 mmHg[1] / 104 °C at 22 mmHg |
| Density | 0.989 g/mL at 25 °C |
| Refractive Index | 1.427 at 20 °C |
| Flash Point | 78 °C to 90 °C (closed cup)[3] |
| Melting Point | -44 °C[1] |
Handling and Storage Procedures
The following diagram outlines the recommended workflow for the handling and storage of this compound.
Proper storage is critical to maintain the stability of this compound.[4]
| Parameter | Recommendation |
| Temperature | Store at room temperature in a cool, dry place.[1][4] |
| Atmosphere | Store in a well-ventilated area.[3][4] |
| Container | Keep in a tightly closed container.[3][4] |
| Incompatible Materials | Acids, bases, oxidizing agents, and reducing agents.[3] |
| Conditions to Avoid | Heat, sparks, open flames, and direct sunlight.[3][4] |
Due to its chemical nature, appropriate precautions must be taken when handling this compound.
| Precaution | Guideline |
| Ventilation | Always handle in a well-ventilated area or a chemical fume hood.[3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3][4] |
| Hygiene | Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[2] |
| Spills | In case of a spill, absorb with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.[3] Ensure adequate ventilation and remove all sources of ignition.[3] |
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method for a Knoevenagel condensation reaction, a common application for β-keto esters like this compound.
Objective: To synthesize an α,β-unsaturated ester via condensation of this compound with a model aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
Piperidine (B6355638) (catalyst)
-
Toluene (B28343) (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (50 mL).
-
Add this compound (1.0 eq) and benzaldehyde (1.0 eq) to the flask.
-
Add a catalytic amount of piperidine (0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure α,β-unsaturated ester.
-
Stability and Reactivity
| Parameter | Description |
| Chemical Stability | Stable under recommended storage conditions.[4] |
| Reactivity | Reacts with strong acids, bases, oxidizing agents, and reducing agents.[3] |
| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide and carbon dioxide.[3][4] |
| Hazardous Polymerization | Hazardous polymerization does not occur.[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-oxohexanoate (B1246410).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethyl 3-oxohexanoate, focusing on byproduct formation and low yields.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts of reagents and base. - Extend reaction time or gently heat if the reaction is sluggish (monitor for byproduct formation). - Use a stronger base if deprotonation is inefficient. |
| Hydrolysis of the ester product during workup. | - Use anhydrous solvents and reagents to minimize water content. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During aqueous workup, use cooled, dilute acid for neutralization and minimize contact time. | |
| Decarboxylation of the β-keto ester product. | - Avoid excessive heat, especially in the presence of acid or base. - Purify via vacuum distillation at the lowest possible temperature. | |
| Presence of Multiple Carbonyl Compounds in Product Mixture (GC-MS/NMR) | Mixed Claisen condensation byproducts. | - If using a mixed Claisen condensation (e.g., ethyl butyrate (B1204436) and ethyl acetate), expect other condensation products. To favor the desired product, use one reactant in excess. - For a cleaner reaction, consider a directed Claisen condensation using a pre-formed enolate or an alternative synthetic route. |
| Self-condensation of starting ester. | - In a self-condensation of ethyl butyrate, the primary byproduct will be ethyl 2-ethyl-3-oxohexanoate. Optimize reaction conditions (temperature, reaction time) to favor the desired product. | |
| Presence of Carboxylic Acids in Product Mixture | Hydrolysis of starting materials or product. | - Ensure anhydrous conditions. - Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures. |
| Presence of Ethanol (B145695) in Product Mixture | Incomplete removal of solvent or byproduct of the condensation reaction. | - Ensure thorough drying of the product after workup. - Use a rotary evaporator to remove residual ethanol. - Purify by distillation. |
| Transesterification Byproducts | Use of an alkoxide base that does not match the ester's alcohol component (e.g., using sodium methoxide (B1231860) with an ethyl ester). | - Always use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory syntheses for this compound are the Claisen condensation and variations of the acetoacetic ester synthesis.
-
Claisen Condensation: This method involves the base-catalyzed condensation of two ester molecules. For this compound, this can be achieved through the self-condensation of ethyl butyrate or a mixed Claisen condensation between ethyl acetate (B1210297) and ethyl butyrate.[1][2]
-
Acetoacetic Ester Synthesis: This approach involves the alkylation of ethyl acetoacetate (B1235776) with a butyl-containing electrophile, followed by hydrolysis and decarboxylation.[3][4][5] A related method utilizes Meldrum's acid and butyryl chloride.[6]
Q2: What are the primary byproducts to expect in a Claisen condensation synthesis of this compound?
A2: In a mixed Claisen condensation of ethyl acetate and ethyl butyrate, a mixture of four products is possible due to both self-condensation and crossed-condensation reactions.
Table 1: Potential Products in a Mixed Claisen Condensation of Ethyl Acetate and Ethyl Butyrate
| Product | Type |
| This compound | Crossed-Condensation (Desired Product) |
| Ethyl 2-ethyl-3-oxohexanoate | Self-Condensation of Ethyl Butyrate |
| Ethyl acetoacetate | Self-Condensation of Ethyl Acetate |
| 3-Oxobutanoic acid, ethyl ester | Crossed-Condensation |
Q3: How can I minimize the formation of byproducts in a mixed Claisen condensation?
A3: To favor the formation of a specific crossed-Claisen product, one of the esters should ideally not have α-hydrogens, making it unable to form an enolate and act only as the electrophile.[7] When both esters have α-hydrogens, using a significant excess of one of the esters can favor the formation of the product derived from it acting as the nucleophile.
Q4: What causes the decarboxylation of the product, and how can it be prevented?
A4: this compound is a β-keto ester. If the ester group is hydrolyzed to a carboxylic acid, the resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates), especially in the presence of acid or upon heating.[3] To prevent this, it is crucial to avoid prolonged exposure to acidic or basic aqueous solutions and to use the lowest possible temperature during purification by distillation.
Q5: What is the role of the base in the Claisen condensation, and why is the choice of base important?
A5: The base (commonly an alkoxide like sodium ethoxide) is used to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[2] It is critical to use an alkoxide base that matches the alcohol portion of the reacting ester (e.g., sodium ethoxide for ethyl esters). Using a different alkoxide (e.g., sodium methoxide with ethyl esters) can lead to transesterification, where the ethyl group of the ester is exchanged for the alkyl group of the alkoxide, resulting in a mixture of ester products.
Experimental Protocols
Synthesis of this compound via Meldrum's Acid
This method is a variation of the acetoacetic ester synthesis.
Materials:
-
2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid)
-
Pyridine
-
Butyryl chloride
-
Ethanol
-
Dilute hydrochloric acid
-
Magnesium sulfate (B86663)
Procedure: [6]
-
Dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane and 188 ml of pyridine.
-
Cool the mixture to 5°C using an ice-water bath.
-
Add 133 ml of butyryl chloride dropwise to the cooled mixture.
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After the addition is complete, stir the mixture for three hours at room temperature.
-
Wash the solution with a dilute solution of hydrochloric acid.
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Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum to yield an oil.
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Dissolve the resulting oil in 700 ml of ethanol and reflux the mixture for six hours.
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Evaporate the ethanol under vacuum.
-
Distill the residue to obtain pure this compound.
Visualizations
Caption: Byproducts in Mixed Claisen Condensation
Caption: Troubleshooting Workflow for Synthesis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 4. grokipedia.com [grokipedia.com]
- 5. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 6. prepchem.com [prepchem.com]
- 7. Claisen Condensation [organic-chemistry.org]
Technical Support Center: Claisen Condensation of Ethyl Butanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Claisen condensation of ethyl butanoate.
Frequently Asked Questions (FAQs)
Q1: What is the principal product of the Claisen condensation of ethyl butanoate?
The primary product is ethyl 2-ethyl-3-oxohexanoate. The reaction involves the self-condensation of two molecules of ethyl butanoate in the presence of a strong base.[1]
Q2: Why is the choice of base so critical in this reaction?
The base plays a dual role: it deprotonates the α-carbon of the ester to form the nucleophilic enolate and also acts as a potential nucleophile itself. An improper base can lead to significant side reactions, primarily saponification and transesterification, which will lower the yield of the desired β-keto ester.
Q3: What is the recommended base for the Claisen condensation of ethyl butanoate?
The recommended base is sodium ethoxide (NaOEt). Using an alkoxide that matches the alkoxy group of the ester minimizes the risk of transesterification.[1]
Q4: Can I use sodium hydroxide (B78521) (NaOH) as a base?
No, using sodium hydroxide or other hydroxide bases is not recommended. Hydroxide ions will act as nucleophiles and attack the carbonyl group of the ester, leading to saponification (hydrolysis) of the ethyl butanoate to form sodium butanoate and ethanol (B145695). This is an irreversible reaction under basic conditions and will significantly reduce the yield of the desired condensation product.[2]
Q5: What happens if I use sodium methoxide (B1231860) (NaOMe) instead of sodium ethoxide?
Using sodium methoxide will lead to a competing side reaction called transesterification. The methoxide ion can attack the carbonyl group of ethyl butanoate, leading to the formation of methyl butanoate. This results in a mixture of esters and, consequently, a mixture of different Claisen condensation products, complicating purification and reducing the yield of the desired ethyl 2-ethyl-3-oxohexanoate.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product (Ethyl 2-ethyl-3-oxohexanoate)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Base Selection | Use sodium ethoxide as the base. Ensure the base is not old or degraded. For a self-condensation of ethyl butanoate, sodium ethoxide is the ideal choice to avoid side reactions. |
| Presence of Water (Moisture) | The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried (e.g., oven-dried) and use anhydrous solvents. Water will react with the strong base and can also lead to saponification of the ester. |
| Insufficient Base | A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product drives the reaction to completion. Use at least one full equivalent of sodium ethoxide. |
| Reaction Not Going to Completion | The Claisen condensation is a reversible reaction. Ensure sufficient reaction time and appropriate temperature. Gentle heating may be required, but monitor for potential side reactions at higher temperatures. |
Issue 2: Presence of Significant Side Products
Identifying and Mitigating Common Side Reactions:
| Side Product Detected | Probable Cause | Mitigation Strategy |
| Butanoic Acid or Sodium Butanoate | Saponification: This occurs when hydroxide ions are present. This can be due to using a hydroxide base or the presence of water which reacts with the ethoxide to form hydroxides. | Ensure strictly anhydrous conditions. Use freshly prepared or commercially sourced high-purity sodium ethoxide. Do not use NaOH or KOH. |
| Methyl Butanoate and/or Methyl 2-ethyl-3-oxohexanoate | Transesterification: This is a result of using an alkoxide base that does not match the ester's alkoxy group (e.g., sodium methoxide with ethyl butanoate). | Always use the corresponding alkoxide base. For ethyl butanoate, use sodium ethoxide. |
Illustrative Effect of Base Selection on Product Distribution:
The following table provides an estimated product distribution to illustrate the importance of base selection. Actual yields may vary based on specific reaction conditions.
| Base Used | Desired Product (Ethyl 2-ethyl-3-oxohexanoate) Yield | Major Side Product(s) | Side Product Yield (Illustrative) |
| Sodium Ethoxide (NaOEt) | High | Minimal | < 5% |
| Sodium Methoxide (NaOMe) | Low to Moderate | Methyl 2-ethyl-3-oxohexanoate, Ethyl 2-ethyl-3-oxohexanoate, etc. (from transesterification) | 20-50% (mixture) |
| Sodium Hydroxide (NaOH) | Very Low to None | Sodium Butanoate (from saponification) | > 90% |
Experimental Protocols
Key Experiment: Claisen Condensation of Ethyl Butanoate
Objective: To synthesize ethyl 2-ethyl-3-oxohexanoate via the Claisen condensation of ethyl butanoate using sodium ethoxide.
Materials:
-
Ethyl butanoate (anhydrous)
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Sodium ethoxide (solid or freshly prepared)
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Anhydrous ethanol
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Preparation of Sodium Ethoxide (if not using commercial): In the reaction flask, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
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Reaction: Cool the sodium ethoxide solution in an ice bath. Add ethyl butanoate dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated to reflux for a few hours to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
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Purification: The crude product can be purified by vacuum distillation to obtain pure ethyl 2-ethyl-3-oxohexanoate.
Visualizations
Reaction Pathway: Main and Side Reactions
Caption: Main reaction pathway and potential side reactions based on base selection.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of Ethyl 3-oxohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-oxohexanoate (B1246410).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 3-oxohexanoate, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Base: The base used may not be strong enough to deprotonate the ester, or it may be participating in side reactions. For Claisen condensation, using a base with a different alkoxide than the ester (e.g., methoxide (B1231860) for an ethyl ester) can lead to transesterification. Using hydroxide (B78521) bases can cause saponification.[1] 2. Insufficient Base: The Claisen condensation requires a stoichiometric amount of base to drive the reaction to completion by deprotonating the β-keto ester product.[2][3][4][5] 3. Presence of Water: Water will react with the strong base and the enolate intermediate, quenching the reaction. 4. Low Reaction Temperature: The reaction may be too slow at the temperature employed. | 1. Base Selection: For the Claisen condensation of ethyl butanoate, use sodium ethoxide (NaOEt) as the base. This prevents transesterification. Avoid hydroxide bases like NaOH or KOH. For the Meldrum's acid method, pyridine (B92270) is a suitable base.[6] 2. Stoichiometric Base: Use at least one full equivalent of the base relative to the starting ester. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 4. Optimize Temperature: For the Meldrum's acid synthesis, the initial reaction is cooled to 5°C, followed by stirring at room temperature.[6] For Claisen condensation, the reaction may require heating (reflux). |
| Formation of Side Products | 1. Saponification: If hydroxide ions are present (e.g., from using NaOH or KOH as a base, or from residual water), the ester can be hydrolyzed to a carboxylate salt.[1] 2. Transesterification: Using a base with a different alkoxide from the ester (e.g., sodium methoxide with ethyl butanoate) will result in a mixture of ester products.[1] 3. Self-Condensation of a Different Ester: If a mixed Claisen condensation is attempted with two enolizable esters, a mixture of four products can be formed.[7] | 1. Use Alkoxide Base: Employ an alkoxide base corresponding to the ester (e.g., NaOEt for ethyl esters). 2. Match Base to Ester: Ensure the alkoxide of the base matches the alcohol portion of the ester. 3. Mixed Claisen Strategy: For mixed Claisen condensations, one ester partner should lack α-hydrogens (e.g., ethyl benzoate (B1203000) or ethyl formate) to prevent self-condensation. |
| Difficult Product Purification | 1. Emulsion during Work-up: The reaction mixture may form a stable emulsion with the aqueous wash, making separation difficult.[8] 2. Product is Water-Soluble: The desired β-keto ester may have some solubility in the aqueous layer, leading to loss of product during extraction.[9] 3. Co-distillation with Impurities: Impurities with similar boiling points can make purification by distillation challenging. | 1. Break Emulsion: Add brine (saturated NaCl solution) or small amounts of a different organic solvent to help break the emulsion. Filtering the mixture through Celite may also be effective.[10] 2. Minimize Aqueous Contact: Use brine for washes to decrease the solubility of the organic product in the aqueous layer. Back-extract the aqueous layer with a fresh portion of the organic solvent. 3. Efficient Fractional Distillation: Use a fractionating column and perform the distillation under reduced pressure to improve separation. |
| Reaction Fails to Reach Completion | 1. Reversible Reaction: The Claisen condensation is a reversible reaction.[3][4] 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Drive Equilibrium: The deprotonation of the resulting β-keto ester by the alkoxide base is the thermodynamic driving force of the reaction. Ensure a stoichiometric amount of base is used.[2][3][4][5] 2. Increase Reaction Time: Monitor the reaction by a suitable method (e.g., TLC, GC) to determine the optimal reaction time. For the Meldrum's acid method, a 3-hour stir at room temperature followed by a 6-hour reflux in ethanol (B145695) is recommended.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory method is the Claisen condensation of ethyl butanoate. This reaction involves the base-promoted condensation of two molecules of ethyl butanoate to form the β-keto ester, this compound.
Q2: Why is the choice of base so critical in the Claisen condensation?
The choice of base is critical to prevent side reactions. Using an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters) prevents transesterification, where the alkoxy group of the ester is exchanged. Using hydroxide bases can lead to saponification, which is the hydrolysis of the ester to a carboxylic acid.[1]
Q3: Can I use a catalytic amount of base for the Claisen condensation?
No, a stoichiometric amount of base is required. The Claisen condensation is an equilibrium process. The final step, the deprotonation of the product β-keto ester, is highly favorable and drives the entire reaction to completion. This deprotonation consumes the base, necessitating at least one full equivalent.[2][3][4][5]
Q4: What are the advantages of the Meldrum's acid synthesis of this compound?
The Meldrum's acid method can be a high-yielding alternative. It involves the acylation of Meldrum's acid with butyryl chloride, followed by alcoholysis with ethanol.[6][11] This method avoids the self-condensation issues that can arise in mixed Claisen reactions and can be easier to drive to completion.
Q5: How can I purify the final product?
The most common method for purifying this compound is vacuum distillation.[6] This is effective for separating the product from less volatile impurities. It is important to ensure the system is free of leaks to maintain a stable, low pressure for efficient distillation.
Experimental Protocols
Protocol 1: Claisen Condensation of Ethyl Butanoate
Objective: To synthesize this compound via the self-condensation of ethyl butanoate.
Materials:
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Ethyl butanoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add ethyl butanoate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture by slowly adding cold, dilute hydrochloric acid until the pH is acidic.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Meldrum's Acid
Objective: To synthesize this compound using Meldrum's acid and butyryl chloride.[6]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Dichloromethane (B109758) (anhydrous)
-
Pyridine (anhydrous)
-
Butyryl chloride
-
Ethanol (anhydrous)
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Meldrum's acid (176 g) in dichloromethane (550 ml) in a flask and add pyridine (188 ml).
-
Cool the mixture to 5°C using an ice-water bath.
-
Add butyryl chloride (133 ml) dropwise to the cooled mixture.
-
After the addition is complete, stir the mixture for three hours at room temperature.
-
Wash the solution with a dilute solution of hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under vacuum to obtain an oil.
-
Dissolve the resulting oil in ethanol (700 ml) and reflux the mixture for six hours.
-
Evaporate the ethanol under vacuum.
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Distill the residue under reduced pressure to obtain this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Claisen Condensation | Meldrum's Acid Method |
| Starting Materials | Ethyl butanoate | Meldrum's acid, Butyryl chloride |
| Key Reagents | Sodium ethoxide | Pyridine, Ethanol |
| Typical Yield | Moderate to High | High (e.g., ~82% reported for a similar keto ester)[11] |
| Reaction Conditions | Reflux in ethanol | 5°C to room temp, then reflux in ethanol |
| Key Advantages | Uses readily available starting materials. | High yield, avoids self-condensation issues. |
| Key Disadvantages | Equilibrium reaction, requires careful control of base and conditions. | Meldrum's acid is a more specialized reagent. |
Visualizations
Caption: Experimental workflow for the Claisen condensation synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via the Meldrum's acid method.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. prepchem.com [prepchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Workup [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for Ethyl 3-oxohexanoate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxohexanoate (B1246410).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of Ethyl 3-oxohexanoate?
A1: The most common method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-catalyzed condensation of ethyl acetate (B1210297) and ethyl butyrate (B1204436). In this process, a base is used to deprotonate the α-carbon of an ethyl acetate molecule, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an ethyl butyrate molecule. The subsequent loss of an ethoxide ion from the tetrahedral intermediate results in the formation of the β-keto ester, this compound.
Q2: Why is a stoichiometric amount of base required for the Claisen condensation?
A2: A stoichiometric amount of base is crucial because the final deprotonation of the newly formed β-keto ester drives the reaction equilibrium towards the product.[1] The α-protons of the β-keto ester are significantly more acidic than those of the starting ester. The base removes one of these acidic protons, forming a resonance-stabilized enolate of the product. This final, essentially irreversible deprotonation pulls the entire reaction sequence to completion, ensuring a high yield.[1] A catalytic amount of base would not be sufficient to fully deprotonate the product and drive the equilibrium forward.[1]
Q3: Can other bases besides sodium ethoxide be used?
A3: Yes, other strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. However, it is critical to select a base that does not interfere with the reaction through side reactions like saponification or transesterification. For this reason, using the sodium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) is a common and effective strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base: The reaction equilibrium was not driven to completion. 2. Inactive Base: The base may have degraded due to improper storage or handling (e.g., moisture contamination of sodium hydride). 3. Incorrect Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, leading to side reactions and decomposition. 4. Self-Condensation of Reactants: Both ethyl acetate and ethyl butyrate can undergo self-condensation, reducing the yield of the desired mixed-condensation product. | 1. Use a full equivalent of a strong, non-nucleophilic base to ensure complete deprotonation of the product and drive the reaction forward. 2. Use freshly opened or properly stored base. Ensure anhydrous conditions, especially when working with moisture-sensitive reagents like NaH. 3. Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments to determine the optimal temperature for your specific setup. 4. To favor the mixed Claisen condensation, slowly add the enolizable ester (ethyl acetate) to a mixture of the non-enolizable (or less readily enolizable) ester and the base. |
| Formation of Multiple Byproducts | 1. Self-Condensation: As mentioned above, self-condensation of both starting esters can occur. 2. Transesterification: If the alkoxide base used does not match the alkoxy group of the esters, an exchange can occur, leading to a mixture of products. 3. Saponification: If water is present in the reaction mixture, it can lead to the hydrolysis of the esters to their corresponding carboxylates. | 1. Employ the slow-addition technique described above. 2. Use an alkoxide base that matches the alcohol portion of your esters (e.g., sodium ethoxide for ethyl esters). 3. Ensure strictly anhydrous reaction conditions. Dry all glassware and solvents thoroughly before use. |
| Difficulty in Product Purification | 1. Incomplete Reaction: Unreacted starting materials can co-distill with the product. 2. Formation of Emulsions during Workup: This can make separation of the organic and aqueous layers difficult. 3. Thermal Decomposition: The β-keto ester product may be thermally labile and can decompose during distillation if heated too strongly or for too long. | 1. Monitor the reaction to completion using techniques like TLC or GC. 2. Add a small amount of brine (saturated NaCl solution) to help break up emulsions. 3. Use vacuum distillation to lower the boiling point of the product and minimize the risk of decomposition. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below are tables illustrating the expected trends based on established principles of the Claisen condensation.
Table 1: Effect of Base on Product Yield
| Base | Strength | Stoichiometry | Expected Yield | Notes |
| Sodium Ethoxide (NaOEt) | Strong | 1.0 equivalent | High | Standard choice for ethyl esters to prevent transesterification. |
| Sodium Hydride (NaH) | Very Strong | 1.0 equivalent | High | A powerful, non-nucleophilic base. Requires anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | Very Strong | 1.0 equivalent | Moderate to High | Can favor kinetic control. May lead to enolization of the electrophilic ester if not used carefully. |
| Sodium Hydroxide (NaOH) | Strong | 1.0 equivalent | Low | Not recommended due to the high potential for ester saponification. |
Table 2: Influence of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time (hours) | Expected Yield | Rationale |
| 25 (Room Temp) | 12-24 | Moderate | The reaction proceeds slowly at room temperature. |
| 50 | 4-8 | High | Increased temperature accelerates the reaction rate. |
| 80 (Reflux in Ethanol) | 2-4 | High | A common condition to ensure the reaction goes to completion. |
| >100 | 1-2 | Decreasing | Higher temperatures can promote side reactions and decomposition of the product. |
Experimental Protocols
Protocol 1: Claisen Condensation for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound via a mixed Claisen condensation.
Materials:
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Sodium Ethoxide (NaOEt)
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Anhydrous Ethanol (B145695)
-
Ethyl Butyrate
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Sodium ethoxide (1.0 equivalent) is dissolved in anhydrous ethanol in the reaction flask and cooled in an ice bath.
-
Addition of Esters: A mixture of ethyl butyrate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added to the dropping funnel. This mixture is then added dropwise to the stirred sodium ethoxide solution over 30-60 minutes, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M HCl (until the solution is acidic). The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Visualizations
Claisen Condensation Mechanism
Caption: Mechanism of this compound formation via Claisen condensation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Preventing Polymerization of Ethyl 3-oxohexanoate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Ethyl 3-oxohexanoate (B1246410) to prevent its unintended polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What causes the polymerization of Ethyl 3-oxohexanoate? A1: this compound, as a β-keto ester, is susceptible to self-condensation reactions, which can lead to the formation of polymers. This process is primarily catalyzed by acids or bases and is accelerated by elevated temperatures.[1] The reactivity stems from the enolizable α-proton, which can be abstracted to form an enolate that subsequently acts as a nucleophile, attacking another ester molecule.
Q2: How can I visually identify if my this compound has started to polymerize? A2: The primary visual indicators of polymerization include a noticeable increase in viscosity, the formation of a gel-like substance, or complete solidification. A change in appearance from a clear, colorless to light yellow liquid to a darker yellow or brown hue can also signify degradation and potential polymerization.[2]
Q3: What are the ideal storage conditions to ensure the stability of this compound? A3: To maintain stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is at room temperature, as indicated by some suppliers, though refrigeration (2-8°C) is a common practice for enhancing long-term stability of reactive organic liquids. Crucially, it should be stored away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Increased Viscosity or Solidification | Runaway polymerization has occurred. | Immediate Action: The material is compromised and should not be used in experiments, as it can lead to unpredictable outcomes and significant impurities. Prevention: Review storage and handling protocols. Ensure the container is properly sealed under an inert atmosphere after each use. Verify that no contaminants (e.g., acid or base residue on a spatula or in a syringe) were introduced. |
| Compound Darkens to Yellow/Brown | Degradation, possibly initiated by air (oxidation) or light. | Analysis: If the application is sensitive, consider running a quality control check (e.g., NMR, GC) to assess purity before use. Prevention: Store the compound in an amber vial to protect it from light. Minimize exposure to air by flushing the container headspace with an inert gas like nitrogen or argon before sealing. |
| Inconsistent or Low Reaction Yields | The starting material may be partially polymerized or contain degradation byproducts. | Purification: For critical applications, consider purification via vacuum distillation. Note that heating during distillation can promote further polymerization, so this must be done cautiously at the lowest possible temperature.[3] Best Practice: The most reliable solution is to use a new, unopened bottle of high-purity this compound. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
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Inspect Upon Receipt: Upon receiving the compound, visually inspect it for any signs of polymerization or discoloration.
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Select Appropriate Container: If the compound is not already in one, transfer it to a clean, dry amber glass bottle with a PTFE-lined cap to prevent air and moisture ingress.
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Inert Atmosphere: Before sealing for storage, flush the headspace of the container with a gentle stream of dry nitrogen or argon for 1-2 minutes. This displaces oxygen, which can contribute to degradation.
-
Seal Tightly: Secure the cap firmly. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Store Appropriately: Place the sealed container in a designated area for combustible liquids that is cool, dry, and away from heat sources or incompatible chemicals.[1][3]
Protocol 2: Handling for Experimental Use
-
Equilibrate to Room Temperature: If the compound has been refrigerated, allow the sealed container to warm to ambient temperature before opening to prevent atmospheric moisture from condensing inside.
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Use Inert Atmosphere: Whenever possible, handle the liquid under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).
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Dispense Carefully: Use clean, dry, and inert dispensing tools, such as a glass syringe or pipette. Do not introduce any contaminants, especially acidic or basic residues.
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Minimize Exposure: Work efficiently to minimize the time the container is open.
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Reseal Promptly: After dispensing the required amount, immediately re-flush the container's headspace with inert gas, seal it tightly, and wrap it with Parafilm® before returning it to its proper storage location.
Visualizations
Caption: Recommended workflow for the proper storage of this compound.
Caption: Logical troubleshooting guide for this compound issues.
References
Removal of unreacted starting materials from Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethyl 3-oxohexanoate (B1246410). Our focus is on the effective removal of unreacted starting materials to ensure the highest purity of the final product.
Troubleshooting Guides
Problem 1: My final product is contaminated with unreacted starting materials.
Possible Cause: Incomplete reaction or inefficient purification.
Solution: The first step is to identify the specific unreacted starting materials present in your product. The likely contaminants depend on the synthetic route used. Subsequently, select the appropriate purification method based on the physical properties of the contaminants.
Workflow for Identifying and Removing Unreacted Starting Materials
Caption: Workflow for troubleshooting contaminated Ethyl 3-oxohexanoate.
Data Presentation: Physical Properties of this compound and Common Starting Materials
A significant difference in boiling points allows for effective separation by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 158.20 | 104 @ 22 mmHg[1][2][3] | ~0.989 @ 25°C[2] |
| Ethyl acetoacetate | 130.14 | 181 @ 760 mmHg | ~1.021 @ 25°C |
| Ethyl butyrate | 116.16 | 121 @ 760 mmHg[4][5][6] | ~0.879 @ 20°C[2] |
| Butyryl chloride | 106.55 | 102 @ 760 mmHg | ~1.026 @ 20°C |
| Meldrum's acid | 144.12 | Decomposes at boiling point | ~1.1 (solid) |
FAQs: Purification Procedures
Q1: How do I remove unreacted ethyl acetoacetate from my this compound?
Answer: Due to the relatively close boiling points of ethyl acetoacetate (181 °C) and this compound (approx. 206-208 °C at atmospheric pressure), simple distillation is often inefficient. Vacuum fractional distillation is the recommended method.
Experimental Protocol: Vacuum Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (at least 20 cm in length) for efficient separation. Ensure all joints are well-sealed.
-
Vacuum Application: Carefully apply a vacuum and ensure the system is stable at the desired pressure (e.g., 22 mmHg).
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Heating: Gently heat the distillation flask using a heating mantle with stirring.
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Fraction Collection:
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Fraction 1 (Foreshot): Collect the initial distillate, which will primarily be any lower-boiling impurities and residual solvents.
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Fraction 2 (Impurity): As the temperature stabilizes near the boiling point of ethyl acetoacetate at the applied pressure, collect this fraction in a separate receiving flask.
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Fraction 3 (Product): Once the temperature begins to rise and stabilizes at the boiling point of this compound (approx. 104 °C at 22 mmHg), switch to a clean receiving flask to collect the pure product.[1][2][3]
-
-
Monitoring: Monitor the distillation temperature closely. A sharp increase in temperature after the main fraction has been collected indicates the presence of higher-boiling impurities.
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Purity Check: Analyze the collected product fraction by GC-MS or ¹H NMR to confirm the absence of ethyl acetoacetate. A successful distillation should yield a product with >98% purity.
Logical Diagram for Fractional Distillation Decision Making
Caption: Decision-making process for purification by fractional distillation.
Q2: What if distillation does not remove all the impurities, or if I have non-volatile starting materials like Meldrum's acid?
Answer: In cases where distillation is ineffective or impurities are non-volatile, column chromatography is the preferred method of purification.
Experimental Protocol: Column Chromatography
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Stationary Phase: Use silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: A common eluent system for β-keto esters is a mixture of n-hexane and ethyl acetate.[7]
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Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute your product.
-
The optimal solvent system should provide a good separation of spots on a preliminary Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.25-0.35 for the product.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
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Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
FAQs: Analytical Methods for Purity Assessment
Q3: How can I use ¹H NMR to detect unreacted ethyl acetoacetate in my product?
Answer: ¹H NMR spectroscopy is a powerful tool for identifying impurities. The key is to look for characteristic peaks of the impurity that are distinct from the product's signals.
¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~3.4 (s, 2H) | -CH₂- between two carbonyls |
| ~4.2 (q, 2H) | -OCH₂CH₃ | |
| ~2.5 (t, 2H) | -COCH₂CH₂CH₃ | |
| ~1.6 (sextet, 2H) | -COCH₂CH₂CH₃ | |
| ~1.3 (t, 3H) | -OCH₂CH₃ | |
| ~0.9 (t, 3H) | -COCH₂CH₂CH₃ | |
| Ethyl acetoacetate | ~3.4 (s, 2H) | -CH₂- between two carbonyls |
| ~4.2 (q, 2H) | -OCH₂CH₃ | |
| ~2.2 (s, 3H) | -COCH₃ | |
| ~1.3 (t, 3H) | -OCH₂CH₃ |
Troubleshooting with ¹H NMR: The presence of a sharp singlet at approximately 2.2 ppm in the ¹H NMR spectrum of your this compound is a strong indicator of contamination with unreacted ethyl acetoacetate.
Q4: How can GC-MS be used to identify unreacted starting materials?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds. Each compound will have a characteristic retention time (RT) and a unique mass spectrum based on its fragmentation pattern.
Expected GC-MS Data
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Later eluting | 158 (M+), 115, 87, 71, 43 |
| Ethyl acetoacetate | Earlier eluting | 130 (M+), 88, 69, 43 |
| Ethyl butyrate | Earliest eluting | 116 (M+), 88, 71, 43 |
Troubleshooting with GC-MS:
-
Run a standard: If possible, run a GC-MS of your starting materials to have a reference for their retention times and mass spectra.
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Analyze your product: In the chromatogram of your final product, look for peaks at the retention times corresponding to your starting materials.
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Confirm with mass spectra: Confirm the identity of any impurity peaks by comparing their mass spectra to the known fragmentation patterns of the starting materials. The presence of a molecular ion (M+) peak corresponding to the starting material is a strong confirmation of its presence.
GC-MS Analysis Workflow
Caption: Workflow for the identification of impurities using GC-MS.
References
- 1. ethyl 2-ethyl butyrate, 2983-38-2 [thegoodscentscompany.com]
- 2. Ethyl Butyrate [drugfuture.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Ethyl butyrate - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3.1. Synthesis of β-Keto Esters [bio-protocol.org]
Troubleshooting low yields in Ethyl 3-oxohexanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 3-oxohexanoate (B1246410).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Ethyl 3-oxohexanoate?
The two primary and most common laboratory-scale synthesis routes for this compound are the Acetoacetic Ester Synthesis and the Claisen Condensation. A less common but effective method involves the use of Meldrum's acid.
Q2: What is a typical yield for the synthesis of this compound?
Yields can vary significantly based on the chosen synthesis route, reaction conditions, and purity of reagents. Generally, yields can range from moderate to good, but low yields are a common issue that requires troubleshooting.
Q3: My reaction mixture has turned a dark color. Is this normal?
The formation of a colored (often yellow, orange, or brown) reaction mixture can be indicative of side reactions and the formation of impurities, especially at higher temperatures or with prolonged reaction times. While some color change may be expected, a very dark coloration often suggests significant byproduct formation.
Q4: How can I effectively purify my crude this compound?
Vacuum distillation is the most common and effective method for purifying this compound, as it has a relatively high boiling point at atmospheric pressure.[1] This technique allows for distillation at a lower temperature, minimizing thermal decomposition.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of starting materials. - Optimize Temperature: Ensure the reaction is proceeding at the optimal temperature for the specific base and solvent system being used. For Claisen condensations, this may involve gentle reflux. - Insufficient Base: Ensure at least one full equivalent of base is used in Claisen condensations to drive the equilibrium towards the product.[2][3] |
| Moisture in Reaction | - Use Anhydrous Solvents and Reagents: Traces of water can quench the strong bases (e.g., sodium ethoxide, sodium hydride) used in these reactions. Ensure all glassware is thoroughly dried and solvents are appropriately treated to remove water. |
| Poor Quality Reagents | - Verify Purity of Starting Materials: The purity of ethyl acetoacetate (B1235776), ethyl butyrate (B1204436), ethyl acetate (B1210297), and the alkylating agent is critical. Distill liquid starting materials if their purity is questionable. - Use Freshly Prepared Base: Sodium ethoxide can decompose upon exposure to air and moisture. It is often best to use a freshly prepared solution or a high-quality commercial grade. |
| Side Reactions | - Self-Condensation: In a crossed Claisen condensation, self-condensation of the starting esters can compete with the desired reaction.[4] Using a starting ester without α-hydrogens as the acylating agent can prevent this. - Dialkylation (Acetoacetic Ester Synthesis): The product of the initial alkylation can be deprotonated and alkylated a second time. Using a slight excess of the enolate and carefully controlling the stoichiometry of the alkylating agent can minimize this. |
Product Contaminated with Impurities
| Potential Cause | Recommended Solutions |
| Presence of Starting Materials | - Improve Reaction Completion: See "Incomplete Reaction" above. - Efficient Purification: Use fractional vacuum distillation to separate the higher-boiling product from lower-boiling starting materials. |
| Formation of Side Products | - Optimize Reaction Conditions: Adjusting the temperature, order of addition of reagents, and choice of base can minimize the formation of side products. - Purification: Careful fractional vacuum distillation is often sufficient to separate the desired product from common side products. In difficult cases, column chromatography may be necessary. |
| Residual Solvent | - Thorough Removal of Solvent: Ensure the solvent is completely removed under reduced pressure (e.g., using a rotary evaporator) before final purification. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₄O₃ | 158.20 | 95 / 15 mmHg |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 @ 760 mmHg |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 120 @ 760 mmHg |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 181 @ 760 mmHg |
| Propyl Bromide | C₃H₇Br | 122.99 | 71 @ 760 mmHg |
Table 2: Potential Side Products in the Synthesis of this compound
| Synthesis Route | Potential Side Product | Structure | Reason for Formation |
| Claisen Condensation (Ethyl Butyrate + Ethyl Acetate) | Ethyl 3-oxobutanoate | CH₃COCH₂COOEt | Self-condensation of ethyl acetate.[4] |
| Ethyl 2-ethyl-3-oxohexanoate | CH₃CH₂CH₂COCH(CH₂CH₃)COOEt | Self-condensation of ethyl butyrate.[4] | |
| Acetoacetic Ester Synthesis (Ethyl Acetoacetate + Propyl Bromide) | Ethyl 2,2-dipropyl-3-oxobutanoate | CH₃COC(CH₂CH₂CH₃)₂COOEt | Dialkylation of ethyl acetoacetate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol involves the alkylation of ethyl acetoacetate with propyl bromide.
Materials:
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Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Propyl bromide
-
Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add propyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it with a saturated aqueous ammonium chloride solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Crossed Claisen Condensation
This protocol involves the condensation of ethyl butyrate and ethyl acetate.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetate
-
Ethyl butyrate
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Add a mixture of ethyl acetate (1.0 equivalent) and ethyl butyrate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.
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Heat the reaction mixture to a gentle reflux for 2-4 hours.
-
Cool the mixture in an ice bath and neutralize by the slow addition of dilute hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting mixture of products by fractional vacuum distillation to isolate this compound.
Visualizations
References
Stability and degradation pathways of Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and degradation pathways of Ethyl 3-oxohexanoate (B1246410). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethyl 3-oxohexanoate?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from sources of heat, sparks, and open flames.
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Contact with these substances can lead to degradation of the compound.
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is stable under normal temperatures and pressures when stored correctly.[1] However, it is susceptible to degradation in the presence of incompatible substances or harsh conditions like high temperatures.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation and transformation pathways are:
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Keto-Enol Tautomerism: Like other β-keto esters, this compound exists in equilibrium between its keto and enol forms. This is a reversible process and the equilibrium can be influenced by the solvent and temperature.
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Hydrolysis and Decarboxylation: In the presence of water, especially under acidic or basic conditions, the ester can be hydrolyzed to 3-oxohexanoic acid. This β-keto acid is unstable and can readily undergo decarboxylation to produce pentan-2-one.
Q5: What are the common impurities or byproducts to look for in reactions involving this compound?
A5: Common byproducts can include those from transesterification if the alkoxide base used in a reaction does not match the ethyl group of the ester. Additionally, the presence of water can lead to hydrolysis and subsequent decarboxylation, resulting in pentan-2-one as a byproduct. In crossed Claisen condensations, self-condensation products can also be a source of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Side Products in a Reaction
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Symptom: Your reaction yields a mixture of products, including unexpected ketones or different ester products.
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Possible Cause 1: Transesterification. If you are running a base-catalyzed reaction (e.g., Claisen condensation) and the alkoxide base does not correspond to the ester's alcohol (i.e., not using ethoxide with an ethyl ester), transesterification can occur, leading to a mixture of ester products.
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Solution 1: Always use an alkoxide base that matches the alcohol of the ester. For this compound, use sodium ethoxide or potassium ethoxide.
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Possible Cause 2: Hydrolysis and Decarboxylation. The presence of water in your reaction mixture can lead to the hydrolysis of the β-keto ester to its corresponding β-keto acid, which can then decarboxylate upon heating to form a ketone (pentan-2-one).
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Solution 2: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. If the reaction requires an aqueous workup, perform it at a low temperature to minimize decarboxylation.
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Possible Cause 3: Self-Condensation in Crossed Claisen Reactions. If you are performing a crossed Claisen condensation and both ester partners have α-hydrogens, a mixture of four products can be formed.
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Solution 3: To achieve a single product in a crossed Claisen condensation, use a partner ester that lacks α-hydrogens (e.g., ethyl benzoate, diethyl carbonate). Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely deprotonate one ester before the addition of the second.
Issue 2: Low or No Yield in a Reaction
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Symptom: The reaction does not proceed to completion, resulting in a low yield of the desired product.
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Possible Cause 1: Insufficient Base. In base-mediated reactions like the Claisen condensation, a stoichiometric amount of base is required. The final deprotonation of the β-keto ester product is often what drives the reaction to completion.
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Solution 1: Use at least one full equivalent of a suitable base.
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Possible Cause 2: Reaction Temperature is Too Low. While lower temperatures can minimize side reactions, they may also slow down the main reaction to an impractical rate.
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Solution 2: If the reaction is proceeding too slowly, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC-MS to find an optimal balance between reaction rate and byproduct formation.
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Possible Cause 3: Steric Hindrance. If this compound or its reaction partner is sterically hindered, the reaction may be slow or may not proceed at all.
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Solution 3: Consider using a stronger base or higher reaction temperatures, keeping in mind that this may also increase the formation of byproducts.
Stability Data (Analog Study: Ethyl Acetoacetate)
Table 1: Hydrolysis Rate of Ethyl Acetoacetate as a Function of pH and Temperature
| Temperature (°C) | pH | Relative Hydrolysis Rate |
| 25 | 2 | Moderate |
| 25 | 4 | Low |
| 25 | 6 | Very Low |
| 25 | 8 | Moderate |
| 25 | 10 | High |
| 50 | 6 | Moderate |
Note: This is a qualitative representation based on general ester hydrolysis principles. The rate of hydrolysis is significantly influenced by both pH and temperature, with faster rates observed at extreme pH values and higher temperatures.
Table 2: Thermal Decomposition of Ethyl Acetate (B1210297) (as a general reference for ester stability)
| Temperature Range (°C) | Observation | Products |
| 400 - 600 | Thermal decomposition occurs. | Ethylene and Acetic Acid |
Note: This data is for ethyl acetate and serves as a general indicator of the thermal lability of simple esters.[2] β-keto esters may exhibit different thermal decomposition profiles.
Experimental Protocols
Protocol: Monitoring Hydrolysis of a β-Keto Ester by UV-Vis Spectrophotometry
This protocol provides a general method for monitoring the hydrolysis of a β-keto ester like this compound.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 4, 7, and 9).
-
Preparation of β-Keto Ester Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent that is miscible with water, such as ethanol.
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Reaction Setup: In a series of cuvettes, add a known volume of each buffer solution. Place the cuvettes in a temperature-controlled spectrophotometer.
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Initiation of Reaction: To each cuvette, add a small aliquot of the this compound stock solution to initiate the hydrolysis reaction. The final concentration of the ester should be such that its absorbance is within the linear range of the spectrophotometer.
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Data Acquisition: Monitor the change in absorbance over time at a wavelength where either the β-keto ester or its hydrolysis product has a significant absorbance. For β-keto esters, the disappearance of the enol form can be monitored in the UV region.
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Data Analysis: The rate constants for the hydrolysis reaction can be determined by plotting the natural logarithm of the absorbance (or concentration) versus time.
Signaling Pathways and Experimental Workflows
Keto-Enol Tautomerism
Caption: Keto-enol equilibrium of this compound.
Hydrolysis and Decarboxylation Pathway
Caption: Hydrolysis and decarboxylation of this compound.
References
Technical Support Center: Analysis of Ethyl 3-oxohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxohexanoate (B1246410). The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
Q1: My ¹H NMR spectrum of Ethyl 3-oxohexanoate shows unexpected peaks. What could they be?
A1: Unexpected peaks in your ¹H NMR spectrum likely indicate the presence of impurities. These can arise from starting materials, reagents, byproducts of the synthesis, or solvent contamination. Common impurities to consider are:
-
Starting Materials: Unreacted butyryl chloride or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid).
-
Reagents: Residual pyridine (B92270) used as a catalyst.
-
Byproducts: Ethyl butyrate, which can form from the reaction of butyryl chloride with ethanol. Self-condensation of butyryl chloride can also lead to other impurities.
-
Solvents: Residual solvents from the reaction or purification steps, such as dichloromethane (B109758) or ethanol. Water is also a common contaminant.
Refer to the data table below for characteristic chemical shifts of these potential impurities to help with identification.
Q2: How can I distinguish between the keto and enol tautomers of this compound in the NMR spectrum?
A2: this compound, like other β-keto esters, can exist in equilibrium between its keto and enol forms. This tautomerism is often slow on the NMR timescale, resulting in distinct signals for each form.
-
Keto form: Characterized by a singlet for the α-methylene protons (-C(=O)CH₂C(=O)-) typically appearing around 3.4 ppm.
-
Enol form: Shows a vinyl proton signal (=CH-) around 5.0 ppm and a broad hydroxyl proton (-OH) signal further downfield, often above 12 ppm.
The ratio of the integrals of the α-methylene protons of the keto form and the vinyl proton of the enol form can be used to determine the keto-enol equilibrium ratio.
Q3: I see a broad singlet around 1.56 ppm in my spectrum run in CDCl₃. What is this?
A3: A broad singlet around 1.56 ppm in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) is characteristic of water (H₂O). The chemical shift of water can vary depending on the solvent, concentration, and temperature.
Q4: What are the expected ¹H NMR signals for pure this compound?
A4: The ¹H NMR spectrum of pure this compound (keto form) in CDCl₃ typically shows the following signals:
-
~4.19 ppm (quartet, 2H): -OCH₂CH₃
-
~3.44 ppm (singlet, 2H): -C(=O)CH₂C(=O)-
-
~2.52 ppm (triplet, 2H): -C(=O)CH₂CH₂CH₃
-
~1.62 ppm (sextet, 2H): -CH₂CH₂CH₃
-
~1.28 ppm (triplet, 3H): -OCH₂CH₃
-
~0.93 ppm (triplet, 3H): -CH₂CH₃
Refer to the data table for a comprehensive list of chemical shifts.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts (δ, ppm) of this compound and potential impurities in CDCl₃. Note that chemical shifts can vary slightly depending on the experimental conditions.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Keto) | -OCH₂CH₃ | ~4.19 | Quartet | 2H |
| -C(=O)CH₂C(=O)- | ~3.44 | Singlet | 2H | |
| -C(=O)CH₂CH₂CH₃ | ~2.52 | Triplet | 2H | |
| -CH₂CH₂CH₃ | ~1.62 | Sextet | 2H | |
| -OCH₂CH₃ | ~1.28 | Triplet | 3H | |
| -CH₂CH₃ | ~0.93 | Triplet | 3H | |
| This compound (Enol) | -OH | >12.0 | Broad s | 1H |
| =CH- | ~5.0 | Singlet | 1H | |
| Butyryl chloride | -CH₂COCl | ~2.95 | Triplet | 2H |
| -CH₂CH₂COCl | ~1.80 | Sextet | 2H | |
| -CH₃ | ~1.05 | Triplet | 3H | |
| Meldrum's acid | -CH₂- | ~3.6 | Singlet | 2H |
| -C(CH₃)₂ | ~1.7 | Singlet | 6H | |
| Pyridine | H-2, H-6 | ~8.6 | Multiplet | 2H |
| H-4 | ~7.7 | Multiplet | 1H | |
| H-3, H-5 | ~7.3 | Multiplet | 2H | |
| Ethyl butyrate | -OCH₂CH₃ | ~4.1 | Quartet | 2H |
| -COCH₂CH₂CH₃ | ~2.2 | Triplet | 2H | |
| -CH₂CH₂CH₃ | ~1.6 | Sextet | 2H | |
| -OCH₂CH₃ | ~1.2 | Triplet | 3H | |
| -CH₂CH₃ | ~0.9 | Triplet | 3H | |
| Dichloromethane | CH₂Cl₂ | ~5.30 | Singlet | 2H |
| Ethanol | -CH₂OH | ~3.7 | Quartet | 2H |
| -OH | Variable | Singlet | 1H | |
| -CH₃ | ~1.2 | Triplet | 3H | |
| Water | H₂O | ~1.56 | Singlet | 2H |
Experimental Protocols
NMR Sample Preparation
-
Weighing the sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
NMR Data Acquisition (Typical Parameters for a 400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and positive, symmetric peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
Visualization
Caption: Workflow for the identification and quantification of impurities in this compound via ¹H NMR spectroscopy.
Technical Support Center: Managing Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing Ethyl 3-oxohexanoate (B1246410), with a focus on preventing and troubleshooting its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-oxohexanoate and what are its common applications?
This compound, also known as ethyl butyrylacetate, is a versatile β-keto ester.[1][2] It serves as a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] Its characteristic fruity aroma also leads to its use as a flavoring agent in the food and fragrance industries.
Q2: What is the primary cause of this compound degradation?
The principal degradation pathway for this compound, like other β-keto esters, is not direct thermal decomposition but rather hydrolysis to its corresponding β-keto acid, which is highly susceptible to thermal decarboxylation. This process results in the loss of carbon dioxide and the formation of 3-hexanone (B147009). This degradation is accelerated by heat and the presence of acids or bases.
Q3: At what temperature does this compound thermally decompose?
Q4: What are the primary decomposition products of this compound?
Upon combustion or complete thermal decomposition, this compound can produce carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[5] In the context of laboratory experiments, the main undesired byproduct resulting from its instability is 3-hexanone, formed via decarboxylation of the hydrolyzed ester.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product in Reactions Involving this compound
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to proceed to completion. | Inactive Base: The base used (e.g., sodium ethoxide) may have degraded due to moisture. | Use a fresh, unopened container of the base. Ensure it has been stored under strictly anhydrous conditions. |
| Presence of Water: Moisture in the reaction will quench the base and can lead to hydrolysis of the ester. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Base: In reactions like the Claisen condensation, a stoichiometric amount of base is required to drive the equilibrium by deprotonating the product. | Use at least one full equivalent of a strong, non-nucleophilic base. | |
| Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature. | Gradually and carefully increase the reaction temperature while monitoring the progress by TLC or other appropriate methods. |
Issue 2: Presence of 3-Hexanone as a Major Byproduct
| Symptom | Possible Cause | Recommended Solution |
| Significant peak corresponding to 3-hexanone in GC-MS or NMR analysis of the crude or purified product. | Hydrolysis and Decarboxylation during Workup: Acidic or basic conditions during the aqueous workup can hydrolyze the ester, and subsequent heating promotes decarboxylation. | Neutralize the reaction mixture carefully with a mild acid (e.g., dilute acetic acid or saturated ammonium (B1175870) chloride solution) at a low temperature (0 °C). Avoid using strong acids or bases for quenching. |
| High Temperatures during Purification: Distillation at atmospheric pressure or even under insufficient vacuum can lead to thermal decomposition. | Purify the product using vacuum distillation at the lowest possible temperature. If the compound is highly sensitive, consider purification by column chromatography at room temperature. | |
| Prolonged Heating: Extended reaction times at elevated temperatures can increase the likelihood of decomposition. | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3249-68-1 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 95 °C at 15 mmHg | [3] |
| Density | 0.99 g/mL at 25 °C | [3] |
| Refractive Index | 1.43 at 20 °C | [3] |
| Flash Point | ~78 - 90 °C | [6] |
| Solubility | Soluble in most organic solvents, slightly soluble in water. | [6] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[5]
Protocol 2: Recommended Workup Procedure to Minimize Decomposition
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a mild acidic solution (e.g., saturated aqueous ammonium chloride or 1 M HCl) to neutralize the reaction mixture while maintaining the temperature at 0 °C. Monitor the pH to ensure it does not become strongly acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept as low as possible (ideally below 30-40 °C).
Protocol 3: Purification by Vacuum Distillation
-
Apparatus: Use a clean, dry distillation apparatus equipped with a vacuum adapter, a cold trap, and a pressure gauge.
-
Vacuum Application: Slowly and carefully apply vacuum to the system. A stable, high vacuum is crucial for lowering the boiling point.
-
Heating: Gently and uniformly heat the distillation flask using a heating mantle with a magnetic stirrer to prevent bumping.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point. For example, a boiling point of 95 °C is reported at 15 mmHg.[3]
-
Monitoring: Monitor the temperature of the vapor throughout the distillation. A stable temperature indicates the collection of a pure fraction.
Mandatory Visualizations
Caption: The primary decomposition pathway of this compound.
Caption: A logical workflow for troubleshooting issues with this compound.
References
- 1. Hexanoic acid, 3-oxo-, ethyl ester [webbook.nist.gov]
- 2. Hexanoic acid, 3-oxo-, ethyl ester [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound, 3249-68-1 [thegoodscentscompany.com]
Impact of base choice on Claisen condensation efficiency
Welcome to the technical support center for the Claisen condensation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction outcomes, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the efficiency of a Claisen condensation?
The choice of base is paramount because it performs two essential functions and must avoid several detrimental side reactions.[1] A strong base is required to deprotonate the α-carbon of the ester, generating the reactive enolate nucleophile.[1][2] Crucially, the reaction requires a stoichiometric amount of base, not just a catalytic amount.[3][4] This is because the resulting β-keto ester product is significantly more acidic than the starting ester and is deprotonated by the base in the final step.[5][6] This final deprotonation is thermodynamically favorable and serves as the driving force that shifts the reaction equilibrium towards the product, ensuring a high yield.[4][5]
The base must be strong enough to form the enolate but must not interfere with the reaction by acting as a nucleophile at the carbonyl carbon.[3][7] An improper base can lead to side reactions like saponification or transesterification, which consume starting materials and generate impurities.[5][8]
Q2: What happens if I use a non-alkoxide base like Sodium Hydroxide (B78521) (NaOH)?
Using a hydroxide base like NaOH is generally not recommended for Claisen condensations.[4] Hydroxide ions can act as nucleophiles and attack the ester's carbonyl group, leading to saponification (hydrolysis) of the ester into a carboxylate salt.[5][9] This side reaction consumes the starting material, effectively preventing the desired condensation and reducing the overall yield.
Q3: I used an alkoxide base, but my yield is low and I have a mixture of products. What went wrong?
This issue commonly arises from using an alkoxide base that does not match the alkoxy group of your ester starting material. For example, using sodium methoxide (B1231860) (CH₃ONa) with an ethyl ester (R-COOCH₂CH₃) can lead to a side reaction called transesterification.[5][10] In this process, the methoxide can attack the carbonyl carbon of the ethyl ester, leading to the formation of a methyl ester and regenerating ethoxide. This results in a mixture of starting esters and, consequently, a mixture of different condensation products, complicating purification and lowering the yield of the desired product.[7][10]
Rule of Thumb: Always match the alkoxide base to the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[5][6]
Q4: When should I use a strong, non-nucleophilic base like LDA or NaH instead of a traditional alkoxide?
Strong, non-nucleophilic bases are excellent choices for specific scenarios where traditional alkoxides are problematic:
-
Crossed Claisen Condensations: In reactions involving two different enolizable esters, using a standard alkoxide base can result in a mixture of four different products.[2] A strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to selectively and completely deprotonate one ester first (the more acidic or less hindered one) before the second ester is added.[3][5][11] This controlled, irreversible enolate formation minimizes self-condensation and maximizes the yield of the desired cross-product.[12]
-
Preventing Reversibility: Sodium hydride (NaH) is a powerful, non-nucleophilic base that can significantly increase reaction yields.[13] The deprotonation of the ester by NaH produces hydrogen gas (H₂), which escapes the reaction vessel.[12] This irreversible step helps to drive the reaction equilibrium forward.[12]
Troubleshooting Guide
Issue: Low or No Yield
Low yields in Claisen condensations are frequently traced back to the selection and handling of the base. Use this guide to troubleshoot common problems.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Base Type | Using a nucleophilic base like NaOH or KOH leads to saponification of the ester starting material.[4][5] | Use an alkoxide base (e.g., NaOEt for ethyl esters) or a strong, non-nucleophilic base like NaH.[5][13] |
| Mismatched Alkoxide Base | Using an alkoxide that doesn't correspond to the ester's alkoxy group (e.g., NaOMe with ethyl acetate) causes transesterification, leading to a product mixture.[5][10] | Ensure the alkoxide base matches the ester (e.g., NaOEt for ethyl esters).[14] |
| Insufficient Base | A full equivalent of base is required because the final deprotonation of the β-ketoester product drives the reaction to completion.[4][15] Using a catalytic amount results in an unfavorable equilibrium. | Use at least a stoichiometric equivalent of the base relative to the ester that will be enolized.[3][16] |
| Base Decomposition | Alkoxide bases are sensitive to moisture. Contamination with water will neutralize the base and inhibit enolate formation. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[12] |
| Steric Hindrance | If the α-carbon of the ester is highly substituted, enolate formation may be slow or disfavored. | Consider using a stronger, more sterically hindered base like LDA, which can favor deprotonation at less hindered sites.[12][17] Alternatively, higher reaction temperatures may be required.[12] |
Quantitative Data Summary: Base and Yield
The following table summarizes typical outcomes with different base choices. Note that yields are highly substrate-dependent.
| Ester Substrate | Base | Typical Yield | Primary Side Reaction(s) | Reference |
| Ethyl Acetate (B1210297) | Sodium Ethoxide (NaOEt) | Good to Excellent | None (if anhydrous) | [6] |
| Ethyl Acetate | Sodium Hydroxide (NaOH) | Very Low to None | Saponification | [4][5] |
| Ethyl Acetate | Sodium Methoxide (NaOMe) | Low (Mixture) | Transesterification | [5][10] |
| Ethyl Isobutyrate | Sodium Ethoxide (NaOEt) | None | Ester has only one α-hydrogen, preventing the final, driving deprotonation step. | [5] |
| Crossed: Ethyl Acetate + Ethyl Benzoate | Sodium Ethoxide (NaOEt) | Moderate (Mixture) | Self-condensation of Ethyl Acetate | [2] |
| Crossed: Ethyl Acetate + Ethyl Benzoate | Lithium Diisopropylamide (LDA) | Good to Excellent | Minimal if addition order is controlled. | [3][5] |
| General Ester | Sodium Hydride (NaH) | Good to Excellent | None (if anhydrous) | [12][13] |
Experimental Protocols
Protocol 1: Classic Claisen Condensation using Sodium Ethoxide
This protocol describes the self-condensation of ethyl acetate to form ethyl acetoacetate.
Reagents:
-
Sodium metal
-
Anhydrous Ethanol (B145695)
-
Ethyl Acetate (anhydrous)
-
Aqueous Acid (e.g., 1M H₂SO₄ or HCl) for workup
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at room temperature or in an ice bath. Allow all the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: Add anhydrous ethyl acetate (2.0 eq) dropwise to the freshly prepared sodium ethoxide solution while stirring.
-
Condensation: After the addition is complete, gently heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours) to drive the reaction to completion.[2]
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and water. Acidify the aqueous mixture with an appropriate acid (e.g., 1M H₂SO₄) until it is acidic to litmus (B1172312) paper.[1][2] This step neutralizes any remaining base and protonates the enolate of the β-keto ester product.[1]
-
Isolation: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude β-keto ester.[2] Purify as necessary (e.g., by distillation or chromatography).
Protocol 2: Crossed Claisen Condensation using LDA
This protocol describes the reaction between acetophenone (B1666503) and ethyl acetate.
Reagents:
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone (anhydrous)
-
Ethyl Acetate (anhydrous)
-
Aqueous Acid (e.g., 1M HCl) for workup
Procedure:
-
Preparation of LDA: Under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise, and stir the solution for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. The ketone is more acidic than the ester and will be deprotonated selectively.[11] Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Condensation: Add anhydrous ethyl acetate (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 1-2 hours at this temperature.
-
Workup: Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl).
-
Isolation: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting β-diketone as needed.
Visualizations
Caption: The four key steps of the Claisen condensation mechanism.
Caption: Decision workflow for selecting the appropriate base.
Caption: Troubleshooting flowchart for low yields in Claisen condensations.
References
- 1. byjus.com [byjus.com]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. organic chemistry - Base used in Claisen Condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. benchchem.com [benchchem.com]
- 13. Claisen Condensation [organic-chemistry.org]
- 14. The Claisen Condensation [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 17. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
Technical Support Center: Synthesis of Ethyl 3-oxohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxohexanoate (B1246410). The information focuses on the critical role of water content and other key experimental parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 3-oxohexanoate, with a focus on problems arising from the presence of water.
Question: My reaction yield is significantly lower than expected. What are the potential causes related to water content?
Answer: Low yields in the synthesis of this compound, typically performed via a Claisen condensation, are frequently linked to the presence of water. Here are the primary ways water can negatively impact your reaction:
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Hydrolysis of the Starting Ester: Water can hydrolyze your starting materials, such as ethyl butyrate (B1204436) and ethyl acetate (B1210297), into their corresponding carboxylic acids and ethanol.[1] This reduces the concentration of the necessary reactants for the condensation reaction.
-
Reaction with the Base: The strong bases used in Claisen condensations, such as sodium ethoxide, react readily with water. This consumption of the base reduces its availability to deprotonate the ester, a crucial step in forming the enolate nucleophile.[2]
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Hydrolysis of the Product: The desired β-keto ester product, this compound, is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[3] This side reaction breaks down your product into a β-keto acid, which can then undergo decarboxylation.
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Shifting the Reaction Equilibrium: The Claisen condensation is a reversible reaction.[4] The presence of water can shift the equilibrium away from the desired product and towards the starting materials.
Question: I observe the formation of unexpected byproducts. Could water be the culprit?
Answer: Yes, water can lead to the formation of several byproducts. The most common include:
-
Butyric Acid and Acetic Acid: These are the hydrolysis products of the starting esters. Their presence can complicate purification and indicates a significant issue with water contamination.
-
3-Oxohexanoic Acid: This is the hydrolysis product of this compound.
-
Self-Condensation Products: While not directly caused by water, if the primary reaction is inhibited by water, side reactions like the self-condensation of ethyl acetate to form ethyl acetoacetate (B1235776) may become more prevalent.
Question: My reaction mixture turned cloudy or formed a precipitate prematurely. What could be the reason?
Answer: Premature precipitation or cloudiness can be an indication of the presence of water. This can be due to the reaction of the alkoxide base with water to form a less soluble hydroxide (B78521), or the precipitation of sodium salts of the carboxylic acids formed from ester hydrolysis.
Question: How can I minimize the impact of water on my synthesis?
Answer: To ensure a successful synthesis with a high yield, it is critical to maintain anhydrous (water-free) conditions. Here are some key recommendations:
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under an inert atmosphere.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all reagents, including the starting esters, are free from water. If necessary, distill the esters before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Quantitative Impact of Water on Reaction Yield (Illustrative)
The following table provides an illustrative summary of the potential impact of water content on the yield of this compound synthesis. These values are intended to demonstrate the trend and are not based on specific experimental data for this exact reaction.
| Water Content in Reaction Mixture (%, v/v) | Expected Yield of this compound (%) | Primary Issues |
| < 0.01 (Anhydrous) | 80-90 | Optimal conditions. |
| 0.1 | 50-60 | Noticeable decrease in yield due to partial hydrolysis of starting materials and reaction with the base. |
| 0.5 | 20-30 | Significant hydrolysis of esters and product. The base is substantially consumed by water, hindering the primary reaction. Increased formation of byproducts like carboxylic acids. |
| > 1.0 | < 10 | The reaction is severely inhibited. Widespread hydrolysis and potential for complete reaction failure. The product may be difficult to isolate from the mixture of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Claisen condensation of ethyl butyrate with ethyl acetate using a strong base like sodium ethoxide.[2][4]
Q2: Why is a strong base necessary for the Claisen condensation?
A2: A strong base is required to deprotonate the α-carbon of the ester (in this case, ethyl acetate) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule (ethyl butyrate).[5]
Q3: Can I use sodium hydroxide as the base?
A3: It is not recommended to use sodium hydroxide. Hydroxide ions can lead to saponification (hydrolysis) of the ester starting materials and the product, which will significantly reduce the yield.[1]
Q4: My final product is a mixture of this compound and unreacted starting materials. How can I improve the conversion?
A4: To improve conversion, ensure strictly anhydrous conditions, use a sufficient amount of a strong base (at least one equivalent), and consider increasing the reaction time or temperature moderately. Driving the reaction to completion is key for high yields.[4]
Q5: What are the best purification methods for this compound?
A5: The crude product is typically purified by fractional distillation under reduced pressure.
Experimental Protocol: Synthesis of this compound via Claisen Condensation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl butyrate (anhydrous)
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Dilute sulfuric acid or acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.
-
Addition of Esters: A mixture of ethyl butyrate and anhydrous ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.
-
Reaction: The reaction mixture is heated to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is then quenched by the slow addition of a dilute acid (e.g., sulfuric acid or acetic acid) until the solution is acidic.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude this compound is purified by vacuum distillation.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical relationship of water's detrimental effects.
References
Validation & Comparative
Spectroscopic Validation of Ethyl 3-oxohexanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is paramount. This guide provides a comprehensive spectroscopic validation of ethyl 3-oxohexanoate (B1246410), comparing its spectral data with those of its isomers, ethyl 2-oxohexanoate (B1239944) and ethyl 4-oxohexanoate. Detailed experimental protocols and comparative data tables are presented to aid in the definitive identification of these compounds.
The structural elucidation of organic molecules relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together, they offer a powerful tool for confirming the identity of a compound. In this guide, we focus on the validation of the ethyl 3-oxohexanoate structure using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features to those of its positional isomers, we demonstrate how subtle differences in spectra can be used for unequivocal structure determination.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Assignment | This compound (Experimental in CDCl₃)[1] | Ethyl 2-oxohexanoate (Predicted) | Ethyl 4-oxohexanoate (Predicted) |
| CH₃ (ethyl ester) | 1.28 (t, 3H) | 1.35 (t, 3H) | 1.25 (t, 3H) |
| CH₂ (ethyl ester) | 4.19 (q, 2H) | 4.30 (q, 2H) | 4.13 (q, 2H) |
| CH₃ (hexanoyl) | 0.93 (t, 3H) | 0.92 (t, 3H) | 1.06 (t, 3H) |
| CH₂ (hexanoyl, C5) | 1.62 (sextet, 2H) | 1.38 (sextet, 2H) | 2.48 (q, 2H) |
| CH₂ (hexanoyl, C4) | 2.52 (t, 2H) | 1.65 (quintet, 2H) | 2.78 (t, 2H) |
| CH₂ (hexanoyl, C2) | 3.44 (s, 2H) | 2.88 (t, 2H) | 2.60 (t, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Carbon Atom | This compound (Experimental in CDCl₃)[2] | Ethyl 2-oxohexanoate (Predicted) | Ethyl 4-oxohexanoate (Predicted) |
| C=O (ester) | 167.5 | 161.2 | 172.9 |
| C=O (keto) | 202.9 | 199.8 | 209.5 |
| CH₂ (ester) | 61.4 | 62.3 | 60.7 |
| CH₃ (ester) | 14.1 | 14.0 | 14.2 |
| CH₂ (C2) | 49.5 | 42.9 | 36.9 |
| CH₂ (C4) | 45.6 | 25.8 | 36.1 |
| CH₂ (C5) | 17.2 | 22.0 | 7.8 |
| CH₃ (C6) | 13.6 | 13.7 | 13.7 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Experimental) | Ethyl 2-oxohexanoate (Predicted) | Ethyl 4-oxohexanoate (Predicted) |
| C=O (ester) | ~1740 | ~1745 | ~1735 |
| C=O (keto) | ~1715 | ~1725 | ~1715 |
| C-O (ester) | ~1200-1250 | ~1180-1230 | ~1170-1220 |
| C-H (sp³) | ~2850-3000 | ~2850-3000 | ~2850-3000 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Experimental EI)[3] | Ethyl 2-oxohexanoate (Predicted) | Ethyl 4-oxohexanoate (Predicted) |
| [M]⁺ | 158 | 158 | 158 |
| [M-CH₃]⁺ | 143 | 143 | 143 |
| [M-OC₂H₅]⁺ | 113 | 113 | 113 |
| [C₄H₅O₂]⁺ | 85 (base peak) | - | - |
| [C₃H₅O]⁺ | - | 57 (base peak) | - |
| [C₂H₅CO]⁺ | - | - | 57 (base peak) |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: Perform a background scan with the empty salt plates and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) column for volatile compounds.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-200.
-
Scan speed: 1000 amu/s.
-
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Mandatory Visualization
The logical workflow for the spectroscopic validation of this compound is depicted in the following diagram.
Caption: Spectroscopic validation workflow.
Discussion
The spectroscopic data presented provides a clear distinction between this compound and its isomers.
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of this compound is the singlet at 3.44 ppm, corresponding to the methylene (B1212753) protons at the C2 position, which are flanked by two carbonyl groups. This singlet is absent in the spectra of the other two isomers. Ethyl 2-oxohexanoate would show a triplet for the C3 protons, while ethyl 4-oxohexanoate would exhibit two distinct triplets for the methylene groups at C2 and C3.
-
¹³C NMR: The chemical shifts of the carbonyl carbons are diagnostic. In this compound, the keto carbonyl at C3 appears at a significantly lower field (~203 ppm) compared to the ester carbonyl (~168 ppm). The positions of the methylene carbons also provide clear differentiation. The C2 methylene of this compound is uniquely deshielded due to its position between two carbonyls.
-
IR Spectroscopy: While all three isomers show two distinct C=O stretching bands, the exact positions can vary slightly. The presence of a β-keto ester system in this compound can sometimes lead to enolization, which would be observable as a broad O-H stretch and a shift in the C=O frequencies.
-
Mass Spectrometry: The fragmentation patterns are highly informative. The base peak in the mass spectrum of this compound at m/z 85 is attributed to a McLafferty rearrangement involving the keto group, a characteristic fragmentation for 3-keto esters. This fragment is not expected to be the base peak for the other two isomers.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and definitive method for the structural validation of this compound. The unique spectroscopic signatures, particularly the singlet in the ¹H NMR spectrum and the characteristic fragmentation in the mass spectrum, allow for its unambiguous differentiation from its isomers, ethyl 2-oxohexanoate and ethyl 4-oxohexanoate. The data and protocols presented in this guide serve as a valuable resource for researchers in ensuring the structural integrity of their compounds.
References
A Comparative Spectroscopic Analysis of Ethyl 3-oxohexanoate and its Positional Isomers
A detailed guide for researchers on the differentiation of ethyl oxohexanoate isomers using NMR, IR, and Mass Spectrometry.
In the realm of organic chemistry and drug development, the precise characterization of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of ethyl 3-oxohexanoate (B1246410) and its key positional isomers: ethyl 2-oxohexanoate, ethyl 4-oxohexanoate, and ethyl 5-oxohexanoate. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate these closely related compounds.
Structural Isomers
The isomers discussed in this guide differ only in the position of the ketone (oxo) group along the hexanoate (B1226103) backbone. This subtle structural variation gives rise to unique spectroscopic signatures for each molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The distinct electronic environments of the protons and carbons in each isomer lead to characteristic differences in their NMR spectra. Similarly, the position of the carbonyl groups influences the vibrational frequencies in IR spectroscopy and the fragmentation patterns in mass spectrometry.
¹H NMR Spectral Data
The ¹H NMR spectrum is particularly powerful for distinguishing these isomers. The chemical shift and multiplicity of the protons adjacent to the carbonyl groups and the ester oxygen are highly diagnostic. This compound is unique due to the presence of an active methylene (B1212753) group between two carbonyls, which gives rise to a characteristic singlet at approximately 3.44 ppm. This compound also exhibits keto-enol tautomerism, which can be observed as a separate set of signals for the enol form, though the keto form is typically predominant in CDCl₃.
| Compound | δ (ppm) and Multiplicity |
| This compound | ~4.19 (q, 2H, OCH₂CH₃), ~3.44 (s, 2H, COCH₂CO), ~2.52 (t, 2H, CH₂CO), ~1.62 (sext, 2H, CH₂CH₂CO), ~1.28 (t, 3H, OCH₂CH₃), ~0.93 (t, 3H, CH₂CH₃)[1] |
| Ethyl 2-oxohexanoate | ~4.32 (q, 2H, OCH₂CH₃), ~2.83 (t, 2H, CH₂CO), ~1.67 (m, 2H, CH₂CH₂CO), ~1.40 (m, 2H, CH₂CH₂CH₂), ~1.38 (t, 3H, OCH₂CH₃), ~0.94 (t, 3H, CH₂CH₃)[2] |
| Ethyl 4-oxohexanoate | Data not readily available in searched databases. Predicted shifts: ~4.12 (q, 2H, OCH₂CH₃), ~2.75 (t, 2H), ~2.55 (t, 2H), ~2.45 (q, 2H), ~1.25 (t, 3H), ~1.05 (t, 3H). |
| Ethyl 5-oxohexanoate | ~4.12 (q, 2H, OCH₂CH₃), ~2.54 (t, 2H), ~2.32 (t, 2H), ~2.14 (s, 3H, COCH₃), ~1.93 (quint, 2H)[3] |
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts of the carbonyl carbons are key indicators of the isomer. In ethyl 2-oxohexanoate, two carbonyl carbons appear at lower field strengths. In the other isomers, the distinct chemical shifts of the ketone and ester carbonyls, as well as the adjacent methylene carbons, allow for clear differentiation.
| Compound | δ (ppm) |
| This compound | ~202.7 (C=O, ketone), ~167.3 (C=O, ester), ~61.4 (OCH₂), ~49.9 (COCH₂CO), ~45.6 (CH₂CO), ~17.5 (CH₂CH₂), ~14.1 (OCH₂CH₃), ~13.7 (CH₂CH₃)[4] |
| Ethyl 2-oxohexanoate | Data not readily available in searched databases. Predicted shifts: ~195 (C=O, ketone), ~161 (C=O, ester), ~62 (OCH₂), ~38 (CH₂CO), ~25 (CH₂CH₂), ~22 (CH₂CH₃), ~14 (OCH₂CH₃), ~13 (CH₂CH₃). |
| Ethyl 4-oxohexanoate | Data not readily available in searched databases. Predicted shifts: ~209 (C=O, ketone), ~173 (C=O, ester), ~61 (OCH₂), ~37 (CH₂), ~36 (CH₂), ~28 (CH₂), ~14 (OCH₂CH₃), ~8 (CH₃). |
| Ethyl 5-oxohexanoate | ~208.1 (C=O, ketone), ~173.2 (C=O, ester), ~60.4 (OCH₂), ~42.0 (CH₂), ~33.5 (CH₂), ~29.9 (COCH₃), ~19.8 (CH₂), ~14.2 (OCH₂CH₃)[3] |
Infrared (IR) Spectral Data
The IR spectra of all isomers will show strong absorption bands characteristic of carbonyl (C=O) stretching. However, the exact position of these bands can provide clues to the structure. β-keto esters like this compound typically show two distinct C=O stretching frequencies, one for the ketone and one for the ester. The presence of conjugation in the enol form of this compound can lead to a shift of the carbonyl and C=C stretching frequencies.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1745 (C=O, ester), ~1716 (C=O, ketone) |
| Ethyl 2-oxohexanoate | Data not readily available. Expected: ~1750-1735 (C=O, ester), ~1725-1705 (C=O, ketone). |
| Ethyl 4-oxohexanoate | Data not readily available. Expected: ~1750-1735 (C=O, ester), ~1725-1705 (C=O, ketone). |
| Ethyl 5-oxohexanoate | ~1730 (C=O, ester and ketone overlap)[3] |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of these isomers will result in a molecular ion peak at m/z 158. The fragmentation patterns, however, will be distinct and are dictated by the position of the oxo group, which directs the cleavage of adjacent C-C bonds. Common fragmentation pathways include McLafferty rearrangements and alpha-cleavage.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 158 | 115, 101, 87, 71, 43 |
| Ethyl 2-oxohexanoate | 158 | Data not readily available. Expected fragments from cleavage around the α-dicarbonyl system. |
| Ethyl 4-oxohexanoate | 158 | Data not readily available. Expected fragments from cleavage adjacent to the ketone. |
| Ethyl 5-oxohexanoate | 158 | 115, 99, 85, 71, 58, 43[3] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of ethyl oxohexanoate isomers. Instrument-specific parameters should be optimized for best results.
General Spectroscopic Analysis Workflow
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the neat sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Record a background spectrum of the clean, empty salt plates.
-
Data Acquisition: Mount the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the neat sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: In Electron Ionization (EI) mode, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Key Fragmentation Pathway in Mass Spectrometry
The fragmentation of this compound in an EI mass spectrometer provides a characteristic fingerprint. Alpha-cleavage and McLafferty rearrangements are common pathways that lead to the observed fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation and differentiation of this compound and its positional isomers. ¹H NMR spectroscopy is particularly effective for identifying the unique proton environments in each isomer, with the active methylene signal of this compound being a key diagnostic feature. ¹³C NMR provides valuable information on the carbonyl and alkyl carbons. IR spectroscopy confirms the presence of the carbonyl functional groups, and mass spectrometry reveals characteristic fragmentation patterns based on the location of the oxo group. By carefully analyzing and comparing the data from these methods, researchers can confidently identify and distinguish between these closely related isomeric compounds.
References
A Comparative Guide to the Reactivity of Ethyl 3-oxohexanoate and Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are invaluable intermediates, prized for their versatility in forming carbon-carbon bonds. Among these, ethyl acetoacetate (B1235776) is a benchmark compound, extensively studied and widely utilized. This guide provides a comparative analysis of the reactivity of ethyl acetoacetate and its close analog, ethyl 3-oxohexanoate (B1246410). Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.
Core Structural and Electronic Properties
The reactivity of β-keto esters is primarily governed by the acidity of the α-protons located between the two carbonyl groups and the stability of the resulting enolate. The nature of the substituent at the acyl group (R group in R-CO-CH₂-COOEt) can significantly influence these properties through inductive and steric effects.
| Compound | Structure | R Group | Molecular Weight | pKa (α-protons) |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | Methyl (-CH₃) | 130.14 g/mol | ~11 |
| Ethyl 3-oxohexanoate | CH₃CH₂CH₂COCH₂COOEt | Propyl (-CH₂CH₂CH₃) | 158.19 g/mol | ~11 (estimated) |
The primary difference between ethyl acetoacetate and this compound is the substitution at the keto-carbonyl group: a methyl group versus a propyl group. While the pKa values for the α-protons are expected to be very similar, the increased bulk and electron-donating character of the propyl group in this compound can lead to subtle but significant differences in reaction kinetics and product distributions.
Enolate Formation and Stability
The first step in many reactions involving β-keto esters is the deprotonation of the α-carbon to form a resonance-stabilized enolate.
The stability of the enolate is a key determinant of reactivity. The propyl group in this compound is slightly more electron-donating than the methyl group in ethyl acetoacetate. This increased inductive effect can slightly destabilize the resulting enolate, potentially leading to a lower equilibrium concentration of the enolate compared to that of ethyl acetoacetate under identical conditions.
Comparative Reactivity in Key Reactions
While direct, side-by-side quantitative comparisons in the literature are scarce, the reactivity trends can be inferred from established principles of organic chemistry.
Alkylation
Alkylation of the enolate is a common synthetic transformation. The reactivity in this step is influenced by both the nucleophilicity of the enolate and steric hindrance around the α-carbon.
General Reaction Scheme: β-keto ester + Base → Enolate Enolate + R'-X → Alkylated β-keto ester
| Feature | Ethyl Acetoacetate | This compound | Expected Impact on Reactivity |
| Enolate Nucleophilicity | Slightly higher due to less electron donation from the methyl group. | Slightly lower due to the electron-donating propyl group. | Ethyl acetoacetate may react slightly faster with electrophiles. |
| Steric Hindrance | Lower steric hindrance from the methyl group. | Higher steric hindrance from the bulkier propyl group. | Reactions with bulky electrophiles may be slower for this compound. |
Experimental Protocol: General Procedure for Alkylation of β-Keto Esters
-
Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add the β-keto ester (1.0 equivalent) dropwise at room temperature.
-
Alkylation: Add the alkyl halide (1.05 equivalents) to the solution of the enolate. The reaction mixture is then typically heated to reflux for 1-3 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a weak base.
General Reaction Scheme: β-keto ester + Aldehyde/Ketone + Base → α,β-unsaturated product + H₂O
The rate of this reaction is dependent on the ease of enolate formation.
| Feature | Ethyl Acetoacetate | This compound | Expected Impact on Reactivity |
| Rate of Enolate Formation | Faster due to slightly higher acidity of α-protons. | Slower due to the slight destabilizing effect of the propyl group on the enolate. | Ethyl acetoacetate is expected to exhibit a faster reaction rate in Knoevenagel condensations. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the β-keto ester (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or pyridine (B92270) (0.1 equivalents).
-
Reaction: The mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed, and the residue is taken up in an organic solvent and washed with dilute acid, water, and brine. The organic layer is dried and concentrated.
-
Purification: The product is purified by crystallization or column chromatography.
Acylation
Acylation at the α-carbon introduces an additional acyl group. The principles governing this reaction are similar to alkylation.
General Reaction Scheme: β-keto ester + Base → Enolate Enolate + Acyl Halide/Anhydride → α-Acylated β-keto ester
| Feature | Ethyl Acetoacetate | This compound | Expected Impact on Reactivity |
| Nucleophilicity and Sterics | Higher nucleophilicity and lower steric hindrance. | Lower nucleophilicity and higher steric hindrance. | Ethyl acetoacetate is expected to undergo acylation more readily. |
Hydrolysis and Decarboxylation
Following alkylation or acylation, β-keto esters are often hydrolyzed to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield a ketone. The rate of decarboxylation can be influenced by the substituents on the β-keto acid.
The electronic nature of the R group in the resulting ketone (R-CO-CH₂-R') has a minor effect on the rate of decarboxylation, which proceeds through a cyclic transition state. Steric hindrance around the carbonyl group could potentially influence the rate, but significant differences between the methyl and propyl groups are not generally observed in this step.
Logical Framework for Reactivity Comparison
The differences in reactivity can be logically traced back to the fundamental electronic and steric properties of the methyl versus propyl substituent.
Conclusion
For synthetic applications where rapid reaction kinetics and high yields are paramount, ethyl acetoacetate may be the preferred reagent. However, the structural variations offered by this compound are essential for the synthesis of more complex target molecules. The choice between these two valuable building blocks should be guided by the specific requirements of the synthetic route, taking into account the potential for slightly slower reaction times and the need for optimized conditions when utilizing this compound. Further quantitative kinetic studies would be beneficial to precisely delineate the reactivity differences between these and other substituted β-keto esters.
Alternative reagents to Ethyl 3-oxohexanoate in synthesis
##A Comparative Guide to Alternative Reagents for Ethyl 3-Oxohexanoate (B1246410) in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of viable alternatives to Ethyl 3-oxohexanoate, complete with experimental data and detailed protocols to inform your synthetic strategies.
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes with efficiency and high yields. This compound, a versatile β-keto ester, has long been a staple in the synthesis of a variety of molecular scaffolds, including those found in pharmaceuticals and other biologically active compounds. However, the pursuit of alternative reagents is often driven by factors such as cost, availability, specific reactivity, and the desire for milder reaction conditions. This guide provides a detailed comparison of prominent alternatives to this compound, namely other β-keto esters like ethyl acetoacetate (B1235776), the highly reactive Meldrum's acid, and the versatile building block diketene.
Executive Summary of Alternatives
This guide explores the performance of these alternatives in key synthetic transformations where this compound is commonly employed: the Hantzsch pyridine (B92270) synthesis, the Japp-Klingemann reaction, and the Knoevenagel condensation. The comparative analysis reveals that while ethyl acetoacetate offers a structurally similar and often interchangeable option, Meldrum's acid provides a pathway to unique intermediates and can offer advantages in terms of reactivity and yield. Diketene, as a precursor to acetoacetylating agents, presents an alternative route to the formation of β-keto ester functionalities.
Performance Comparison in Key Syntheses
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are precursors to pyridines.[1][2][3] The reaction typically involves an aldehyde, a nitrogen donor, and two equivalents of a β-keto ester. While direct comparative data for this compound is limited, extensive research on other β-keto esters like ethyl acetoacetate and methyl acetoacetate provides a strong benchmark for performance.
| β-Keto Ester | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1.5 | 95 | [4] |
| Methyl Acetoacetate | Benzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1.5 | 92 | [4] |
| Ethyl Acetoacetate | 4-Chlorobenzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1 | 98 | [4] |
| Methyl Acetoacetate | 4-Chlorobenzaldehyde | Melamine Trisulfonic Acid | Solvent-free | 1 | 96 | [4] |
| Ethyl Acetoacetate | Benzaldehyde | p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | - | 96 | [1] |
Logical Relationship for Hantzsch Pyridine Synthesis
Caption: General schematic of the Hantzsch Pyridine Synthesis.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto esters or β-keto acids and aryl diazonium salts.[5][6] These hydrazones are valuable intermediates, particularly in the subsequent Fischer indole (B1671886) synthesis. The reaction proceeds via deprotonation of the β-keto ester, nucleophilic attack on the diazonium salt, and subsequent hydrolysis or decarboxylation.[6]
While specific comparative yields for this compound are not extensively tabulated, the reaction is broadly applicable to a range of β-keto esters. The choice of the ester can influence reaction conditions and the ease of purification.
| β-Dicarbonyl Compound | Aryl Diazonium Salt Source | Base | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Aniline (B41778) | Sodium Acetate | Ethyl pyruvate (B1213749) phenylhydrazone | Not specified | [7] |
| 2-Methylacetoacetic acid | Benzenediazonium chloride | - | Phenylhydrazone of pyruvic acid | Not specified | [8][9] |
Analysis: The Japp-Klingemann reaction is a robust transformation applicable to various β-dicarbonyl compounds. The cleavage of either the acyl or the ester group can occur depending on the substrate and reaction conditions. For α-substituted β-keto esters, the acyl group is typically cleaved.[10] The lack of readily available, direct comparative quantitative data between this compound and other β-keto esters in this reaction highlights an area for further experimental investigation.
Experimental Workflow for Japp-Klingemann Reaction
Caption: General workflow for the Japp-Klingemann reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as a β-keto ester, with an aldehyde or ketone in the presence of a basic catalyst.[11] This reaction is a cornerstone of carbon-carbon bond formation. Meldrum's acid is a particularly reactive substrate in this condensation.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Meldrum's acid | Benzaldehyde | Ethylammonium (B1618946) Nitrate (B79036) (EAN) | EAN | 10 min | 95 | [12] |
| Meldrum's acid | 4-Chlorobenzaldehyde | Ethylammonium Nitrate (EAN) | EAN | 10 min | 96 | [12] |
| Meldrum's acid | 4-Nitrobenzaldehyde | Ethylammonium Nitrate (EAN) | EAN | 10 min | 98 | [12] |
| Malononitrile | 4-Chlorobenzaldehyde | Alum (10 mol%) | Solvent-free | 5 min | 96 | [13] |
| Ethyl Cyanoacetate | Various Aromatic Aldehydes | I₂/K₂CO₃ | - | - | Good to high | [14] |
| Ethyl 4-chloro-3-oxobutanoate | Various Aromatic Aldehydes | Morpholine/Acetic Acid | Ionic Liquid | 0.5-2 h | 44-84 | [15] |
Analysis: The data clearly demonstrates the high reactivity of Meldrum's acid in the Knoevenagel condensation, affording excellent yields in very short reaction times, even in the absence of traditional catalysts when using ionic liquids as the solvent.[12] Other active methylene compounds also provide good to excellent yields, with the reaction conditions being a key determinant of efficiency.[13][14][15] While direct comparative data with this compound is scarce, the high acidity of the methylene protons in Meldrum's acid (pKa ≈ 4.97) makes it a more potent nucleophile compared to acyclic β-keto esters, often leading to faster reactions and higher yields.
Signaling Pathway for Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
In-Depth Look at Key Alternatives
Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester that serves as a highly versatile alternative to acyclic β-keto esters.[16] Its constrained cyclic structure results in a significantly more acidic α-proton (pKa ≈ 4.97) compared to acyclic analogues, leading to enhanced reactivity.
Advantages:
-
High Acidity: Allows for the use of weaker bases and milder reaction conditions.
-
High Reactivity: Often leads to faster reactions and higher yields, particularly in Knoevenagel condensations.[12]
-
Versatile Intermediate: Acylated Meldrum's acid derivatives can be readily converted to a variety of β-keto esters by alcoholysis, offering a modular approach to synthesis.[17]
Disadvantages:
-
Thermal Instability: Can decompose upon heating.
-
Cost and Availability: May be more expensive than simple β-keto esters like ethyl acetoacetate.
Diketene
Diketene is a reactive organic compound that serves as a synthetic equivalent of acetoacetate. It readily reacts with alcohols and amines to produce the corresponding acetoacetic esters and amides, respectively.[18]
Advantages:
-
Versatile Building Block: Provides a direct route to a wide range of acetoacetate derivatives.
-
Industrial Availability: Produced on a large scale for various applications.
Disadvantages:
-
Reactivity and Handling: Diketene is a reactive and potentially hazardous substance that requires careful handling.
-
Indirect Alternative: It is a precursor to β-keto esters rather than a direct substitute in many reactions.
Experimental Protocols
General Protocol for Hantzsch Pyridine Synthesis
This protocol is adapted from a general procedure for the synthesis of 1,4-dihydropyridines.[4]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., Ethyl Acetoacetate or this compound) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Melamine Trisulfonic Acid, 5 mol%)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and catalyst is stirred at 80 °C under solvent-free conditions for the appropriate time (typically 1-2 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically collected by filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from ethanol.
General Protocol for Japp-Klingemann Reaction
This protocol outlines the synthesis of ethyl pyruvate phenylhydrazone from ethyl acetoacetate and aniline.[7]
Materials:
-
Aniline (0.1 mol)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Ethyl Acetoacetate (or other β-keto ester)
-
Sodium Acetate
-
Ethanol
Procedure:
-
Diazotization: Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Coupling: In a separate flask, dissolve the β-keto ester (0.1 mol) in ethanol and add a solution of sodium acetate in water. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto ester solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stand in the cold for a period, then allow it to warm to room temperature.
-
Work-up: Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude hydrazone by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol.
General Protocol for Knoevenagel Condensation with Meldrum's Acid
This protocol is based on the condensation of aromatic aldehydes with Meldrum's acid in an ionic liquid.[12]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Meldrum's Acid (1 mmol)
-
Ethylammonium Nitrate (EAN) (2 mL)
-
Diethyl Ether
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and Meldrum's acid (1 mmol) in ethylammonium nitrate (2 mL).
-
Stir the mixture at room temperature for the specified time (e.g., 10 minutes).
-
After the reaction is complete (monitored by TLC), add water to the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexane.
Conclusion
The choice of reagent to replace this compound depends on the specific requirements of the synthesis. Ethyl acetoacetate stands out as a cost-effective and highly efficient alternative, particularly in well-established reactions like the Hantzsch pyridine synthesis. Meldrum's acid offers enhanced reactivity, often leading to higher yields and shorter reaction times, making it an excellent choice for Knoevenagel condensations and as a versatile precursor for a wide array of β-keto esters. Diketene provides a convenient, albeit indirect, route to acetoacetate derivatives. For researchers and drug development professionals, a thorough evaluation of the reaction conditions, desired product structure, and economic factors will guide the optimal selection from these viable alternatives. Further head-to-head comparative studies, particularly involving this compound, would be invaluable to further refine these synthetic strategies.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Diketene - Wikipedia [en.wikipedia.org]
Mechanistic comparison of different Ethyl 3-oxohexanoate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxohexanoate (B1246410) is a valuable building block in organic synthesis, finding applications in the pharmaceutical and flavor industries. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and overall cost-effectiveness. This guide provides a mechanistic comparison of different synthesis routes for ethyl 3-oxohexanoate, supported by experimental data to aid in informed decision-making.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Meldrum's Acid Acylation | Route 2: Acetoacetic Ester Synthesis | Route 3: Claisen Condensation |
| Starting Materials | Meldrum's acid, Butyryl chloride | Ethyl acetoacetate (B1235776), Propyl bromide | Ethyl butyrate (B1204436), Ethyl acetate (B1210297) |
| Key Reactions | Acylation, Alcoholysis | Alkylation, (Hydrolysis and Decarboxylation not performed) | Condensation |
| Reported Yield | ~78% | ~65-70% (Estimated for similar reactions) | Moderate (Potentially lower due to side reactions) |
| Reaction Time | ~9 hours | Multi-step, potentially lengthy | Variable, can be several hours |
| Reaction Temperature | 5°C to reflux | Room temperature to reflux | Room temperature to reflux |
| Scalability | Demonstrated on a significant scale | Good | Moderate, may require optimization |
| Purity | Requires distillation | Requires purification | Requires purification |
Route 1: Synthesis via Acylation of Meldrum's Acid
This route involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by alcoholysis with ethanol (B145695) to yield the desired β-keto ester.
Experimental Protocol
In a solution of 176 g of Meldrum's acid in 550 ml of dichloromethane (B109758) and 188 ml of pyridine, 133 ml of butyryl chloride is added dropwise at 5°C. The mixture is then stirred for three hours at room temperature. Following an acidic workup and extraction, the resulting oil is dissolved in 700 ml of ethanol and refluxed for six hours. The ethanol is removed under vacuum, and the residue is distilled to yield 145.4 g of this compound.[1]
Quantitative Data
Based on the provided experimental data, the molar masses are as follows: Meldrum's acid (144.12 g/mol ), butyryl chloride (106.55 g/mol ), and this compound (158.20 g/mol ).
-
Moles of Meldrum's acid: 176 g / 144.12 g/mol ≈ 1.22 mol
-
Moles of Butyryl chloride: (133 ml * 1.028 g/ml) / 106.55 g/mol ≈ 1.28 mol
-
Theoretical yield of this compound: 1.22 mol * 158.20 g/mol ≈ 193.00 g
-
Actual yield: 145.4 g
-
Percent Yield: (145.4 g / 193.00 g) * 100% ≈ 75.3%
Route 2: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic method for preparing ketones and can be adapted to synthesize β-keto esters. This route involves the alkylation of ethyl acetoacetate with a propyl halide.
General Experimental Protocol
-
Enolate Formation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, in an anhydrous alcohol solvent to form the corresponding enolate.
-
Alkylation: A propyl halide (e.g., propyl bromide) is added to the enolate solution. The enolate acts as a nucleophile, displacing the halide in an SN2 reaction to form ethyl 2-propylacetoacetate.
-
Hydrolysis and Decarboxylation (for ketone synthesis - omitted for β-keto ester): For the synthesis of a ketone, the alkylated product would be hydrolyzed and then decarboxylated. However, to obtain this compound, this final step is omitted.
While a specific protocol with yield for the synthesis of this compound via this method was not found in the immediate literature, yields for similar alkylations of ethyl acetoacetate are generally reported to be in the range of 65-70%.
Route 3: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. To synthesize this compound, a crossed Claisen condensation between ethyl butyrate and ethyl acetate would be employed.
General Experimental Protocol
-
Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, forming the enolate.
-
Nucleophilic Attack: The ethyl acetate enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl butyrate.
-
Elimination: The tetrahedral intermediate formed collapses, eliminating an ethoxide leaving group to form the β-keto ester, this compound.
A significant challenge in crossed Claisen condensations is the potential for self-condensation of both esters, leading to a mixture of products and potentially lower yields of the desired compound. To favor the desired product, the ester without α-hydrogens should be used in excess, or one ester should be significantly more reactive. In this case, since both esters have α-hydrogens, a mixture of products is likely, making purification more challenging and potentially lowering the overall yield.
Conclusion
For the synthesis of this compound, the acylation of Meldrum's acid presents a high-yielding and scalable route, as demonstrated by the experimental data. The acetoacetic ester synthesis offers a viable alternative, though specific yield data for this exact product needs to be empirically determined. The Claisen condensation, while a fundamental reaction, may present challenges in terms of product selectivity and yield for this specific target molecule due to the possibility of self-condensation side reactions. The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including scale, purity requirements, and available starting materials.
References
A Comparative Guide to Purity Analysis of Ethyl 3-oxohexanoate by GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of synthetic processes and the safety of final products. Ethyl 3-oxohexanoate (B1246410), a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of Ethyl 3-oxohexanoate, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of β-Keto Esters
This compound belongs to the class of β-keto esters, which are known to exist as a mixture of keto and enol tautomers. This tautomerism can present challenges for some analytical techniques. Gas Chromatography, with its high resolving power for volatile and semi-volatile compounds, coupled with the structural elucidation capabilities of Mass Spectrometry, offers a robust method for the purity analysis of such compounds.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and the analytical instrumentation available. Here, we compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Summary
| Analytical Method | Purity (%) | Key Advantages | Key Disadvantages |
| GC-MS | >98% (Typical) | High sensitivity and specificity for volatile compounds. Excellent for identifying and quantifying unknown impurities. Generally offers a lower limit of detection (LOD) compared to HPLC.[1] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, though not typically for this compound. |
| HPLC-UV | >95% (Typical) | Broad applicability to a wide range of compounds, including non-volatile and thermally unstable ones. Superior for the separation of isomers.[1] | Lower resolution compared to GC for volatile compounds.[2] Keto-enol tautomerism can lead to poor peak shape. Requires a chromophore for UV detection. |
| qNMR | >95% (Typical) | Highly accurate and precise. Provides structural information and does not require a reference standard of the analyte for quantification (can use a certified internal standard).[2][3] | Lower sensitivity compared to chromatographic methods.[2] Higher instrumentation cost. Signal overlap can be an issue. |
Performance Characteristics Comparison
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Precision (%RSD) | < 10%[1] | < 5%[1] |
| Accuracy (Recovery %) | 85 - 115%[1] | 90 - 110%[1] |
| Linearity (r²) | > 0.99[1] | > 0.99[1] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL[1] | ~0.1 - 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL[1] | ~0.5 - 2.0 µg/mL[1] |
Experimental Protocols
GC-MS Purity Analysis of this compound
This protocol is adapted from a method for a structurally similar compound and should be validated for the specific application.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
-
If quantitative analysis is required, add a suitable internal standard at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST).[4]
-
The fragmentation pattern of this compound is characterized by key ions that can be used for its identification.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where the analyte absorbs (e.g., ~254 nm for the carbonyl group).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Challenges with HPLC: The keto-enol tautomerism of β-keto esters can lead to broad or split peaks in reversed-phase HPLC, complicating quantification. Careful method development, including adjusting mobile phase pH and temperature, may be necessary to obtain satisfactory peak shapes.
Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)
1. Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and mass of the internal standard.
Visualizing the Workflow and Comparisons
To better illustrate the experimental and logical relationships, the following diagrams are provided.
References
A Comparative Guide to the Quantitative Analysis of Ethyl 3-oxohexanoate: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-oxohexanoate (B1246410), a key beta-keto ester intermediate, requires robust analytical methodologies for its assay. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of Ethyl 3-oxohexanoate.
Principles of Analysis
Quantitative NMR (qNMR): This technique leverages the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a specific, well-resolved resonance of the analyte to that of a certified internal standard of known concentration, an absolute quantification of the analyte can be achieved without the need for a substance-specific reference standard.[2] For this compound, which exists in a keto-enol tautomeric equilibrium, qNMR offers the unique advantage of potentially quantifying both forms simultaneously if their signals are distinct and resolved.[3][4]
Gas Chromatography (GC-FID): GC-FID separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they are combusted in a hydrogen-air flame. The ions produced are detected, generating a signal proportional to the mass of carbon atoms entering the detector. Quantification is typically performed by comparing the peak area of the analyte to that of a reference standard, either through an external or internal standard method.
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC method is commonly employed. Detection is often achieved using a UV detector; however, as this compound lacks a strong chromophore, detection at low UV wavelengths (around 210-220 nm) is necessary.[5] Quantification is based on the peak area relative to a calibration curve generated from reference standards.
Data Presentation: A Comparative Overview
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation based on partitioning between a mobile and stationary phase, followed by UV absorption detection. |
| Selectivity | High (based on unique chemical shifts). Can distinguish tautomers. | High (based on chromatographic retention time). | Moderate to High (based on chromatographic retention time). |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Accuracy | High (often considered a primary ratio method). | High (dependent on reference standard purity). | High (dependent on reference standard purity). |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. |
| Analysis Time | ~10-15 minutes per sample. | ~15-20 minutes per sample. | ~10-15 minutes per sample. |
| Sample Preparation | Simple dissolution in deuterated solvent with internal standard. | Dilution in a suitable solvent. Derivatization may be required for improved peak shape and stability. | Dilution in mobile phase. |
| Key Advantages | Absolute quantification without a specific analyte standard, provides structural information, non-destructive. | High sensitivity, robust, cost-effective for routine analysis. | Broad applicability, suitable for non-volatile impurities. |
| Key Disadvantages | Lower sensitivity than chromatographic methods, higher instrumentation cost. | Requires volatile and thermally stable analytes, potential for thermal degradation. | Requires a chromophore for sensitive detection, potential for peak tailing. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals and be of high, certified purity.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Acetone-d6). The choice of solvent can influence the keto-enol equilibrium.[6]
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: Chloroform-d (CDCl3).
-
Temperature: 298 K.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T1 of the slowest relaxing proton to be integrated (typically 20-30 seconds to ensure full relaxation).
-
Number of Scans (NS): 8-16 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).
-
Spectral Width (SW): 12-16 ppm.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound (keto form), suitable signals would be the methylene (B1212753) protons adjacent to the ester oxygen (~4.2 ppm, quartet) or the methylene protons between the two carbonyls (~3.4 ppm, singlet).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
GC-FID Protocol for this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the solvent to achieve a concentration within the calibration range.
2. GC-FID Instrument Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC-UV Protocol for this compound
1. Sample Preparation:
-
Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.
2. HPLC Instrument Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile/water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards versus their concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound assay by qNMR.
Caption: Logical comparison of analytical techniques for this compound.
Conclusion
The choice of analytical method for the quantitative assay of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary and powerful technique when high accuracy, precision, and absolute quantification without a specific reference standard of this compound are required. Its ability to provide structural information simultaneously is a significant advantage in research and development settings for impurity identification and structural confirmation.
-
GC-FID is a highly suitable and cost-effective method for routine quality control, especially for the detection and quantification of volatile impurities. Its high sensitivity and robustness make it a workhorse in many analytical laboratories.
-
HPLC-UV offers versatility and is particularly useful for analyzing samples that may contain non-volatile or thermally labile impurities. While it may be less sensitive for this compound itself due to the weak chromophore, it serves as an excellent orthogonal technique to GC and qNMR for comprehensive purity assessments.
For researchers, scientists, and drug development professionals, a multi-faceted approach is often the most prudent. qNMR can be used to certify the purity of a primary reference standard of this compound, which can then be used for the routine, high-throughput analysis by GC-FID or HPLC in a quality control environment. This integrated strategy leverages the strengths of each technique to ensure the highest quality of this critical pharmaceutical intermediate.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-oxohexanoate and Other Key Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Beta-keto esters are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their unique structural motif, featuring both a ketone and an ester functional group, allows for diverse chemical transformations, making them indispensable building blocks in modern organic chemistry. This guide provides a comprehensive comparison of the synthesis of Ethyl 3-oxohexanoate (B1246410) against other widely used beta-keto esters: ethyl acetoacetate (B1235776), methyl acetoacetate, and tert-butyl acetoacetate. The following sections present quantitative data, detailed experimental protocols, and a visual representation of a general synthetic workflow to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
Performance Comparison of Synthetic Routes
The choice of synthetic methodology for a particular beta-keto ester is often dictated by factors such as desired yield, reaction scalability, availability of starting materials, and reaction conditions. The following table summarizes key quantitative data for common synthetic routes to Ethyl 3-oxohexanoate and its counterparts.
| Target Beta-Keto Ester | Synthetic Method | Key Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | Meldrum's Acid Route | Meldrum's acid, Butyryl chloride, Ethanol (B145695) | Pyridine (B92270) | Dichloromethane (B109758), Ethanol | 3 hours (acylation), 6 hours (alcoholysis) | 5 to RT, then reflux | ~82%[1] |
| Ethyl Acetoacetate | Claisen Condensation | Ethyl acetate (B1210297) | Sodium metal/Sodium ethoxide | Xylenes (for sodium dispersion), neat | ~1.5 - 3 hours | Reflux | 50-65% (general), up to 91.55% (optimized)[2][3] |
| Methyl Acetoacetate | Diketene (B1670635) Reaction | Diketene, Methanol (B129727) | Tertiary amine or acid catalyst | Neat | 3 hours (addition), 3 hours (insulation) | 80-120 | 94-99%[4][5] |
| tert-Butyl Acetoacetate | Diketene Reaction | Diketene, tert-Butanol | Sodium acetate or tertiary amine | Neat | ~3 hours | 80-115 | 75-92%[6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are representative procedures for the synthesis of each of the benchmarked beta-keto esters.
Synthesis of this compound via the Meldrum's Acid Route
This method offers a high-yield, two-step approach to this compound.
-
Acylation of Meldrum's Acid:
-
Dissolve 176 g of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) in 550 ml of dichloromethane in a round-bottom flask.
-
Add 188 ml of pyridine to the solution.
-
Cool the mixture to 5°C using an ice-water bath.
-
Add 133 ml of butyryl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Wash the solution with a dilute solution of hydrochloric acid, dry over magnesium sulfate, and evaporate the solvent under vacuum to yield an oil.[8]
-
-
Alcoholysis to this compound:
-
Dissolve the resulting oil in 700 ml of ethanol.
-
Reflux the mixture for 6 hours.
-
Evaporate the ethanol under vacuum.
-
Distill the residue to obtain pure this compound.[8]
-
Synthesis of Ethyl Acetoacetate via Claisen Condensation
The Claisen condensation is a classic method for the formation of beta-keto esters.
-
Preparation of Sodium Ethoxide (in situ):
-
In a 250 ml round-bottom flask, add 50 g (55.5 ml) of pure ethyl acetate and 5 g of sodium wire.[9]
-
Fit the flask with a reflux condenser and a drying tube.
-
-
Condensation Reaction:
-
Gently heat the mixture to reflux. The reaction will proceed as the sodium dissolves. This may take approximately 3 hours.[9]
-
Once the sodium is completely dissolved, cool the reaction mixture.
-
-
Work-up and Purification:
-
Carefully add a mixture of 14 ml of acetic acid in 16 ml of water to the cooled reaction mixture to neutralize it.
-
Add an equal volume of cold saturated brine and transfer to a separatory funnel.
-
Separate the organic layer and wash it with a saturated solution of sodium bicarbonate.
-
Dry the organic layer and purify by distillation.[9]
-
Synthesis of Methyl Acetoacetate from Diketene
The reaction of diketene with an alcohol is an efficient and high-yielding method for producing beta-keto esters.
-
Reaction Setup:
-
In a three-necked flask, add 28.57g of methanol and 0.071g of a suitable catalyst (e.g., an amine-based ionic liquid).[5]
-
Heat the mixture to reflux at 80°C.
-
-
Addition of Diketene:
-
Slowly add 50g of diketene dropwise over 3 hours.
-
After the addition is complete, maintain the reaction at 120°C for an additional 3 hours.[5]
-
-
Purification:
-
Once the reaction is complete (monitored by the disappearance of diketene), the crude methyl acetoacetate is purified by rectification to yield the final product.[5]
-
Synthesis of tert-Butyl Acetoacetate from Diketene
This procedure is analogous to the synthesis of methyl acetoacetate and provides good yields of the sterically hindered beta-keto ester.
-
Reaction Setup:
-
In a 500-ml three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 79 g of tert-butyl alcohol.[6]
-
Heat the alcohol to 80–85°C.
-
-
Addition of Diketene:
-
Add 0.4 g of anhydrous sodium acetate with stirring.
-
Add 96 g of diketene dropwise over 2.5 hours. The temperature will initially drop and then rise to 110–115°C.[6]
-
-
Work-up and Purification:
-
After the diketene addition is complete, stir the mixture for an additional 30 minutes.
-
Distill the product under reduced pressure to obtain pure tert-butyl acetoacetate. The yield is typically between 75-80%.[6]
-
General Synthetic Workflow
The synthesis of beta-keto esters can be generalized into a few key steps, as illustrated in the workflow diagram below. This diagram outlines the logical progression from starting materials to the final purified product, encompassing the common synthetic strategies discussed.
Caption: General workflow for beta-keto ester synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. CN102276464A - Method for producing methyl acetoacetate - Google Patents [patents.google.com]
- 5. CN103450017B - Preparation method of methyl acetoacetate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tert-butyl acetoacetate | High-Purity Reagent for Synthesis [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. chemistry-online.com [chemistry-online.com]
A Comparative Analysis of Synthetic Routes to Ethyl 3-oxohexanoate: Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-oxohexanoate (B1246410), a valuable building block in the synthesis of various pharmaceuticals, offers a case study in the comparison of synthetic methodologies. This guide provides a detailed analysis of two primary routes to this β-keto ester: a modern approach utilizing Meldrum's acid and the classic crossed Claisen condensation, with a focus on theoretical versus experimental yields and the practical considerations of each protocol.
Executive Summary
The synthesis of Ethyl 3-oxohexanoate can be effectively achieved through multiple pathways. The acylation of Meldrum's acid followed by alcoholysis provides a high-yielding and clean route to the desired product. In a cited experimental procedure, this method demonstrates a significant experimental yield. In contrast, the traditional crossed Claisen condensation of ethyl acetate (B1210297) and ethyl butyrate (B1204436) presents challenges in controlling side reactions, which can lead to a mixture of products and potentially lower yields of the desired this compound. This guide presents a quantitative analysis of the Meldrum's acid approach and a qualitative comparison with the Claisen condensation, offering insights into the practical application of these methods.
Data Presentation: A Comparative Overview
The following table summarizes the key aspects of the two synthetic routes to this compound.
| Feature | Synthesis via Meldrum's Acid | Synthesis via Crossed Claisen Condensation |
| Starting Materials | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), Butyryl chloride, Pyridine (B92270), Ethanol (B145695) | Ethyl acetate, Ethyl butyrate, Sodium ethoxide |
| Reaction Type | Acylation of an active methylene (B1212753) compound followed by alcoholysis | Crossed Claisen condensation |
| Theoretical Yield | 185.9 g (calculated based on 176 g of Meldrum's acid) | Dependent on reaction scale and optimization |
| Experimental Yield | 145.4 g[1] | Variable; potentially lower due to side products |
| Yield Percentage | ~78.2% | Not specified in available literature |
| Key Advantages | High yield, clean reaction, avoids strong bases like sodium ethoxide for the main reaction | Utilizes readily available and less expensive starting materials |
| Key Disadvantages | Meldrum's acid is more expensive than simple esters | Formation of multiple side products (self-condensation of both esters), requiring careful control of reaction conditions and purification |
Experimental Protocols
Synthesis of this compound via Meldrum's Acid
This protocol is based on a reported experimental procedure.[1]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid): 176 g
-
Dichloromethane: 550 ml
-
Pyridine: 188 ml
-
Butyryl chloride: 133 ml
-
Ethanol: 700 ml
-
Dilute hydrochloric acid
-
Magnesium sulfate (B86663)
Procedure:
-
176 g of Meldrum's acid is dissolved in 550 ml of dichloromethane, and 188 ml of pyridine is added.
-
The mixture is cooled to 5°C using an ice-water bath.
-
133 ml of butyryl chloride is added dropwise to the cooled mixture.
-
After the addition is complete, the reaction mixture is stirred for three hours at room temperature.
-
The solution is then washed with a dilute solution of hydrochloric acid.
-
The organic layer is dried over magnesium sulfate and the solvent is evaporated under vacuum to yield an oil.
-
This oil is dissolved in 700 ml of ethanol and the mixture is refluxed for six hours.
-
The ethanol is evaporated under vacuum, and the resulting residue is distilled to yield 145.4 g of this compound.[1]
Theoretical Yield Calculation:
-
Molar mass of Meldrum's acid (C₆H₈O₄): 144.12 g/mol
-
Moles of Meldrum's acid = 176 g / 144.12 g/mol ≈ 1.221 mol
-
Molar mass of this compound (C₈H₁₄O₃): 158.19 g/mol
-
Assuming Meldrum's acid is the limiting reagent, the theoretical yield of this compound is 1.221 mol * 158.19 g/mol ≈ 193.15 g.
Correction: The initial reaction is the acylation of Meldrum's acid, which then undergoes ethanolysis. The overall transformation from one mole of Meldrum's acid results in one mole of the ethyl β-keto ester. Therefore, the theoretical yield calculation is correct based on the stoichiometry.
-
Experimental Yield Percentage: (145.4 g / 193.15 g) * 100% ≈ 75.3%
Synthesis of this compound via Crossed Claisen Condensation
The crossed Claisen condensation between ethyl acetate and ethyl butyrate is a classical method for forming the carbon-carbon bond in this compound. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.
General Procedure Outline:
-
Sodium ethoxide is prepared in situ or used as a solid in a suitable solvent (e.g., ethanol or an inert solvent like toluene).
-
A mixture of ethyl acetate and ethyl butyrate is added to the base.
-
The reaction mixture is typically heated to drive the condensation.
-
The reaction is quenched with an acid to neutralize the base and protonate the enolate product.
-
The product is then isolated and purified, usually by distillation.
A significant challenge in this synthesis is the potential for four different products to form due to the self-condensation of both ethyl acetate and ethyl butyrate, in addition to the two possible crossed condensation products. To favor the desired product, reaction conditions such as the order of addition of reagents and temperature must be carefully controlled. However, specific high-yielding protocols for this particular crossed condensation are not readily found in the literature, underscoring the practical difficulties of this approach.
Visualizing the Processes
To better understand the experimental and logical flow of these synthetic methods, the following diagrams are provided.
References
A Comparative Guide to Isotopic Labeling Studies with Ethyl 3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled Ethyl 3-oxohexanoate (B1246410) as a tool for metabolic studies, particularly in the context of xenobiotic metabolism. While direct comparative studies featuring this specific molecule are limited, this document outlines its potential applications, proposes experimental designs, and contrasts it with alternative tracers based on established methodologies in the field.
Introduction to Ethyl 3-oxohexanoate and Isotopic Labeling
This compound is a keto-ester that has been identified as a urinary metabolite of 2-ethylhexanoic acid (2-EHA), which is itself a major metabolite of di(2-ethylhexyl)phthalate (DEHP), a common plasticizer.[1][2] Understanding the metabolic fate of such xenobiotics is crucial for assessing their toxicological profiles and impact on human health.
Isotopic labeling is a powerful technique used to trace the metabolic journey of molecules within a biological system.[3] By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C or ²H), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME).
This guide will explore the use of isotopically labeled this compound in metabolic research, offering a comparison with other relevant tracers and providing hypothetical experimental frameworks.
Comparison of Isotopic Tracers for Metabolic Studies
The choice of an isotopic tracer depends on the specific research question, the metabolic pathway of interest, and the analytical instrumentation available. Here, we compare a hypothetically synthesized ¹³C-labeled this compound with other commonly used tracers for studying fatty acid and xenobiotic metabolism.
| Feature | [¹³C]-Ethyl 3-oxohexanoate (Hypothetical) | [¹³C]-Palmitate | [¹³C]-2-Ethylhexanoic Acid |
| Isotopic Label | ¹³C at specific or multiple positions | Uniformly ¹³C labeled or at specific positions | ¹³C at specific or multiple positions |
| Primary Application | Tracing the downstream metabolism of 2-EHA; investigating the metabolic fate of a xenobiotic metabolite. | Quantifying endogenous fatty acid oxidation, synthesis, and incorporation into complex lipids. | Tracing the initial stages of phthalate (B1215562) metabolism and the formation of its primary and secondary metabolites. |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS) | GC-MS, LC-MS |
| Advantages | - Directly traces the fate of a specific xenobiotic metabolite.- Can provide insights into the later stages of the DEHP metabolic pathway. | - Well-established tracer for studying fundamental lipid metabolism.- Commercially available in various labeled forms. | - Directly traces the precursor to this compound.- Allows for the study of the complete metabolic pathway from the primary metabolite. |
| Limitations | - Not commercially available, requires custom synthesis.- Limited published data on its specific use as a tracer. | - Does not directly inform on the metabolism of xenobiotics unless they intersect with fatty acid pathways. | - Does not directly provide information on the metabolic fate of this compound itself. |
Experimental Protocols
Proposed Synthesis of [¹³C]-Ethyl 3-oxohexanoate
Objective: To synthesize this compound with a ¹³C label in the hexanoyl moiety.
Materials:
-
[¹³C]-Butyryl chloride (labeled precursor)
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Pyridine
-
Ethanol (B145695) (unlabeled)
-
Hydrochloric acid (dilute solution)
-
Magnesium sulfate
Procedure:
-
Dissolve Meldrum's acid in dichloromethane and pyridine, and cool the mixture in an ice bath.
-
Add [¹³C]-Butyryl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the solution with dilute hydrochloric acid, dry over magnesium sulfate, and evaporate the solvent to yield a crude oil.
-
Dissolve the oil in ethanol and reflux the mixture for several hours.
-
Evaporate the ethanol and purify the resulting [¹³C]-Ethyl 3-oxohexanoate by vacuum distillation.
-
Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of [¹³C]-Ethyl 3-oxohexanoate.
In Vitro Metabolic Tracing Protocol
Objective: To trace the metabolic fate of [¹³C]-Ethyl 3-oxohexanoate in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
[¹³C]-Ethyl 3-oxohexanoate
-
Methanol, Chloroform, Water (for metabolite extraction)
-
GC-MS or LC-MS system
Procedure:
-
Culture HepG2 cells to a desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of [¹³C]-Ethyl 3-oxohexanoate.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, harvest the cells and the culture medium separately.
-
Perform a metabolite extraction from both the cell lysate and the medium using a methanol/chloroform/water procedure.
-
Analyze the extracts by GC-MS or LC-MS to identify and quantify [¹³C]-labeled metabolites.
Diagram of In Vitro Experimental Workflow
Caption: Workflow for in vitro metabolic tracing.
Data Presentation and Analysis
Quantitative data from isotopic labeling studies should be presented in a clear and structured manner to facilitate comparison.
Table 1: Hypothetical Mass Isotopomer Distribution of this compound and its Metabolites
This table illustrates the expected mass isotopomer distribution for this compound labeled with two ¹³C atoms and a hypothetical downstream metabolite.
| Compound | Isotopologue | Expected m/z | Relative Abundance (%) |
| [¹³C₂]-Ethyl 3-oxohexanoate | M+0 | 158.1 | 0 |
| M+1 | 159.1 | 0 | |
| M+2 | 160.1 | 100 | |
| Hypothetical Metabolite A | M+0 | 200.1 | 5 |
| (e.g., hydroxylated form) | M+1 | 201.1 | 15 |
| M+2 | 202.1 | 80 |
Note: The actual m/z values will depend on the ionization method and the specific adducts formed. The relative abundances are hypothetical and would be determined experimentally.
GC-MS Analysis Protocol
A general protocol for the analysis of fatty acid methyl esters (FAMEs) by GC-MS can be adapted for this compound and its metabolites. Derivatization to a more volatile form may be necessary.
Derivatization (if necessary):
-
Dry the metabolite extract under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at a specified temperature.
GC-MS Parameters:
-
Column: DB-5ms or similar non-polar column.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for quantification of target labeled compounds.
Signaling Pathway Context
The primary relevance of tracing this compound is within the context of xenobiotic metabolism , specifically the breakdown of phthalates. The following diagram illustrates the metabolic pathway from DEHP to this compound.
Diagram of Phthalate Metabolism Pathway
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 3. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-Oxohexanoate: A Comprehensive Guide for Laboratory Professionals
Ethyl 3-oxohexanoate (B1246410), a combustible liquid, requires careful handling and adherence to specific disposal protocols to ensure laboratory safety and environmental compliance.[1][2] This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 3-oxohexanoate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] Appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields. | Protects eyes from splashes and vapors.[1] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile). | Prevents skin contact and potential irritation or dermatitis.[1] |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if workplace conditions warrant its use, especially in poorly ventilated areas.[1] | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation or CNS depression at high concentrations.[1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste.
For Small Quantities (<50 mL):
-
Absorption: Absorb the liquid onto an inert material such as paper towels, dry sand, or earth.[1][3]
-
Evaporation: Place the absorbent material in a designated chemical fume hood to allow for the complete evaporation of the solvent.[3]
-
Final Disposal: Once the chemical has fully evaporated, the paper towel or absorbent material can be disposed of in the regular garbage, unless local regulations prohibit this.[3]
For Large Quantities (>50 mL):
-
Containment: For spills, immediately remove all sources of ignition and use a spark-proof tool for cleanup.[1]
-
Absorption: Absorb the liquid onto a non-combustible absorbent material like vermiculite, perlite, or cat litter.[3]
-
Collection: Carefully scoop the absorbed material into a designated, chemically resistant, and properly labeled waste container.[1][3] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate concentration. Do not mix with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases.[4][5]
-
Storage: Seal the container tightly and store it in a cool, dry, and well-ventilated area designated for hazardous chemical waste, away from heat, sparks, and open flames.[1][4] Ensure the storage container has at least 10% headspace to allow for expansion.[4]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4][6] Provide them with a complete list of the waste contents.
Empty Container Disposal:
Empty containers that previously held this compound retain product residue and can be dangerous.[1] These containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[5] After thorough cleaning, the container can be disposed of in the regular trash or recycled, in accordance with local regulations.
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
In case of accidental exposure, follow these first aid measures:
-
Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal.[6]
References
- 1. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-氧代己酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Ethyl 3-oxohexanoate
Essential Safety and Handling Guide for Ethyl 3-oxohexanoate (B1246410)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3-oxohexanoate in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Safety Data
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Ingestion may lead to gastrointestinal irritation.[1][2] At high concentrations, inhalation may cause central nervous system depression.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 3249-68-1 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 104 °C at 22 mmHg |
| Flash Point | 78 °C (172.4 °F) - Closed Cup[1] |
| Density | 0.989 g/mL at 25 °C |
Hazard Classification
| Hazard | Category |
| Flammable liquids | Category 4 |
| Acute toxicity, Oral | Category 4 |
| Skin corrosion/irritation | May cause irritation and dermatitis[1][2] |
| Serious eye damage/eye irritation | May cause eye irritation[1][2] |
| Specific target organ toxicity - single exposure | May cause respiratory tract irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound.
| Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile or Neoprene) and a lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is required if working outside a fume hood or in an area with inadequate ventilation.[1] |
Occupational Exposure Limits
There are currently no established occupational exposure limits for this compound by major regulatory bodies.[1] Therefore, it is imperative to minimize exposure through engineering controls and personal protective equipment.
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that a safety shower and eyewash station are readily accessible.
- Prepare all necessary equipment and reagents before handling the chemical.
- Remove all potential ignition sources from the work area.[1][2]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat and closed-toe shoes.
- Wear chemical safety goggles.
- Don the appropriate chemical-resistant gloves (Nitrile or Neoprene are recommended for esters).
- If required, put on a properly fitted respirator with an organic vapor cartridge.
3. Handling and Use:
- Conduct all work involving this compound inside a chemical fume hood.[1]
- Avoid direct contact with the liquid and vapor.
- Use caution when pouring to minimize splashing.
- Keep the container tightly closed when not in use.[1][2]
4. Storage:
- Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
- Keep the container tightly sealed.
- Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[1]
5. Spill Response:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
- Collect the absorbed material into a sealed container for proper disposal.[1]
- Ventilate the area and wash the spill site after material pickup is complete.
- For large spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed hazardous waste container.
- Do not mix with other incompatible waste streams.
2. Labeling and Storage of Waste:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Store the waste container in a designated secondary containment area, away from drains and ignition sources, while awaiting pickup.
3. Final Disposal:
- Arrange for disposal through a licensed hazardous waste disposal company.
- Disposal must be in accordance with all local, state, and federal regulations.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
